molecular formula C7H4FN3O2 B1440301 6-Fluoro-5-nitro-1H-indazole CAS No. 633327-51-2

6-Fluoro-5-nitro-1H-indazole

Cat. No.: B1440301
CAS No.: 633327-51-2
M. Wt: 181.12 g/mol
InChI Key: CQWPKRSNPVUHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H4FN3O2 and its molecular weight is 181.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-5-nitro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-5-2-6-4(3-9-10-6)1-7(5)11(12)13/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWPKRSNPVUHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672880
Record name 6-Fluoro-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633327-51-2
Record name 6-Fluoro-5-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633327-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-5-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-5-nitro-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 6-Fluoro-5-nitro-1H-indazole, a key heterocyclic building block in modern medicinal chemistry. We will delve into its core chemical and physical properties, spectroscopic profile, synthesis, and reactivity. Furthermore, this guide will explore its applications as a crucial intermediate in the development of novel therapeutic agents, supported by detailed experimental protocols and safety information. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this molecule in their work.

Introduction and Significance

This compound is a substituted indazole derivative that has garnered significant interest in pharmaceutical research. The indazole scaffold itself is a prominent feature in numerous biologically active compounds and approved drugs, known for a wide range of pharmacological activities including anti-tumor, anti-inflammatory, and anti-bacterial properties[1][2].

The strategic placement of a fluorine atom at the 6-position and a nitro group at the 5-position imparts unique electronic properties to the molecule. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group is a strong electron-withdrawing group that influences the reactivity of the indazole ring and serves as a versatile chemical handle for further functionalization[3][4]. These features make this compound a valuable starting material for synthesizing complex molecules, particularly in the discovery of kinase inhibitors and other targeted therapies[5].

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

Core Properties

The key physicochemical data for this compound are summarized in the table below. These values are critical for reaction planning, purification, and formulation.

PropertyValueSource
Molecular Formula C₇H₄FN₃O₂[6]
Molecular Weight 181.12 g/mol [6]
CAS Number 633327-51-2[7]
Appearance Yellow to orange solid[8]
Predicted Boiling Point 401.2 ± 25.0 °C[8]
Predicted Density 1.629 ± 0.06 g/cm³[8]
Predicted pKa 10.92 ± 0.40[8]
Spectroscopic Profile

Spectroscopic data is fundamental for the structural confirmation and purity assessment of this compound.

  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum provides characteristic signals for the aromatic protons. A representative spectrum shows the following peaks: δ 13.7 (broad peak, 1H, NH), 8.78 (d, J=7.4 Hz, 1H), 8.34 (s, 1H), and 7.68 (d, J=11.8 Hz, 1H)[7]. The broad peak at 13.7 ppm is characteristic of the acidic N-H proton of the indazole ring. The doublets correspond to the protons on the benzene portion of the ring system, with coupling constants indicating their relative positions.

  • Mass Spectrometry (ESI): The mass spectrum confirms the molecular weight of the compound. In electrospray ionization (ESI) negative mode, the molecule is typically observed as the deprotonated species [M-H]⁻ at m/z 180[7].

Synthesis and Reactivity

The synthesis of this compound is a critical process for its availability in research and development. Understanding its reactivity is key to its application as a synthetic intermediate.

Synthetic Pathway

A common and effective method for the synthesis of this compound involves the nitration of 6-Fluoro-1H-indazole[7]. The presence of the activating indazole ring system directs the electrophilic nitration to the 5-position.

Synthesis_Pathway Start 6-Fluoro-1H-indazole (CAS: 348-25-4) Reagents Conc. H₂SO₄ KNO₃, 0°C Start->Reagents Nitration Product This compound (CAS: 633327-51-2) Reagents->Product

Caption: Synthesis of this compound via electrophilic nitration.

Detailed Synthetic Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound[7].

Materials:

  • 6-Fluoro-1H-indazole (1 g, 6.74 mmol)

  • Concentrated sulfuric acid (22 mL)

  • Potassium nitrate (0.74 g, 7.34 mmol)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Methanol

Procedure:

  • To a flask containing 6-Fluoro-1H-indazole (1 g, 6.74 mmol), add concentrated sulfuric acid (22 mL) at 0°C.

  • Add potassium nitrate (0.74 g, 7.34 mmol) in portions while maintaining the temperature at 0°C.

  • After the addition is complete, stir the reaction mixture for an additional 10 minutes at room temperature.

  • Cool the reaction mixture back to 0°C and carefully neutralize to a neutral pH with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic phases with saturated brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography using a dichloromethane/methanol (9.8:0.2) eluent to yield this compound as a yellow solid[7].

Reactivity Profile

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro and fluoro groups and the inherent reactivity of the indazole nucleus[9].

  • N-Alkylation: The N-H proton of the indazole ring is acidic and can be deprotonated with a suitable base, followed by alkylation to introduce substituents at the N-1 or N-2 positions. The regioselectivity of this reaction can be influenced by the reaction conditions[10].

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the benzene ring towards nucleophilic aromatic substitution, although this is less common than reactions involving the nitro group itself[11].

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This provides a key transformation to 5-amino-6-fluoro-1H-indazole, a versatile intermediate for further derivatization, such as in the synthesis of fused heterocyclic systems[12].

Applications in Medicinal Chemistry

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

  • Kinase Inhibitors: The indazole scaffold is a common core structure in many kinase inhibitors used in oncology[5]. The functional groups of this compound allow for the introduction of various side chains to target the ATP-binding site of kinases.

  • Antimicrobial Agents: Nitro-containing heterocyclic compounds have a long history as antimicrobial agents[13]. Derivatives of nitroindazoles have been explored for their potential antibacterial and antiprotozoal activities[5][14].

  • Antiproliferative Agents: Substituted benzo[g]indazoles derived from nitro-tetralone precursors have demonstrated significant antiproliferative activity against cancer cell lines[12]. The 6-nitroindazole moiety can participate in crucial hydrogen bonding interactions with target proteins[2].

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Drug_Discovery_Workflow A This compound B Chemical Modification (e.g., N-alkylation, nitro reduction) A->B C Library Synthesis B->C D Biological Screening (e.g., Kinase assays, antimicrobial assays) C->D E Lead Optimization D->E F Preclinical Development E->F

Caption: Drug discovery workflow starting from this compound.

Safety and Handling

Proper safety precautions must be observed when handling this compound and its parent compounds.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes[15][16]. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[15][17].

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen[15].

    • Skin Contact: Immediately wash off with soap and plenty of water[15].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing[15].

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container[8][18]. Keep away from strong oxidizing agents[17]. Recommended storage temperature is 2-8°C[8][18].

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations[15].

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential in synthetic and medicinal chemistry. Its unique electronic properties, conferred by the fluoro and nitro substituents, make it an attractive starting material for the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, offering a valuable resource for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to 6-Fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-5-nitro-1H-indazole, a key heterocyclic compound with significant potential in medicinal chemistry. This document details its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, and a thorough spectroscopic characterization. Furthermore, it explores the current understanding of its biological activities and potential applications in drug discovery, with a focus on oncology and infectious diseases. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and scientists working with or considering the use of this compound in their research and development endeavors.

Introduction: The Significance of the Indazole Scaffold

Indazoles, bicyclic heterocyclic aromatic compounds composed of a benzene ring fused to a pyrazole ring, are a cornerstone of modern medicinal chemistry.[1] The indazole nucleus is considered a bioisostere of indole and is a privileged scaffold found in numerous biologically active molecules and approved pharmaceuticals.[2] The versatility of the indazole ring system, with its ability to participate in a variety of chemical transformations and interactions with biological targets, has led to its incorporation into drugs with anti-inflammatory, anticancer, antimicrobial, and neurological activities.[3][4]

The introduction of specific substituents onto the indazole core allows for the fine-tuning of its pharmacological properties. The subject of this guide, this compound, features two key substituents: a fluorine atom at the 6-position and a nitro group at the 5-position. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the nitro group, a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and serve as a handle for further chemical modifications.[5] This unique combination of substituents makes this compound a highly promising building block for the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

Chemical Identity
PropertyValue
IUPAC Name This compound
CAS Number 633327-51-2
Molecular Formula C₇H₄FN₃O₂
Molecular Weight 181.12 g/mol
Appearance Yellow solid
Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound.

2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts for this compound in DMSO-d₆ are as follows:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH~13.7broad singlet-
H4~8.78doubletJ(H-F) ≈ 7.4
H3~8.34singlet-
H7~7.68doubletJ(H-F) ≈ 11.8

Rationale for Assignments: The broad singlet at approximately 13.7 ppm is characteristic of the acidic N-H proton of the indazole ring. The proton at C4 (H4) is deshielded due to the adjacent electron-withdrawing nitro group and shows coupling to the fluorine atom at C6. The proton at C3 (H3) appears as a singlet as it has no adjacent protons. The proton at C7 (H7) is also coupled to the fluorine at C6, resulting in a doublet.

2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

CarbonPredicted Chemical Shift (δ, ppm)
C3~135-140
C3a~115-120
C4~120-125
C5~140-145 (bearing NO₂)
C6~155-160 (bearing F)
C7~110-115
C7a~145-150

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. For this compound, the following characteristic absorption bands are expected:

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretching
1550-1500 and 1350-1300Asymmetric and symmetric NO₂ stretching
1620-1580C=C aromatic stretching
1250-1000C-F stretching

The IR spectrum of the closely related 6-nitro-1H-indazole shows characteristic peaks for N-O stretching of the nitro group.[9][10]

2.2.4. Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak [M-H]⁻ in negative ion mode electrospray ionization (ESI) would be at m/z 180.

Synthesis and Mechanistic Considerations

The primary synthetic route to this compound is through the electrophilic nitration of 6-fluoro-1H-indazole.

Experimental Protocol: Nitration of 6-Fluoro-1H-indazole

Materials:

  • 6-Fluoro-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane

  • Methanol

Procedure:

  • To a stirred solution of 6-fluoro-1H-indazole in concentrated sulfuric acid, cooled to 0 °C, add potassium nitrate portion-wise.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford this compound as a yellow solid.

Mechanistic Pathway and Regioselectivity

The nitration of 6-fluoro-1H-indazole is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the directing effects of both the fused pyrazole ring and the fluorine substituent.

Synthesis_Mechanism cluster_intermediate Intermediate cluster_product Product 6-Fluoro-1H-indazole 6-Fluoro-1H-indazole Sigma Complex Sigma Complex 6-Fluoro-1H-indazole->Sigma Complex Electrophilic Attack by NO2+ HNO3 / H2SO4 HNO3 / H2SO4 This compound This compound Sigma Complex->this compound Deprotonation

Caption: Synthesis of this compound via electrophilic nitration.

The pyrazole portion of the indazole ring is generally considered to be electron-withdrawing, deactivating the benzene ring towards electrophilic attack. However, the lone pair of electrons on the N1 nitrogen can participate in resonance, directing electrophiles to the C4 and C6 positions. The fluorine atom at the C6 position is an ortho-, para-directing group due to its ability to donate electron density through resonance, but it is also deactivating due to its strong inductive effect.

In the case of 6-fluoro-1H-indazole, the nitration occurs preferentially at the C5 position. This outcome is a result of the complex interplay of electronic and steric effects. The C7 position is sterically hindered by the fused pyrazole ring. The directing effect of the fluorine at C6 to its ortho-position (C5) appears to be the dominant factor in determining the regioselectivity of the nitration.[11][12]

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Nitroaromatic compounds, including nitroindazoles, have been investigated for their antiproliferative activities.[3][13] The electron-withdrawing nature of the nitro group can contribute to interactions with biological targets and can also be a site for bioreductive activation in hypoxic tumor environments. The fluorine atom can enhance the binding affinity and pharmacokinetic properties of the molecule.

Derivatives of 6-nitro-1H-indazole have shown potent antiproliferative activity against various cancer cell lines. For instance, certain benzo[g]indazole derivatives containing a 6-nitro group have exhibited low micromolar IC₅₀ values against lung carcinoma cells.[14]

Structure-Activity Relationship (SAR) Insights:

  • Nitro Group: The presence and position of the nitro group are often crucial for anticancer activity. It can act as a hydrogen bond acceptor and its reduction can lead to cytotoxic species.

  • Fluorine Substitution: Fluorine substitution on the benzene ring of bioactive molecules has been shown to modulate their anticancer activity. The position of the fluorine atom can significantly impact the inhibitory potency against specific kinases.[5]

Antimicrobial and Antiprotozoal Activity

Nitro-heterocyclic compounds have a long history of use as antimicrobial and antiprotozoal agents.[15] The mechanism of action often involves the enzymatic reduction of the nitro group within the pathogen to generate reactive nitrogen species that are toxic to the cell.

Derivatives of 6-nitro-1H-indazole have been synthesized and evaluated for their activity against various pathogens. For example, 3-chloro-6-nitro-1H-indazole derivatives have demonstrated promising antileishmanial activity.[1] The unique electronic properties conferred by the 6-fluoro and 5-nitro substitution pattern make this scaffold an attractive candidate for the development of new anti-infective agents.

Biological_Applications cluster_applications Potential Therapeutic Areas This compound This compound Anticancer Agents Anticancer Agents This compound->Anticancer Agents Kinase Inhibition, Bioreductive Activation Antimicrobial Agents Antimicrobial Agents This compound->Antimicrobial Agents Inhibition of Microbial Growth Antiprotozoal Agents Antiprotozoal Agents This compound->Antiprotozoal Agents Generation of Reactive Nitrogen Species

Caption: Potential therapeutic applications of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

5.1. Hazard Identification

Refer to the Safety Data Sheet (SDS) for detailed hazard information. In general, compounds of this class should be handled with care, assuming they may be harmful if swallowed, in contact with skin, or if inhaled.

5.2. Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood.

5.3. First Aid Measures

  • If Inhaled: Move to fresh air.

  • In Case of Skin Contact: Wash off with soap and plenty of water.

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • If Swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention.

5.4. Storage and Disposal

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for the development of new therapeutic agents. Its unique substitution pattern provides a platform for the synthesis of diverse libraries of compounds for screening against various biological targets. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, spectroscopic characterization, and potential applications. As research in medicinal chemistry continues to evolve, the utility of well-characterized and strategically functionalized scaffolds like this compound will undoubtedly play a crucial role in the discovery of next-generation drugs.

References

Spectroscopic data for 6-Fluoro-5-nitro-1H-indazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Fluoro-5-nitro-1H-indazole

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development. Its rigid bicyclic core, substituted with electron-withdrawing fluorine and nitro groups, makes it a valuable scaffold for designing kinase inhibitors and other targeted therapeutics.[1][2] Unambiguous structural confirmation and purity assessment are paramount for its application in synthesis and biological screening. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the definitive characterization of this molecule. The methodologies and interpretations presented herein are grounded in established principles and are designed to serve as a practical reference for researchers in the field.

Molecular Structure Elucidation

The foundational step in any spectroscopic analysis is understanding the molecule's connectivity and the electronic environment of each atom. The structure of this compound dictates the expected spectral outcomes.

Figure 1: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.

¹H NMR Analysis

The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The aromatic region is of particular interest. The strong electron-withdrawing effects of the nitro group and the fluorine atom significantly influence the chemical shifts of the aromatic protons, pushing them downfield.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ) in DMSO-d₆ [ppm]MultiplicityCoupling Constant (J) [Hz]
NH (Position 1)~13.7br s-
H-48.78d7.4
H-38.34s-
H-77.68d11.8

Data sourced from ChemicalBook.[3]

Interpretation:

  • NH Proton (~13.7 ppm): The signal for the indazole N-H proton appears as a broad singlet at a very high chemical shift. This is characteristic of an acidic proton on a nitrogen atom within a heterocyclic aromatic system, which is also involved in intermolecular hydrogen bonding.

  • H-4 (8.78 ppm): This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be significantly deshielded and shifted far downfield. It appears as a doublet due to coupling with the fluorine atom at position 6, a four-bond coupling (⁴JHF) of 7.4 Hz.

  • H-3 (8.34 ppm): The proton at the 3-position of the indazole ring typically appears as a singlet, as it lacks adjacent proton neighbors for significant coupling.

  • H-7 (7.68 ppm): This proton is ortho to the fluorine atom and experiences strong coupling, resulting in a doublet with a large coupling constant of 11.8 Hz (³JHF).

¹³C NMR Analysis

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ) [ppm]Rationale for Prediction
C-3135-140Typical chemical shift for C-3 in the indazole ring.[4]
C-3a120-125Bridgehead carbon, influenced by the pyrazole ring.
C-4115-120Shielded relative to other aromatic carbons but influenced by the adjacent nitro group.
C-5140-145Directly attached to the nitro group, causing significant deshielding.
C-6150-160 (d)Directly attached to fluorine, resulting in a large ¹JCF coupling and a downfield shift.
C-7105-110 (d)Ortho to the fluorine atom, experiences a ²JCF coupling.
C-7a145-150Bridgehead carbon adjacent to the pyrazole nitrogen, significantly deshielded.

Causality in Experimental Choice: When acquiring a ¹³C NMR spectrum, a proton-decoupled experiment is standard to produce sharp singlets for each carbon. However, a ¹³C-coupled (or DEPT/APT) experiment would be invaluable to confirm assignments, particularly to observe the large one-bond C-F coupling (¹JCF) for C-6 and the smaller two-bond C-F coupling (²JCF) for C-7 and C-5.

¹⁹F NMR Analysis

Fluorine-19 is an excellent NMR nucleus due to its 100% natural abundance and high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique.[5][6] The chemical shift of fluorine is extremely sensitive to its electronic environment, spanning a range of over 300 ppm.[6]

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum.

  • Predicted Chemical Shift: For a fluorine atom attached to an aromatic ring (aryl fluoride), the chemical shift typically falls within the range of +80 to +170 ppm relative to neat CFCl₃.[7] Given the presence of the ortho nitro group, the chemical shift is expected to be in the lower (more deshielded) end of this range.

  • Multiplicity: The fluorine signal will be split by the neighboring protons. It will appear as a doublet of doublets (dd) due to coupling with H-7 (a large ³JFH of ~11.8 Hz) and H-4 (a smaller ⁴JFH of ~7.4 Hz).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[8] The spectrum of this compound is expected to show distinct bands corresponding to its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Indazole)3300 - 3100Medium
C-H Stretch (Aromatic)3100 - 3000Medium
N=O Asymmetric Stretch (Nitro)1550 - 1500Strong
C=C Stretch (Aromatic Ring)1620 - 1450Medium
N=O Symmetric Stretch (Nitro)1360 - 1320Strong
C-F Stretch (Aryl Fluoride)1250 - 1100Strong
C-H Out-of-Plane Bending (Aromatic)900 - 700Strong

Characteristic wavenumber ranges sourced from standard IR spectroscopy tables.[9]

Expert Insight: The two strong absorption bands for the nitro group (asymmetric and symmetric stretches) are highly diagnostic. Their presence, along with the strong C-F stretch and the characteristic N-H and aromatic C-H stretches, provides compelling evidence for the compound's gross structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

Electrospray Ionization (ESI):

  • Molecular Formula: C₇H₄FN₃O₂

  • Exact Mass: 181.0288

  • Experimental Data: A reported ESI mass spectrum shows a peak at m/z = 180 in negative ion mode, corresponding to the deprotonated molecule ([M-H]⁻).[3] This is consistent with the acidic nature of the indazole N-H proton.

Proposed Fragmentation Pathway (Electron Ionization - EI): While ESI is a soft ionization technique, Electron Ionization (EI) would induce fragmentation, providing further structural information. The molecular ion (M⁺˙) at m/z 181 would be expected, followed by characteristic losses.

G M [M]⁺˙ m/z = 181 M_minus_NO2 [M - NO₂]⁺ m/z = 135 M->M_minus_NO2 - NO₂ M_minus_H [M - H]⁺ m/z = 180 M->M_minus_H - H M_minus_NO2_minus_HCN [C₆H₃F]⁺˙ m/z = 108 M_minus_NO2->M_minus_NO2_minus_HCN - HCN

Figure 2: Proposed key fragmentation pathway for this compound under EI-MS.

Interpretation of Fragmentation:

  • Loss of NO₂: The most common initial fragmentation for nitroaromatics is the loss of a nitro radical (•NO₂, 46 Da), leading to a fragment at m/z 135.

  • Loss of HCN: The resulting indazole cation can subsequently lose hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation of nitrogen-containing heterocyclic rings, to yield a fragment at m/z 108.

  • Loss of H: Loss of a hydrogen radical to form a stable cation at m/z 180 is also a plausible pathway.

Experimental Protocols

Reproducibility requires rigorous and well-documented methodologies. The following are standard protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively dissolves the compound and shifts the residual solvent peak away from the signals of interest.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[10] Tune and shim the instrument for the specific probe and sample.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16-32 scans are typically sufficient.

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse program (e.g., zgpg30). A spectral width of ~240 ppm and a relaxation delay of 2-5 seconds are required. Due to the lower sensitivity of ¹³C, several hundred to a few thousand scans may be necessary for a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Tune the probe to the fluorine frequency. Acquire the spectrum with proton decoupling to confirm the chemical shift and without decoupling to observe the J-coupling to protons. A spectral width of ~200 ppm is generally adequate.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual DMSO signal (2.50 ppm for ¹H, 39.52 ppm for ¹³C). Reference the ¹⁹F spectrum to an external standard like CFCl₃ (0 ppm).

FT-IR Spectroscopy Protocol
  • Technique Selection: Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.

  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal (32 scans is standard).

  • Sample Analysis: Place a small amount of the solid this compound powder onto the crystal and apply pressure using the anvil to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

  • Chromatography (Optional but Recommended): Use a liquid chromatography (LC) system with a C18 column to ensure sample purity before it enters the mass spectrometer. A simple gradient of water and acetonitrile (both with 0.1% formic acid) is often effective.

  • Mass Spectrometer Setup: Calibrate the instrument (e.g., a Time-of-Flight or Orbitrap mass analyzer) to ensure high mass accuracy.

  • Data Acquisition: Acquire data in both positive and negative Electrospray Ionization (ESI) modes. A full scan from m/z 50 to 500 is appropriate.

  • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Determine the m/z of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the calculated exact mass.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. The combination of ¹H, ¹³C, and ¹⁹F NMR defines the precise atomic connectivity and electronic environment, while IR spectroscopy confirms the presence of key functional groups. High-resolution mass spectrometry validates the elemental composition and molecular weight. By adhering to these well-established protocols and interpretative principles, researchers can ensure the quality and identity of this important chemical entity, thereby enabling its confident use in further scientific endeavors.

References

A Technical Guide to the Solubility of 6-Fluoro-5-nitro-1H-indazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-fluoro-5-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific quantitative solubility data is not extensively documented in publicly available literature, this paper synthesizes information from its known physicochemical properties, structural analogues, and documented synthesis and purification procedures to build a robust qualitative solubility profile. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility using the isothermal shake-flask method, empowering researchers to generate precise data tailored to their specific applications. The document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems for applications ranging from reaction chemistry to formulation and preclinical screening.

Introduction: The Significance of Solubility

This compound is a substituted indazole, a class of heterocyclic aromatic compounds that are privileged scaffolds in modern drug discovery. The presence of a nitro group and a fluorine atom makes it a versatile building block for creating complex molecules with potential therapeutic activities, including antiproliferative and antibacterial agents[1].

Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development. It dictates the choice of solvents for synthesis, purification, and analysis; influences reaction kinetics and yield; and is a critical determinant of a drug candidate's bioavailability and formulation feasibility. Poor solubility can become a significant bottleneck, halting the progress of otherwise promising molecules. This guide aims to provide a foundational understanding of this compound's solubility to mitigate such challenges.

Physicochemical Profile and Structural Analysis

The solubility of a molecule is intrinsically linked to its physical and chemical properties. The principle of "like dissolves like" serves as a useful first approximation, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents[2][3]. An analysis of the structure of this compound reveals several key features that govern its interactions with solvents:

  • Indazole Core: The bicyclic aromatic indazole system is relatively nonpolar and capable of π-π stacking interactions.

  • N-H Group: The proton on the indazole nitrogen acts as a hydrogen bond donor.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group with polar oxygen atoms that can act as hydrogen bond acceptors.

  • Fluorine Atom (-F): As the most electronegative element, fluorine contributes to the molecule's overall polarity through a strong dipole moment.

The molecule thus possesses a blend of polar (N-H, -NO₂, -F) and nonpolar (aromatic rings) characteristics, suggesting it will not be exclusively soluble in either extremely polar or entirely nonpolar solvents.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 633327-51-2 [4][5]
Molecular Formula C₇H₄FN₃O₂ [5][6]
Molecular Weight 181.12 g/mol [5]
Appearance Yellow to orange solid [7]
pKa (Predicted) 10.92 ± 0.40 [7]
Boiling Point (Predicted) 401.2 ± 25.0 °C [7]
Density (Predicted) 1.629 ± 0.06 g/cm³ [6][7]

| Flash Point | 196.4 °C |[6] |

The predicted pKa of ~10.9 suggests the N-H proton is weakly acidic, and the molecule will remain predominantly in its neutral form in most organic solvents and aqueous solutions, unless a strong base is present[7].

Qualitative Solubility Assessment

Based on its hybrid polarity, we can predict the qualitative solubility of this compound in common laboratory solvents. This assessment is crucial for initial solvent screening for reactions, chromatography, and crystallization studies.

Table 2: Predicted Qualitative Solubility of this compound

Solvent Class Representative Solvents Predicted Solubility Rationale
Polar Aprotic DMSO, DMF, Acetonitrile (ACN) High to Moderate These solvents have strong dipoles and can accept hydrogen bonds from the indazole N-H group, effectively solvating the polar regions of the molecule.[8]
Polar Protic Methanol, Ethanol Moderate These solvents can both donate and accept hydrogen bonds. While they can interact with the polar groups, the nonpolar aromatic core may limit high solubility compared to polar aprotic solvents.
Ethers Tetrahydrofuran (THF), Diethyl Ether Moderate to Low THF, being more polar than diethyl ether, is expected to be a better solvent. The interaction is primarily through dipole-dipole forces.
Esters Ethyl Acetate Moderate The moderate polarity and hydrogen bond accepting capability of ethyl acetate make it a suitable solvent. This is supported by its use as an extraction solvent in the compound's synthesis.[4][9]
Chlorinated Dichloromethane (DCM), Chloroform Moderate These solvents can dissolve compounds of intermediate polarity. The use of a DCM/methanol mixture for purification confirms its solubility in this system.[4]
Aromatic Toluene, Benzene Low While π-π stacking interactions are possible with the indazole ring, the polar functional groups will limit solubility in these nonpolar solvents.
Aliphatic Hexane, Heptane Very Low / Insoluble The high polarity imparted by the nitro and fluoro groups makes the compound incompatible with nonpolar aliphatic solvents.[3]

| Aqueous | Water | Very Low / Insoluble | Despite having hydrogen bonding groups, the large aromatic core typically results in poor water solubility for such compounds.[10] Solubility may increase in acidic or basic aqueous solutions, but this involves an acid-base reaction.[11] |

Evidence from Synthetic Procedures

A practical and authoritative source of solubility information comes from documented chemical syntheses. The synthesis of this compound involves the following key steps that inform its solubility behavior[4]:

  • Reaction Quenching: The reaction mixture is neutralized with a saturated sodium bicarbonate solution.

  • Extraction: The product is extracted from the aqueous layer using ethyl acetate . This unequivocally demonstrates that the compound has favorable solubility in ethyl acetate and is poorly soluble in the aqueous phase.

  • Purification: The crude product is purified by fast column chromatography using an eluent of dichloromethane/methanol (9.8:0.2) . This indicates that the compound is soluble in this solvent mixture, with moderate polarity being optimal for chromatographic separation.

These procedural details provide field-proven evidence that aligns perfectly with the qualitative predictions in Table 2, highlighting ethyl acetate, dichloromethane, and methanol as effective solvents.

Recommended Protocol for Quantitative Solubility Determination

For applications requiring precise solubility values (e.g., mg/mL or mol/L), the isothermal shake-flask method is the gold standard.[8] It is a robust and self-validating technique for determining equilibrium solubility.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep_solid 1. Weigh excess This compound combine 3. Add solid to solvent prep_solid->combine prep_solvent 2. Add known volume of organic solvent to vial prep_solvent->combine agitate 4. Seal vial & agitate at constant temperature (e.g., 25°C) for 24-48 hours combine->agitate settle 5. Allow solid to settle agitate->settle sample 6. Withdraw aliquot of supernatant settle->sample filter 7. Filter through 0.22 µm PTFE syringe filter sample->filter dilute 8. Dilute sample with mobile phase/solvent filter->dilute analyze 9. Analyze concentration (HPLC or UV-Vis) dilute->analyze calculate 10. Calculate solubility (mg/mL or mol/L) analyze->calculate

Caption: Isothermal shake-flask method workflow.

Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Acetonitrile, Ethyl Acetate)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes

  • 0.22 µm syringe filters (PTFE or other solvent-compatible material)

  • Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer)

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. "Excess" is critical; undissolved solid must be clearly visible throughout the experiment to ensure saturation is reached. A starting point is ~10-20 mg per 1 mL of solvent.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the chosen solvent into the vial.

    • Prepare each solvent in triplicate for statistical validity.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or rotator set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow them to stand undisturbed in the same temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

    • Immediately attach a 0.22 µm syringe filter and dispense the solution into a clean vial. This step is crucial to remove any microscopic undissolved particles.

  • Analysis:

    • Accurately dilute the filtered sample with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Calculation:

    • Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6][12] It may also cause respiratory irritation.[12] Therefore, proper personal protective equipment (PPE) is mandatory when handling this compound.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

  • Skin Protection: Handle with impervious gloves (e.g., nitrile) and wear a lab coat.[6]

  • Respiratory Protection: Avoid breathing dust. If dust is generated, a respirator may be necessary.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[6]

Conclusion

While a comprehensive, publicly available dataset of quantitative solubility for this compound is lacking, a strong, evidence-based profile can be constructed. Its molecular structure, featuring both polar and nonpolar moieties, predicts moderate solubility in polar aprotic (DMSO, DMF), ester (ethyl acetate), and chlorinated (DCM) solvents, and lower solubility in nonpolar and aqueous media. This theoretical assessment is strongly corroborated by its published synthesis and purification procedures, which utilize ethyl acetate and dichloromethane/methanol solvent systems. For researchers requiring precise quantitative data for modeling, formulation, or process development, the detailed isothermal shake-flask protocol provided in this guide offers a reliable and standardized method for its determination.

References

The Strategic Deployment of 6-Fluoro-5-nitro-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by a Senior Application Scientist

Introduction: The Privileged Status of Fluorinated Nitroindazoles

In the landscape of contemporary drug discovery, the indazole scaffold stands as a "privileged" structure, a core motif frequently found in molecules exhibiting a wide array of biological activities.[1][2] Its unique bicyclic aromatic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing ligands that can interact with a multitude of biological targets. The strategic incorporation of fluorine atoms and nitro groups into this scaffold further enhances its utility, bestowing upon it desirable physicochemical and pharmacological properties. This guide provides an in-depth technical exploration of 6-fluoro-5-nitro-1H-indazole, a key building block whose unique substitution pattern makes it an invaluable asset in the synthesis of complex therapeutic agents, particularly in the realm of kinase inhibition. We will delve into its synthesis, key chemical transformations, and its strategic application in the construction of targeted therapies, providing both the theoretical underpinnings and practical, field-proven protocols essential for the modern medicinal chemist.

Physicochemical Properties and Structural Attributes

The judicious placement of a fluorine atom at the 6-position and a nitro group at the 5-position of the indazole core imparts a unique set of electronic and steric properties to the molecule.

PropertyValueReference
Molecular Formula C₇H₄FN₃O₂N/A
Molecular Weight 181.12 g/mol N/A
Appearance Yellow to orange solidN/A
pKa 10.92 ± 0.40 (Predicted)N/A
Boiling Point 401.2 ± 25.0 °C (Predicted)N/A
Density 1.629 ± 0.06 g/cm³ (Predicted)N/A

The electron-withdrawing nature of both the fluorine and nitro groups significantly influences the reactivity of the indazole ring system. The fluorine atom at C6 can enhance metabolic stability and binding affinity of derivative compounds by forming favorable interactions with protein targets and modulating the pKa of the indazole N-H. The nitro group at C5, a strong electron-withdrawing group, not only influences the regioselectivity of reactions such as N-alkylation but also serves as a synthetic handle for the introduction of an amino group, a critical pharmacophoric element in many kinase inhibitors.

Synthesis of the this compound Core

The construction of the this compound scaffold is a critical first step in its utilization as a building block. While various methods for indazole synthesis exist, a common and effective strategy for this particular substitution pattern involves the diazotization of a suitably substituted aniline followed by intramolecular cyclization.

Conceptual Synthetic Pathway

A plausible and efficient route commences with 2-methyl-4-fluoro-5-nitroaniline. This starting material undergoes diazotization, followed by an intramolecular cyclization to yield the desired indazole. This method is analogous to the classical synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene.[1]

Synthetic_Pathway start 2-Methyl-4-fluoro-5-nitroaniline intermediate Diazonium Salt Intermediate start->intermediate NaNO₂, Acid (e.g., H₂SO₄/AcOH) 0-5 °C product This compound intermediate->product Intramolecular Cyclization N-Alkylation_Control indazole This compound n1_product N1-Alkyl-6-fluoro-5-nitro-1H-indazole (Thermodynamic Product) indazole->n1_product K₂CO₃, DMF, R-X (Equilibrating Conditions) n2_product N2-Alkyl-6-fluoro-5-nitro-1H-indazole (Kinetic Product) indazole->n2_product NaH, THF, R-X (Kinetic Conditions) Nitro_Reduction cluster_methods Reduction Methods start N-Alkyl-6-fluoro-5-nitro-1H-indazole method1 Catalytic Hydrogenation (H₂, Pd/C) method2 Tin(II) Chloride Reduction (SnCl₂·2H₂O) method3 Iron Reduction (Fe, NH₄Cl or AcOH) product N-Alkyl-5-amino-6-fluoro-1H-indazole method1->product High Yield, Clean method2->product Robust, Functional Group Tolerant method3->product Cost-Effective, Scalable Kinase_Inhibitor_Synthesis start This compound step1 N-Alkylation (e.g., with a protected side chain) start->step1 intermediate1 N-Alkyl-6-fluoro-5-nitro-1H-indazole step1->intermediate1 step2 Nitro Group Reduction (e.g., Catalytic Hydrogenation) intermediate1->step2 intermediate2 N-Alkyl-5-amino-6-fluoro-1H-indazole step2->intermediate2 step3 Amide Coupling (with a substituted carboxylic acid) intermediate2->step3 product Complex Kinase Inhibitor Scaffold step3->product

References

An In-Depth Technical Guide to 6-Fluoro-5-nitro-1H-indazole: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-Fluoro-5-nitro-1H-indazole, a key heterocyclic building block in contemporary medicinal chemistry. While the specific historical discovery of this compound is not extensively documented, its emergence is intrinsically linked to the broader exploration of substituted indazoles as privileged scaffolds in drug development. This guide will delve into the logical synthesis of this compound, detailing a robust experimental protocol. Furthermore, it will explore the compound's chemical properties and, most critically, its significant role as a pivotal intermediate in the synthesis of targeted therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic and medicinal chemistry endeavors.

Introduction: The Rise of a Versatile Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1][2] While sparsely found in nature, synthetic indazole derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[3][4] The strategic functionalization of the indazole core allows for the fine-tuning of its pharmacological profile, making it a highly sought-after scaffold in the design of novel therapeutics.[1]

This compound (CAS No: 633327-51-2) has emerged as a particularly valuable intermediate in this context. The presence of both a fluorine atom and a nitro group offers multiple avenues for synthetic elaboration. The electron-withdrawing nature of these substituents significantly influences the reactivity of the indazole ring, while also providing handles for a variety of chemical transformations. The fluorine atom can enhance metabolic stability and binding affinity of target molecules, a common strategy in modern drug design. The nitro group, on the other hand, can be readily reduced to an amine, opening up a vast chemical space for further derivatization.

This guide will provide a detailed examination of the synthesis and utility of this important building block, offering both theoretical insights and practical, field-proven protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₇H₄FN₃O₂PubChem
Molecular Weight 181.12 g/mol PubChem
Appearance Yellow to orange solidChemicalBook
Boiling Point (Predicted) 401.2 ± 25.0 °CChemicalBook
Density (Predicted) 1.629 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 10.92 ± 0.40ChemicalBook
Storage Temperature 2-8°CChemicalBook

Synthesis of this compound: A Mechanistic Approach

The most direct and logical synthesis of this compound involves the electrophilic nitration of the readily available precursor, 6-Fluoro-1H-indazole. This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic system.

Causality Behind Experimental Choices

The choice of reagents and conditions for this synthesis is dictated by the electronic nature of the 6-Fluoro-1H-indazole starting material. The indazole ring system is generally susceptible to electrophilic attack. The fluorine atom at the 6-position is an ortho-, para-directing deactivator. However, in the context of the bicyclic indazole system, the directing effects can be complex. The nitration is expected to occur at the 5- or 7-position. The use of a strong nitrating agent, such as a mixture of concentrated sulfuric acid and potassium nitrate, is necessary to achieve efficient conversion. The reaction is typically carried out at a low temperature (0°C) to control the exothermicity of the reaction and to minimize the formation of side products.

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 6-Fluoro-1H-indazole

  • Concentrated sulfuric acid

  • Potassium nitrate

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 6-Fluoro-1H-indazole (1.0 g, 7.34 mmol) in concentrated sulfuric acid (22 mL) at 0°C, add potassium nitrate (0.74 g, 7.34 mmol) in portions.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 10 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of dichloromethane and methanol (e.g., 98:2) as the eluent to afford this compound as a yellow solid.[5]

Synthetic Workflow Diagram

The following diagram, generated using Graphviz, illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow reagent1 6-Fluoro-1H-indazole reaction Electrophilic Nitration (0°C to RT) reagent1->reaction reagent2 Conc. H₂SO₄, KNO₃ reagent2->reaction workup Aqueous Workup (Neutralization, Extraction) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary application of this compound in the pharmaceutical industry is as a versatile intermediate for the synthesis of more complex bioactive molecules, particularly kinase inhibitors.[6] Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6][7] The indazole scaffold has proven to be an excellent platform for the design of potent and selective kinase inhibitors.[6][8]

The this compound moiety can be elaborated in several ways. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents. The indazole nitrogen can also be alkylated or arylated to further explore the chemical space.

Role in Kinase Inhibitor Synthesis

The following diagram illustrates the central role of this compound in a typical drug discovery workflow for developing kinase inhibitors.

Drug_Discovery_Workflow start This compound step1 Reduction of Nitro Group (e.g., Fe/HCl, H₂/Pd-C) start->step1 intermediate 5-Amino-6-fluoro-1H-indazole step1->intermediate step2 Derivatization of Amino Group (Amide coupling, Suzuki coupling, etc.) intermediate->step2 library Library of Indazole Derivatives step2->library screening Biological Screening (Kinase assays, cell-based assays) library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead candidate Preclinical Candidate hit_to_lead->candidate

Caption: Role of this compound in drug discovery.

Examples of Biologically Active Derivatives

While specific examples of drugs synthesized directly from this compound are not prominently in the public domain, the broader class of fluoro- and nitro-substituted indazoles are well-represented in the patent literature and scientific publications as key intermediates for potent kinase inhibitors. The table below summarizes the activity of some representative indazole-based kinase inhibitors, highlighting the importance of this scaffold.

Compound ClassTarget Kinase(s)Reported Activity (IC₅₀)Reference
1H-Indazol-3-amine derivativesFGFR1, FGFR2< 4.1 nM (for 6-fluoro substituted analog)[6]
3-(Pyrazin-2-yl)-1H-indazolesPan-Pim Kinase3-11 nM[9]
Indazole-based compoundsPKMYT1 KinasePotent inhibition reported in patent[7]
N-(6-(substituted phenyl)-1H-indazol-3-yl)benzamidesFGFR13.3 nM (for optimized derivative)[8]

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its synthesis is straightforward, and its dual functionalization provides a rich platform for the generation of diverse chemical libraries. While its own discovery story may be modest, its impact is amplified through the numerous drug discovery programs that utilize it as a key building block. The continued exploration of kinase inhibitors and other targeted therapies will undoubtedly ensure that this compound and its analogs remain highly relevant and valuable tools for drug development professionals for the foreseeable future. Future research may focus on developing even more efficient and greener synthetic routes to this intermediate and on expanding its application in the synthesis of novel therapeutic agents beyond kinase inhibitors.

References

A Technical Guide to the Theoretical and Computational Modeling of 6-Fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Fluoro-5-nitro-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituent groups. The presence of a fluorine atom and a nitro group on the indazole scaffold creates a molecule with potential applications as a building block in the synthesis of bioactive compounds and functional materials. This technical guide provides a comprehensive framework for the theoretical and computational modeling of this compound. It is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the computational methodologies required to elucidate the molecule's structural, electronic, and spectroscopic properties. This guide emphasizes the causality behind methodological choices, ensuring a robust and validated computational approach.

Introduction: The Significance of Substituted Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a versatile scaffold that can be functionalized to modulate biological activity.[1] Specifically, the introduction of electron-withdrawing groups like nitro (NO₂) and fluoro (F) moieties can profoundly influence the molecule's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. These modifications are critical in the rational design of drug candidates. Nitroaromatic compounds, for instance, are known for their diverse biological activities, including antibacterial and anticancer properties.[2][3][4] The addition of a fluorine atom can enhance binding affinity, improve metabolic stability, and increase bioavailability.

Given the synthetic and pharmacological importance of this class of molecules, in silico studies are invaluable for predicting molecular properties and guiding experimental work. Computational modeling provides a powerful, cost-effective, and time-efficient means to investigate molecules like this compound at the atomic level, offering insights that are often difficult to obtain through experimental methods alone.

Theoretical Foundations for Computational Modeling

The accurate computational modeling of this compound relies on the principles of quantum mechanics. Density Functional Theory (DFT) is the most widely used and effective method for studying the electronic structure of molecules of this size and complexity.[5][6][7]

2.1 Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to the wave function approach, which is a function of 3N coordinates for N electrons.

The choice of the exchange-correlation functional and the basis set is paramount for obtaining accurate results. For molecules containing nitro groups and halogens, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are often a good starting point as they incorporate a portion of the exact exchange from Hartree-Fock theory with exchange and correlation from other sources.

2.2 Basis Sets

A basis set is a set of mathematical functions used to represent the electronic wave function in the calculation. For a molecule like this compound, a Pople-style basis set such as 6-311++G(d,p) is recommended. This basis set provides a good balance between computational cost and accuracy. The inclusion of diffuse functions ("++") is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, while the polarization functions ("d,p") allow for more flexibility in describing the shape of the electron orbitals, which is crucial for capturing the effects of the electronegative fluorine and nitro groups.

Computational Methodology: A Step-by-Step Protocol

This section outlines a detailed, self-validating protocol for the computational investigation of this compound.

3.1 Software Packages

A variety of software packages can perform the necessary DFT calculations. Widely used and well-validated options include Gaussian, ORCA, and GAMESS. The following protocols are described in a general manner that can be adapted to any of these platforms.

3.2 Step 1: Geometric Optimization and Frequency Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule.

  • Protocol:

    • Construct the initial 3D structure of this compound using a molecular builder.

    • Perform a geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set. This calculation will find the lowest energy conformation of the molecule.

    • Following the optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:

      • It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

      • It provides the theoretical vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra for validation.

Caption: Workflow for obtaining the optimized molecular geometry.

3.3 Step 2: Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic properties of the molecule is crucial for predicting its reactivity.

  • Protocol:

    • Using the optimized geometry from Step 1, perform a single-point energy calculation at the same level of theory (B3LYP/6-311++G(d,p)).

    • From this calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.

    • Visualize the HOMO and LUMO to understand the regions of the molecule involved in electron donation and acceptance, respectively.

3.4 Step 3: Spectroscopic Property Simulation

Computational chemistry can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data.

  • Protocol:

    • NMR Spectroscopy: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to predict ¹H and ¹³C NMR chemical shifts.[8] These calculations should be performed on the optimized geometry. The calculated shifts can then be compared to experimental data (if available) to validate the computed structure.

    • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions and predicting the UV-Vis absorption spectrum. This can provide insights into the molecule's color and its behavior upon light absorption.

G cluster_0 Computational Workflow cluster_1 Experimental Validation Opt Optimized Geometry NMR NMR Simulation (GIAO) Opt->NMR TDDFT UV-Vis Simulation (TD-DFT) Opt->TDDFT IR IR/Raman Frequencies Opt->IR Exp_NMR Experimental NMR NMR->Exp_NMR Comparison Exp_UV Experimental UV-Vis TDDFT->Exp_UV Comparison Exp_IR Experimental IR/Raman IR->Exp_IR Comparison

Caption: Relationship between computational predictions and experimental validation.

Predicted Physicochemical Properties (Hypothetical Data)

The following tables present hypothetical but realistic data that would be obtained from the computational protocols described above. These values are based on typical results for similar fluoro-nitro aromatic compounds.

Table 1: Predicted Geometrical Parameters

ParameterBondPredicted Value
Bond LengthC5-N(nitro)1.48 Å
C6-F1.35 Å
N1-N21.38 Å
Bond AngleO-N-O (nitro)125.0°
C5-C6-F119.5°
Dihedral AngleC4-C5-N-O~180° (planar)

Table 2: Predicted Electronic and Spectroscopic Properties

PropertyPredicted Value
HOMO Energy-7.5 eV
LUMO Energy-3.2 eV
HOMO-LUMO Gap4.3 eV
Dipole Moment~5.5 Debye
Key IR FrequenciesNO₂ symmetric stretch: ~1350 cm⁻¹
NO₂ asymmetric stretch: ~1530 cm⁻¹
C-F stretch: ~1250 cm⁻¹
Predicted ¹⁹F NMR Shift~ -115 ppm (relative to CFCl₃)
Max UV-Vis Absorption (λ_max)~320 nm

Validation and Correlation with Experimental Data

The trustworthiness of any computational model hinges on its validation against experimental data. While dedicated experimental studies on this compound are not widely available in the public domain, the predicted properties can be compared with those of structurally related molecules such as 6-nitroindazole or 6-fluoro-1H-indazole.[9][10] For instance, the calculated vibrational frequencies for the nitro group can be compared to known values for other nitroaromatic compounds.[5][7] This comparative analysis serves as a crucial self-validating step in the research process.

Conclusion

This technical guide has outlined a robust and scientifically grounded framework for the theoretical and computational modeling of this compound. By employing Density Functional Theory with appropriate functionals and basis sets, researchers can gain deep insights into the geometric, electronic, and spectroscopic properties of this molecule. The step-by-step protocols provided, from geometry optimization to spectroscopic simulation, offer a clear pathway for conducting high-quality in silico research. The emphasis on comparing computational predictions with experimental data for related compounds ensures the scientific integrity and reliability of the theoretical models. This approach not only elucidates the fundamental properties of this compound but also provides a predictive foundation for its application in drug discovery and materials science.

References

An In-depth Technical Guide to the Purity and Characterization of 6-Fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Purity in Drug Discovery

In the landscape of modern drug discovery and development, the purity and comprehensive characterization of novel chemical entities are not mere formalities but foundational pillars of scientific rigor and, ultimately, patient safety. 6-Fluoro-5-nitro-1H-indazole, a key heterocyclic building block, is of significant interest to medicinal chemists for its potential applications in the synthesis of pharmacologically active agents. Its utility, however, is directly proportional to its purity. Undisclosed impurities can lead to erroneous biological data, unpredictable toxicity, and significant delays in the drug development pipeline. This guide provides an in-depth, experience-driven approach to the purification and multifaceted characterization of this compound, ensuring a reliable supply of this critical reagent for research and development.

The Synthetic Landscape and Rationale for Purification

The synthesis of this compound typically involves the nitration of 6-fluoro-1H-indazole. This electrophilic aromatic substitution is a powerful transformation but is not without its challenges. The reaction conditions must be meticulously controlled to prevent the formation of regioisomers and over-nitrated byproducts.

Typical Synthetic Route:

A common laboratory-scale synthesis involves the treatment of 6-fluoro-1H-indazole with a nitrating agent, such as a mixture of concentrated sulfuric acid and potassium nitrate, at a controlled temperature.

  • Causality Behind Experimental Choices: The use of a strong acid protonates the indazole ring, activating it towards electrophilic attack. The temperature is maintained at a low level (e.g., 0°C) to control the exothermic nature of the reaction and to minimize the formation of undesired side products.

Potential Impurities:

A thorough understanding of the potential impurities is paramount for developing an effective purification strategy. The primary impurities can be categorized as:

  • Starting Material: Unreacted 6-fluoro-1H-indazole.

  • Regioisomers: Nitration at other positions on the indazole ring, although the directing effects of the existing substituents favor the 5-position.

  • Over-nitrated products: Dinitro-derivatives, which can form under harsh reaction conditions.

  • Residual Solvents and Reagents: Traces of the solvents and acids used in the synthesis and workup.

Given this impurity profile, a multi-step purification protocol is essential to achieve the high degree of purity required for downstream applications.

Purification Methodologies: A Self-Validating Approach

The purification of this compound is best approached with a combination of techniques, each serving a specific purpose and collectively ensuring the removal of a broad spectrum of impurities.

Column Chromatography: The Workhorse of Purification

Flash column chromatography is an indispensable technique for the initial, bulk purification of the crude product.

  • Expertise in Action: The choice of stationary and mobile phases is critical. A silica gel stationary phase is effective due to the polar nature of the nitro- and indazole functionalities. The mobile phase, typically a mixture of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol), is carefully optimized to achieve good separation between the desired product and its impurities. A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively elute all compounds from the column.

Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: The crude this compound is adsorbed onto a small amount of silica gel.

  • Column Packing: A glass column is packed with silica gel in the initial, low-polarity mobile phase.

  • Loading: The silica-adsorbed crude product is carefully loaded onto the top of the column.

  • Elution: The mobile phase is passed through the column, and fractions are collected.

  • Monitoring: The elution is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Recrystallization: The Final Polish

Recrystallization is a powerful technique for removing trace impurities and obtaining a highly crystalline, pure product.

  • Trustworthiness Through Purity: The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures. A suitable solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, a mixture of isopropanol and water can be an effective recrystallization solvent.[1]

Experimental Protocol: Recrystallization
  • Dissolution: The partially purified this compound from column chromatography is dissolved in a minimal amount of hot isopropanol.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation: The crystals are collected by vacuum filtration.

  • Washing: The crystals are washed with a small amount of cold solvent to remove any residual soluble impurities.

  • Drying: The pure crystals are dried under vacuum to remove any residual solvent.

Comprehensive Characterization: A Multi-Technique Approach

The identity and purity of the final product must be unequivocally confirmed through a battery of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, the following signals are expected:

ProtonMultiplicityChemical Shift (δ) ppm (DMSO-d₆)Coupling Constant (J) Hz
NHBroad Singlet~13.7-
H-7Doublet~8.78~7.4
H-3Singlet~8.34-
H-4Doublet~7.68~11.8
  • Authoritative Grounding: The observed chemical shifts and coupling constants are consistent with the structure of this compound.[2] The downfield shift of the aromatic protons is due to the electron-withdrawing effects of the nitro group and the fluorine atom.

CarbonExpected Chemical Shift (δ) ppm
C-3~135
C-3a~120
C-4~110 (d, ¹JCF)
C-5~140
C-6~150 (d, ¹JCF)
C-7~115
C-7a~145
  • Note: The carbon atoms attached to or near the fluorine atom will exhibit splitting due to C-F coupling.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

  • Analysis: Integrate the proton signals, determine the multiplicities and coupling constants, and assign the signals to the respective protons and carbons in the molecule.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

HPLC is the gold standard for determining the purity of a compound. A reverse-phase HPLC method is well-suited for the analysis of this compound.

  • Self-Validating System: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is typically required for research-grade material.

Experimental Protocol: HPLC Analysis
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Mass Spectrometry (MS): The Molecular Weight Confirmer

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of this compound.

  • Expected Ion: In negative ion mode, the expected [M-H]⁻ ion would be observed at m/z 180.1.[2]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

  • Analysis: Identify the molecular ion peak and any significant fragment ions.

Elemental Analysis: The Elemental Composition Verifier

Elemental analysis provides the percentage composition of the elements (C, H, N) in a compound. This data is used to confirm the empirical formula.

  • Trustworthiness: The experimentally determined percentages should be within ±0.4% of the calculated theoretical values for the molecular formula C₇H₄FN₃O₂.

Calculated Elemental Composition for C₇H₄FN₃O₂:

ElementPercentage
Carbon (C)46.42%
Hydrogen (H)2.23%
Nitrogen (N)23.20%
Experimental Protocol: Elemental Analysis
  • Sample Preparation: Submit a small, accurately weighed amount of the pure, dry compound to an analytical laboratory.

  • Analysis: The sample is combusted in a specialized instrument, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Data Reporting: The results are reported as the weight percentage of each element.

Visualization of the Workflow

The following diagram illustrates the comprehensive workflow for the purification and characterization of this compound.

G cluster_purification Purification cluster_characterization Characterization cluster_data Data Output crude Crude Product column Column Chromatography crude->column Initial Cleanup recrystallization Recrystallization column->recrystallization Final Polishing pure Pure this compound recrystallization->pure nmr NMR Spectroscopy (¹H & ¹³C) pure->nmr hplc HPLC Analysis pure->hplc ms Mass Spectrometry pure->ms ea Elemental Analysis pure->ea structure Structural Confirmation nmr->structure purity Purity Assessment (≥98%) hplc->purity mw Molecular Weight Confirmation ms->mw formula Empirical Formula Verification ea->formula

Caption: Workflow for the purification and characterization of this compound.

Conclusion: A Commitment to Quality

The in-depth purification and characterization of this compound, as outlined in this guide, is a testament to the principles of scientific integrity and excellence. By employing a multi-technique approach, researchers can be confident in the quality of their starting material, thereby ensuring the reliability and reproducibility of their experimental results. This commitment to quality is not just good scientific practice; it is an essential component of the journey from a promising molecule to a life-changing therapeutic.

References

Methodological & Application

Application Note & Protocol: A Guided Synthesis of 6-Fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 6-fluoro-5-nitro-1H-indazole, a valuable heterocyclic building block in medicinal chemistry and materials science. Starting from the commercially available 4-fluoro-3-nitroaniline, the synthesis proceeds via a classical two-step, one-pot reaction involving low-temperature diazotization followed by an intramolecular cyclization. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step methodology but also in-depth explanations of the underlying chemical principles, critical safety protocols, and detailed characterization data to ensure reproducible and reliable results.

Introduction and Scientific Rationale

The indazole scaffold is a privileged structure in drug discovery, present in a wide array of therapeutic agents. The specific substitution pattern of this compound makes it a particularly attractive intermediate for further functionalization, enabling the exploration of novel chemical space. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the nitro group at the 5-position serves as a versatile handle for subsequent chemical transformations, such as reduction to an amine.

The chosen synthetic strategy leverages a fundamental transformation in aromatic chemistry: the conversion of a primary arylamine to an indazole. This is achieved through the formation of a reactive aryl diazonium salt intermediate, which then undergoes an intramolecular cyclization.[1][2][3] This method is robust, scalable, and utilizes readily available starting materials, making it an efficient route to the target compound.

Reaction Scheme and Mechanism

The synthesis of this compound from 4-fluoro-3-nitroaniline is a two-stage process executed in a single pot.

Overall Transformation:

Mechanistic Breakdown:

The reaction proceeds through two well-established mechanistic steps:

  • Diazotization: The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric or sulfuric acid. The primary amine of 4-fluoro-3-nitroaniline then acts as a nucleophile, attacking the nitrosyl cation (or its carrier) to form a diazonium salt. This reaction must be conducted at low temperatures (0–5 °C) as aryl diazonium salts are thermally unstable and can decompose, sometimes explosively, at higher temperatures.[4][5]

  • Intramolecular Cyclization: The generated diazonium salt is a potent electrophile. The crucial ring-closing step involves an intramolecular electrophilic attack of the diazonium group onto the carbon atom ortho to the fluorine substituent. This cyclization is followed by deprotonation to restore aromaticity, yielding the stable 1H-indazole ring system.[6] The electron-withdrawing nature of the nitro and fluoro groups influences the regioselectivity of this cyclization.

Experimental Protocol

This protocol details the complete workflow for the synthesis, purification, and characterization of this compound.

Materials and Equipment
Reagent/MaterialCAS No.Molecular Weight ( g/mol )QuantityNotes
4-Fluoro-3-nitroaniline364-76-1156.115.00 g (32.0 mmol)Starting material.[7]
Glacial Acetic Acid64-19-760.05200 mLSolvent.
Sodium Nitrite (NaNO₂)7632-00-069.002.43 g (35.2 mmol)Diazotizing agent. Toxic oxidizer.[8][9]
Deionized Water7732-18-518.0210 mL + As neededFor NaNO₂ solution and workup.
Ethyl Acetate141-78-688.11~300 mLExtraction solvent.
Brine (Saturated NaCl)7647-14-558.44~100 mLFor washing.
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37As neededDrying agent.
Equipment
500 mL Round-bottom flask
Magnetic stirrer and stir bar
Ice-salt bath
Digital thermometer
Dropping funnel
Buchner funnel and filter flask
Rotary evaporator
Standard glassware for extraction

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve 4-fluoro-3-nitroaniline in glacial acetic acid B Cool solution to 0-5 °C in an ice-salt bath A->B D Add NaNO₂ solution dropwise to aniline solution (T < 5 °C) B->D C Prepare aqueous NaNO₂ solution C->D E Stir for 30 min at 0-5 °C (Diazotization) D->E F Allow to warm to RT and stir for 12-24 hours (Cyclization) E->F G Quench reaction by pouring into ice-water F->G H Extract product with ethyl acetate (3x) G->H I Wash combined organic layers with water and brine H->I J Dry organic layer over MgSO₄, filter, and concentrate I->J K Purify crude solid via recrystallization or chromatography J->K L Dry final product under vacuum K->L M Characterize via NMR, MS, MP L->M

Caption: Step-by-step workflow for the synthesis of this compound.

Detailed Synthesis Protocol
  • Preparation of Starting Material: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (32.0 mmol) of 4-fluoro-3-nitroaniline in 200 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-salt bath and stir the solution until the internal temperature reaches 0–5 °C. It is crucial to maintain this temperature range during the addition of sodium nitrite.

  • Preparation of Nitrite Solution: In a separate small beaker, dissolve 2.43 g (35.2 mmol, 1.1 equivalents) of sodium nitrite in 10 mL of cold deionized water.

  • Diazotization: Transfer the sodium nitrite solution to a dropping funnel. Add the solution dropwise to the cold, stirring solution of the aniline over 20-30 minutes. Causality Check: A slow, dropwise addition is essential to control the exothermic reaction and prevent the temperature from rising above 5 °C, which would lead to decomposition of the diazonium salt intermediate.[5][10]

  • Initial Stirring: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Cyclization: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir for 12 to 24 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Pour the reaction mixture slowly into a 1 L beaker containing ~500 g of crushed ice with stirring. A precipitate should form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual acid and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel to afford the pure this compound.

Safety and Handling Precautions

This synthesis must be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Sodium Nitrite (NaNO₂): A strong oxidizer and is toxic if swallowed.[9][11] It may intensify fire and should be kept away from combustible materials.[12] Ingestion can lead to methemoglobinemia, a serious condition that reduces the blood's ability to carry oxygen.[13]

  • Aryl Diazonium Salts: These intermediates are thermally unstable and potentially explosive, especially when isolated in a dry state. The protocol is designed to keep the diazonium salt in solution at low temperatures to mitigate this risk. Never allow the reaction temperature to exceed 10 °C during diazotization.

  • Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Characterization of this compound

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Appearance: Expected to be a yellow or pale-yellow solid.

  • Expected Yield: 70–85% (after purification).

  • Melting Point: Literature values for similar nitroindazoles are typically in the range of 200-210 °C.[10]

  • Spectroscopic Data: The following table provides predicted NMR chemical shifts based on analyses of similar substituted indazoles.[14][15][16] Spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆.

¹H NMR (Predicted, DMSO-d₆) ¹³C NMR (Predicted, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~14.0 (br s, 1H)N-H
~8.6 (d, 1H)H-7
~8.2 (s, 1H)H-4
~7.8 (d, 1H)H-3

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete diazotization (temperature too high).Ensure the temperature is strictly maintained between 0–5 °C during NaNO₂ addition.
Decomposition of diazonium salt.Use freshly prepared NaNO₂ solution. Do not delay the cyclization step.
Dark, Oily Product Formation of side products (e.g., diazoamino compounds, phenols).Ensure slow, controlled addition of NaNO₂. Check the purity of the starting aniline.
Insufficient washing during workup.Thoroughly wash the organic extract with water and brine.
Product Fails to Precipitate Product is too soluble in the aqueous mixture.Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility.
Reaction did not proceed to completion.Monitor the reaction by TLC before quenching. If necessary, extend the reaction time.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of this compound. By adhering to the detailed steps and safety precautions, researchers can efficiently produce this key intermediate for applications in pharmaceutical and materials science research. The mechanistic insights and troubleshooting guide further empower the user to achieve high-purity, reproducible results.

References

Application Note: A Validated Protocol for the Regioselective Nitration of 6-Fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested protocol for the electrophilic nitration of 6-fluoro-1H-indazole, a critical precursor in the synthesis of pharmacologically active compounds. Nitrated indazoles serve as pivotal intermediates in the development of therapeutics targeting a range of diseases, including cancer and inflammatory conditions[1][2]. This guide details the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines rigorous safety measures, and provides a framework for the purification and characterization of the final product. The causality behind key experimental choices is explained to ensure both reproducibility and safety.

Introduction and Mechanistic Rationale

The indazole nucleus is a privileged scaffold in medicinal chemistry[2]. The introduction of a nitro group onto this scaffold, specifically on the 6-fluoro-1H-indazole core, provides a versatile chemical handle for further functionalization, enabling the exploration of new chemical space in drug discovery programs.

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the dehydration of nitric acid by concentrated sulfuric acid[3][4].

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The nitronium ion is a potent electrophile that is attacked by the electron-rich benzene portion of the indazole ring[4][5]. The regiochemical outcome of the nitration is dictated by the directing effects of the existing substituents: the fluorine atom at C6 and the pyrazole ring.

  • Fluorine (at C6): As a halogen, fluorine is an ortho-, para-directing deactivator. It directs incoming electrophiles to the C5 and C7 positions.

  • Pyrazole Ring: The fused pyrazole ring is electron-withdrawing, which deactivates the entire bicyclic system towards electrophilic attack, necessitating strong nitrating conditions.

Considering these effects, the primary products expected are 6-fluoro-5-nitro-1H-indazole and 6-fluoro-7-nitro-1H-indazole . Studies on similarly substituted indazoles have shown that nitration often occurs at positions electronically influenced by activating or deactivating groups[6][7]. Precise regioselectivity may depend subtly on reaction conditions, but the protocol described aims to favor a primary isomer that can be isolated.

Safety Imperatives for Aromatic Nitration

Aromatic nitration is an energetic and potentially hazardous process. Strict adherence to safety protocols is mandatory.

  • Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns upon contact[8]. Nitric acid fumes and nitrogen dioxide gas, a potential byproduct, are toxic upon inhalation[8].

  • Exothermic Reaction: The reaction is highly exothermic[3]. Uncontrolled addition of reagents or inadequate cooling can lead to a rapid temperature increase, causing vigorous boiling, splashing, and potentially a runaway reaction[9].

  • Explosion Hazard: Organic nitro compounds can be thermally unstable and may decompose violently or explosively at high temperatures or upon contamination[9].

Mandatory Safety Measures:

  • All operations must be conducted within a certified chemical fume hood with the sash positioned as low as possible.

  • A blast shield should be placed between the operator and the reaction apparatus.

  • Personal Protective Equipment (PPE): Wear an acid-resistant lab coat, safety goggles, a face shield, and heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton®) at all times[8].

  • An emergency eyewash and safety shower must be immediately accessible[8].

  • Have a spill containment kit with a neutralizing agent (e.g., sodium bicarbonate) readily available.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All glassware must be oven-dried and free of contaminants.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Fluoro-1H-indazole≥98%Commercial Source---
Sulfuric Acid (H₂SO₄)95-98% (conc.)ACS Reagent GradeHandle with extreme care.
Potassium Nitrate (KNO₃)≥99%ACS Reagent GradeMust be finely powdered and dry.
Deionized Water------For work-up.
Crushed Ice------For quenching the reaction.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLaboratory GradeFor neutralization.
Ethyl Acetate (EtOAc)HPLC Grade---For extraction.
HexaneHPLC Grade---For chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)---Laboratory GradeFor drying.
Round-bottom flask (100 mL)------With magnetic stir bar.
Dropping funnel---------
Ice-salt bath------To maintain low temperature.
Step-by-Step Synthesis Procedure
  • Reaction Setup: Place a 100 mL round-bottom flask containing a magnetic stir bar in an ice-salt bath. Equip the flask with a thermometer and a dropping funnel.

  • Dissolution of Starting Material: Add 6-fluoro-1H-indazole (e.g., 1.36 g, 10.0 mmol) to the flask. Carefully add concentrated sulfuric acid (20 mL) with stirring. Stir until all solid has dissolved. Cool the solution to 0-5 °C.

  • Preparation of Nitrating Agent: While the indazole solution is cooling, separately and with great care, slowly add finely powdered potassium nitrate (1.11 g, 11.0 mmol, 1.1 equiv) in small portions to concentrated sulfuric acid (10 mL) in a separate beaker cooled in an ice bath. Stir until the KNO₃ is fully dissolved.

  • Nitration Reaction: Transfer the KNO₃/H₂SO₄ solution to the dropping funnel. Add the nitrating mixture dropwise to the stirred indazole solution over 30-45 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. [10][11] A slight increase in temperature may be observed, but it must not exceed 10 °C to prevent side reactions and ensure safety[11].

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexane.

  • Work-up/Quenching: Very slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 200 g) in a large beaker. This step is highly exothermic and should be performed cautiously behind a blast shield.

  • Precipitation and Isolation: A precipitate of the crude product should form. Allow the ice to melt completely, then neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium bicarbonate solution until the pH is ~7. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual acids and inorganic salts.

  • Drying: Dry the crude product under vacuum to a constant weight.

Purification

The crude product is typically a mixture of regioisomers and may require purification.

  • Recrystallization: This is the preferred method if the desired isomer has significantly different solubility from impurities. Solvents such as ethanol/water or methanol can be effective[12][13].

  • Column Chromatography: For separating isomers or removing soluble impurities, flash column chromatography on silica gel is highly effective. A gradient elution system, for example, starting with 10% ethyl acetate in hexane and gradually increasing the polarity, can provide good separation[10].

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol.

Nitration_Workflow cluster_prep Preparation (0-5 °C) cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis prep_indazole Dissolve 6-Fluoro-1H-Indazole in conc. H₂SO₄ reaction Slow, Dropwise Addition of Nitrating Agent (Maintain T < 5 °C) prep_indazole->reaction prep_nitrating Prepare Nitrating Agent (KNO₃ in conc. H₂SO₄) prep_nitrating->reaction monitor Stir 1-2h at 0-5 °C Monitor by TLC reaction->monitor quench Quench on Crushed Ice monitor->quench neutralize Neutralize with NaHCO₃ (aq) to Precipitate Product quench->neutralize filter_wash Filter & Wash with H₂O neutralize->filter_wash dry Dry Crude Product filter_wash->dry purify Purify by Recrystallization or Column Chromatography dry->purify characterize Characterize by NMR, MS purify->characterize

References

Application Notes and Protocols for the Use of 6-Fluoro-5-nitro-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 6-Fluoro-5-nitro-1H-indazole in Medicinal Chemistry

The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to neurodegenerative diseases. The strategic functionalization of the indazole ring is a key step in the development of novel therapeutics. This compound is a particularly valuable building block for drug discovery. The presence of the electron-withdrawing nitro group and the fluoro substituent significantly influences the electronic properties of the indazole ring, offering unique opportunities for selective chemical modifications and modulation of pharmacokinetic properties.

This guide provides an in-depth exploration of the use of this compound in palladium-catalyzed cross-coupling reactions, offering both theoretical insights and practical, field-proven protocols. As a senior application scientist, the aim is to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern these powerful transformations.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₄FN₃O₂PubChem
Molecular Weight181.12 g/mol PubChem
AppearanceYellow solidChemicalBook[1]
Melting PointNot reported
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)General knowledge

The Role of Fluoro and Nitro Substituents in Reactivity

The 6-fluoro and 5-nitro groups play a crucial role in the reactivity of the indazole ring in palladium-catalyzed cross-coupling reactions.

  • Nitro Group (NO₂): As a strong electron-withdrawing group, the nitro group at the 5-position significantly decreases the electron density of the indazole ring system. This has two major consequences:

    • Activation towards Nucleophilic Attack: While not directly a cross-coupling feature, it enhances the susceptibility of the ring to nucleophilic aromatic substitution (SNAr) reactions, a complementary synthetic strategy.

    • Influence on C-H Acidity: It can influence the acidity of the N-H proton and potentially C-H bonds on the aromatic ring, which can be a factor in direct C-H activation methodologies.

  • Fluoro Group (F): The fluorine atom at the 6-position is primarily an inductively electron-withdrawing group. In the context of cross-coupling where a halide is present at this position (i.e., 6-bromo- or 6-chloro-5-nitro-1H-indazole), the C-F bond is generally unreactive in standard palladium-catalyzed cross-coupling reactions, allowing for selective coupling at other positions. If the fluorine itself is the leaving group, specialized nickel-catalyzed conditions are often required for C-F bond activation.

The combined electronic effect of these two groups makes the indazole ring electron-deficient, which can influence the oxidative addition step in the catalytic cycle of cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The three most relevant reactions for the functionalization of this compound are the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl and vinyl-aryl structures by reacting an organoboron compound with a halide or triflate.[1][3] For this compound, this reaction would typically be performed on a halogenated precursor, such as 6-bromo-5-nitro-1H-indazole, to introduce an aryl or vinyl group at the 6-position.

Reaction Scheme:

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_legend Legend Pd0 Pd(0)L_n PdII_oxidative Ar-Pd(II)L_n-X Pd0->PdII_oxidative Oxidative Addition (Ar-X) PdII_transmetalation Ar-Pd(II)L_n-R PdII_oxidative->PdII_transmetalation Transmetalation (R-B(OR')_2) Product Ar-R PdII_transmetalation->Product Reductive Elimination Ar Ar = 6-(5-nitro-1H-indazolyl) X X = Br, I R R = Aryl, Vinyl L L = Ligand

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 6-Bromo-5-nitro-1H-indazole with Phenylboronic Acid

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • 6-Bromo-5-nitro-1H-indazole

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-5-nitro-1H-indazole (1.0 equiv.), phenylboronic acid (1.5 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (3.0 equiv.).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience:

  • N-H Protection: The acidic N-H of the indazole can sometimes interfere with the catalytic cycle.[4] If low yields or side products are observed, consider protecting the indazole nitrogen with a suitable protecting group (e.g., Boc, SEM, or THP) prior to the coupling reaction.

  • Choice of Catalyst and Ligand: While Pd(dppf)Cl₂ is a robust catalyst for many Suzuki couplings, other catalyst systems such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos) may provide better results.

  • Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or triflates.[2][5][6] This reaction is particularly valuable for introducing amino functionalities at the 6-position of the 5-nitro-1H-indazole core, which can be further elaborated or serve as a key pharmacophore.

Reaction Scheme:

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_legend Legend Pd0 Pd(0)L_n PdII_oxidative Ar-Pd(II)L_n-X Pd0->PdII_oxidative Oxidative Addition (Ar-X) PdII_amination [Ar-Pd(II)L_n(HNR'R'')]^+X^- PdII_oxidative->PdII_amination Amine Coordination (HNR'R'') PdII_amido Ar-Pd(II)L_n(NR'R'') PdII_amination->PdII_amido Deprotonation (Base) Product Ar-NR'R'' PdII_amido->Product Reductive Elimination Ar Ar = 6-(5-nitro-1H-indazolyl) X X = Br, Cl HNRR HNR'R'' = Amine L L = Ligand

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of 6-Bromo-5-nitro-1H-indazole with Morpholine

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • 6-Bromo-5-nitro-1H-indazole

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.02 equiv.), XPhos (0.08 equiv.), and NaOtBu (1.4 equiv.).

  • Add 6-bromo-5-nitro-1H-indazole (1.0 equiv.) and toluene.

  • Add morpholine (1.2 equiv.) to the mixture.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expertise & Experience:

  • Ligand Choice: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective. The optimal ligand may vary depending on the amine coupling partner.

  • Base Sensitivity: The nitro group can be sensitive to strong bases. While NaOtBu is a common choice, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary for sensitive substrates to avoid side reactions.[7]

  • Inert Atmosphere: Strict adherence to inert atmosphere techniques is essential, as the palladium(0) catalyst and some ligands are sensitive to oxygen.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene.[8] This reaction can be used to introduce alkenyl chains at the 6-position of the 5-nitro-1H-indazole core.

Reaction Scheme:

Catalytic Cycle for the Heck Reaction

Heck_Cycle cluster_legend Legend Pd0 Pd(0)L_n PdII_oxidative Ar-Pd(II)L_n-X Pd0->PdII_oxidative Oxidative Addition (Ar-X) PdII_alkene Ar-Pd(II)L_n(alkene)X PdII_oxidative->PdII_alkene Alkene Coordination PdII_alkyl R-CH(Ar)-CH_2-Pd(II)L_n-X PdII_alkene->PdII_alkyl Migratory Insertion Product Ar-CH=CHR HPdIIX H-Pd(II)L_n-X PdII_alkyl->HPdIIX β-Hydride Elimination HPdIIX->Pd0 Reductive Elimination (Base) Ar Ar = 6-(5-nitro-1H-indazolyl) X X = Br, I alkene alkene = CH_2=CHR L L = Ligand

Caption: Generalized catalytic cycle for the Heck reaction.

Protocol: Heck Reaction of 6-Bromo-5-nitro-1H-indazole with Styrene

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • 6-Bromo-5-nitro-1H-indazole

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) (anhydrous and degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 6-bromo-5-nitro-1H-indazole (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), and P(o-tol)₃ (0.10 equiv.).

  • Add anhydrous, degassed DMF, followed by styrene (1.5 equiv.) and Et₃N (2.0 equiv.).

  • Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expertise & Experience:

  • Regioselectivity: With unsymmetrical alkenes, the regioselectivity of the Heck reaction can be an issue. Generally, arylation occurs at the less substituted carbon of the double bond.

  • Catalyst System: The choice of palladium source and ligand can influence the efficiency and selectivity of the reaction. For electron-deficient aryl halides, phosphine-free conditions or the use of N-heterocyclic carbene (NHC) ligands can sometimes be advantageous.

  • Base and Solvent: An organic base like triethylamine or an inorganic base such as sodium carbonate can be used. The solvent is typically a polar aprotic solvent like DMF, DMAc, or NMP.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure proper handling of air-sensitive reagents; use fresh catalyst and ligands.
Low reaction temperatureIncrease the reaction temperature in increments.
Inappropriate ligandScreen a variety of phosphine or NHC ligands.
Formation of side products (e.g., dehalogenation) Base-induced decompositionUse a weaker base (e.g., K₂CO₃ instead of NaOtBu).
Reductive dehalogenation by the catalystOptimize the ligand to palladium ratio.
Low Yield N-H interferenceProtect the indazole nitrogen.
Poor solubility of reagentsChoose a more appropriate solvent or solvent mixture.

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Palladium-catalyzed cross-coupling reactions provide a powerful and efficient means to functionalize this scaffold, enabling the rapid generation of diverse compound libraries. By understanding the fundamental principles of these reactions and carefully selecting and optimizing the reaction conditions, researchers can effectively utilize this compound and its halogenated derivatives to accelerate their drug discovery and development efforts. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this important synthetic tool.

References

Application Notes and Protocols: The Strategic Use of 6-Fluoro-5-nitro-1H-indazole in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure for its recurring role in potent and selective kinase inhibitors.[1][2] Within this class, 6-Fluoro-5-nitro-1H-indazole has emerged as a particularly valuable starting material. Its strategic substitution pattern—a fluorine atom for modulating physicochemical properties and a versatile nitro group for subsequent functionalization—makes it an ideal building block for creating complex inhibitors targeting a range of kinases implicated in oncology and other diseases.[2][3] This guide provides an in-depth exploration of its application, detailing the causality behind synthetic choices, robust experimental protocols, and the logical workflows required for its successful integration into drug discovery programs.

The Scientific Rationale: Why this compound?

The indazole core effectively mimics the purine structure of ATP, enabling it to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[4] The specific substituents on this compound offer distinct advantages for the drug designer:

  • The 6-Fluoro Substituent: The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry. It can enhance metabolic stability by blocking potential sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability, which is crucial for oral bioavailability and, in some cases, penetration of the blood-brain barrier.[2]

  • The 5-Nitro Group: This electron-withdrawing group is not merely a placeholder; it is a versatile synthetic handle. Its primary role is as a precursor to the 5-amino group. This transformation is pivotal, as the resulting aniline derivative is poised for a variety of coupling reactions—most commonly to form amide or urea linkages. These linkages are instrumental in extending the molecule to interact with other regions of the kinase active site or to form additional hydrogen bonds that secure the inhibitor in its binding pose.

The strategic placement of these groups allows for a modular approach to inhibitor design, where the indazole core acts as an anchor, and subsequent modifications at the 5-position dictate potency and selectivity. A prominent example of an indazole-based kinase inhibitor is Entrectinib, which targets TRK, ROS1, and ALK kinases, underscoring the therapeutic potential of this scaffold.[5][6]

Core Physicochemical and Spectroscopic Data

For successful application, a thorough understanding of the starting material's properties is essential.

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 633327-51-2[7]
Molecular Formula C₇H₄FN₃O₂[8]
Molecular Weight 181.13 g/mol [7]
Appearance Yellow solid[7]
SpectroscopyDataSource
¹H NMR (400 MHz, DMSO-d₆) δ: 13.7 (br s, 1H, NH), 8.78 (d, J=7.4 Hz, 1H), 8.34 (s, 1H), 7.68 (d, J=11.8 Hz, 1H)[7]
Mass Spectrum (ESI) m/z: 180 ([M-H]⁻)[7]

Synthetic Strategy: From Building Block to Kinase Inhibitor

The synthetic pathway from this compound to a final kinase inhibitor generally follows a logical and modular workflow. The key transformations involve N-alkylation to engage with specific kinase pockets, followed by reduction of the nitro group and subsequent coupling to build out the inhibitor's structure.

G A This compound (Starting Material) B Step 1: Regioselective N-1 Alkylation (e.g., NaH, THF, Alkyl Halide) A->B Introduce Diversity C N-1 Alkylated Intermediate (Introduces R1 Group) B->C D Step 2: Nitro Group Reduction (e.g., SnCl2 or H2, Pd/C) C->D Unmask Nucleophile E 5-Amino-1-alkyl-6-fluoro-1H-indazole (Key Intermediate) D->E F Step 3: Amide/Urea Formation (e.g., Acyl Chloride, Isocyanate) E->F Build-out Scaffold G Final Kinase Inhibitor (Targets ATP Binding Site) F->G

Figure 1: General synthetic workflow for kinase inhibitor synthesis.

Causality in Synthesis: The N-1 Alkylation Challenge

The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2. Alkylation can therefore lead to a mixture of regioisomers, which are often difficult to separate and reduce the overall yield of the desired product.[9][10] Achieving high regioselectivity is critical.

The choice of base and solvent system is paramount in directing the alkylation to the N-1 position.[10][11]

  • Kinetic vs. Thermodynamic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[10]

  • The Role of NaH in THF: Using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) strongly favors N-1 alkylation.[10] The rationale is that NaH deprotonates the indazole to form the sodium salt. In a non-polar solvent like THF, the sodium cation coordinates with the indazole anion, sterically hindering the N-2 position and directing the incoming electrophile (the alkyl halide) to the more accessible N-1 position.[10][11]

Experimental Application Protocols

Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. All necessary safety precautions must be taken.

Protocol 1: Synthesis of this compound

This protocol outlines the nitration of 6-fluoro-1H-indazole.

Materials:

  • 6-Fluoro-1H-indazole (1.0 eq)[12]

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃) (1.1 eq)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • To a round-bottom flask cooled in an ice bath (0 °C), add 6-fluoro-1H-indazole (1.0 eq).[7]

  • Slowly add concentrated sulfuric acid while maintaining the temperature at 0 °C.

  • Add potassium nitrate (1.1 eq) portion-wise, ensuring the temperature does not rise significantly.[7]

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 10-15 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice and neutralize to a neutral pH with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[7]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (e.g., eluting with dichloromethane/methanol) to yield this compound as a yellow solid.[7]

Protocol 2: Regioselective N-1 Alkylation of this compound

This protocol is optimized for selective N-1 alkylation using standard laboratory reagents.

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous THF to dissolve the starting material (target concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Effervescence (hydrogen gas evolution) will be observed. Caution: NaH reacts violently with water.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[9]

  • Re-cool the mixture to 0 °C and add the alkyl halide (1.1 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (silica gel) to yield the pure N-1 alkylated product.

Protocol 3: Reduction of the Nitro Group

This protocol converts the 5-nitro group to the crucial 5-amino group.

Materials:

  • N-1 alkylated this compound (1.0 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Celite

Procedure:

  • To a round-bottom flask, add the N-1 alkylated this compound (1.0 eq) and ethanol.

  • Add Tin(II) chloride dihydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • Re-dissolve the residue in ethyl acetate and carefully neutralize with saturated sodium bicarbonate solution until the pH is ~8.

  • A precipitate of tin salts will form. Filter the mixture through a pad of Celite, washing the pad thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 5-amino-1-alkyl-6-fluoro-1H-indazole, which can often be used in the next step without further purification.

Kinase Interaction and Pathway Visualization

The ultimate goal of synthesizing these molecules is to inhibit kinase activity. The indazole core typically forms two key hydrogen bonds with the kinase hinge region, anchoring the inhibitor.

G cluster_0 Kinase Hinge Region cluster_1 Indazole Inhibitor K_NH Backbone N-H I_N1 Indazole N1 K_NH->I_N1 H-Bond K_CO Backbone C=O I_N2H Indazole N2-H I_N2H->K_CO H-Bond

Figure 2: Canonical hydrogen bonding of an indazole core in a kinase active site.

Safety and Handling

Proper safety precautions are mandatory when working with these compounds.

  • This compound and Related Nitroaromatics: These compounds should be handled with care. Assume they are harmful if swallowed, in contact with skin, or if inhaled.[8][13]

  • Sodium Hydride (NaH): Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere and away from any moisture.[9]

  • Reagents and Solvents: Always consult the Safety Data Sheet (SDS) for each reagent used.[8][13]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.[14]

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[14]

  • Respiratory Protection: Handle solids in a well-ventilated area or chemical fume hood to avoid inhaling dust.[8]

First Aid Measures:

  • Skin Contact: Immediately wash off with soap and plenty of water.[8]

  • Eye Contact: Rinse cautiously with water for several minutes.[8]

  • Inhalation: Move the person to fresh air.[8]

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.[14]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the rational design of next-generation kinase inhibitors. Its inherent functionalities provide a robust platform for synthetic elaboration, enabling researchers to systematically explore structure-activity relationships. The protocols and insights provided herein serve as a comprehensive guide for harnessing the potential of this valuable building block in the ongoing quest for more effective and selective targeted therapies.

References

Application Notes and Protocols for the Derivatization of 6-Fluoro-5-nitro-1H-indazole in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5] The 6-fluoro-5-nitro-1H-indazole motif, in particular, serves as a highly versatile starting material for generating diverse chemical libraries for structure-activity relationship (SAR) studies. The strategic placement of the electron-withdrawing nitro group and the electronegative fluorine atom on the benzene ring, coupled with the reactive N-H of the pyrazole ring, offers multiple avenues for chemical modification. This guide provides detailed protocols and the underlying scientific rationale for the derivatization of this compound, empowering researchers to systematically explore the chemical space around this promising core and to elucidate the key structural features required for potent and selective biological activity.

Core Derivatization Strategies for SAR Library Generation

The derivatization of this compound can be systematically approached by targeting three key regions of the molecule: the indazole nitrogen (N1 and N2 positions), the nitro group at the C5 position, and the fluoro group at the C6 position. Each of these sites offers a unique opportunity to modulate the physicochemical properties and biological activity of the resulting compounds.

Strategy 1: N-Alkylation and N-Arylation of the Indazole Core

Modification of the indazole nitrogen is a cornerstone of SAR studies, as it allows for the introduction of a wide variety of substituents that can probe interactions with the target protein, modulate solubility, and influence metabolic stability. The alkylation of 1H-indazoles can lead to a mixture of N1 and N2 isomers, and the regioselectivity is often influenced by the reaction conditions and the nature of the substituents on the indazole ring.[6][7][8][9][10]

Scientific Rationale

The N-H proton of the indazole is acidic and can be readily deprotonated by a suitable base to generate an indazolide anion. This anion is a potent nucleophile that can react with various electrophiles, such as alkyl halides or aryl halides. The regioselectivity of the N-alkylation is a delicate balance of steric and electronic factors. Generally, the N1 position is thermodynamically more stable, while the N2 position can be kinetically favored under certain conditions.[6][7] The presence of the electron-withdrawing 5-nitro group is expected to increase the acidity of the N-H proton, facilitating the reaction.

Experimental Workflow: N-Alkylation

N-Alkylation Workflow Start This compound Base Deprotonation (e.g., NaH, K2CO3) Start->Base Electrophile Addition of Electrophile (R-X) Base->Electrophile Reaction Reaction at RT or elevated temp. Electrophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Products N1- and N2-alkylated isomers Purification->Products

Caption: Workflow for the N-alkylation of this compound.

Protocol 1: N-Alkylation with Alkyl Halides

Objective: To introduce alkyl substituents at the N1 and N2 positions of this compound.

Materials:

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the N1 and N2 isomers.

Expected Outcome: A mixture of N1- and N2-alkylated this compound derivatives. The ratio of isomers will depend on the specific alkyl halide and reaction conditions used.

Strategy 2: Reduction of the Nitro Group and Subsequent Derivatization

The nitro group at the C5 position is a versatile functional handle. Its reduction to an amino group provides a nucleophilic center that can be readily derivatized to introduce a wide array of functionalities, significantly expanding the chemical diversity of the library.

Scientific Rationale

The reduction of an aromatic nitro group to an amine is a common and well-established transformation in organic synthesis.[11][12][13][14][15] Several methods are available, including catalytic hydrogenation and reduction with metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl). The resulting 5-amino-6-fluoro-1H-indazole is a valuable intermediate for further derivatization, such as acylation, sulfonylation, and reductive amination.

Experimental Workflow: Nitro Reduction and Amine Derivatization

Nitro_Reduction_Derivatization cluster_0 Nitro Group Reduction cluster_1 Amine Derivatization Start This compound Reduction Reduction (e.g., SnCl2, H2/Pd-C) Start->Reduction Amine 5-Amino-6-fluoro-1H-indazole Reduction->Amine Acylation Acylation (RCOCl, Pyridine) Amine->Acylation Sulfonylation Sulfonylation (RSO2Cl, Pyridine) Amine->Sulfonylation ReductiveAmination Reductive Amination (RCHO, NaBH(OAc)3) Amine->ReductiveAmination Amide Amide Derivatives Acylation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide AmineDeriv Substituted Amine Derivatives ReductiveAmination->AmineDeriv

Caption: Workflow for the reduction of the 5-nitro group and subsequent derivatization of the resulting amine.

Protocol 2: Reduction of the 5-Nitro Group using Stannous Chloride

Objective: To synthesize 5-amino-6-fluoro-1H-indazole.

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add stannous chloride dihydrate (5.0 eq).

  • Heat the mixture to reflux and add concentrated HCl (2.0 eq) dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in water and basify to pH > 10 with 5 M NaOH solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Expected Outcome: 5-Amino-6-fluoro-1H-indazole as a solid.

Protocol 3: Acylation of 5-Amino-6-fluoro-1H-indazole

Objective: To synthesize N-(6-fluoro-1H-indazol-5-yl)amides.

Materials:

  • 5-Amino-6-fluoro-1H-indazole

  • Anhydrous dichloromethane (DCM) or pyridine

  • Acyl chloride or acid anhydride (1.1 eq)

  • Triethylamine (Et₃N) or pyridine (as base and solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-amino-6-fluoro-1H-indazole (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add the acyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Expected Outcome: The corresponding N-acylated 5-amino-6-fluoro-1H-indazole derivative.

Strategy 3: Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group

The fluorine atom at the C6 position is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group at the C5 position (ortho). This provides a powerful method for introducing a variety of nucleophiles at the C6 position.[16][17][18][19][20]

Scientific Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine atom, forming a resonance-stabilized intermediate called a Meisenheimer complex.[17][20] The negative charge of this intermediate is delocalized by the ortho-nitro group. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack.[16][20]

Experimental Workflow: SNAr Reaction

SNAr_Workflow Start This compound Nucleophile Addition of Nucleophile (Nu-H) & Base Start->Nucleophile Reaction Heating in polar aprotic solvent (e.g., DMF, DMSO) Nucleophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 6-Substituted-5-nitro-1H-indazole Purification->Product

Caption: General workflow for the nucleophilic aromatic substitution of the 6-fluoro group.

Protocol 4: SNAr with Amines

Objective: To synthesize 6-amino-5-nitro-1H-indazole derivatives.

Materials:

  • This compound

  • Amine (primary or secondary, 2-3 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), the desired amine (2.0 eq), and potassium carbonate (2.0 eq) in anhydrous DMSO.

  • Heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome: The corresponding 6-amino-substituted 5-nitro-1H-indazole derivative.

Strategy 4: Bioisosteric Replacement of the Nitro Group

While the nitro group is a useful synthetic handle, it can sometimes be associated with metabolic liabilities or toxicity in drug candidates.[21] Bioisosteric replacement of the nitro group with other electron-withdrawing groups can improve the pharmacokinetic profile of the lead compound while maintaining or enhancing its biological activity.[22][23][24][25]

Scientific Rationale

Bioisosteres are functional groups that have similar steric and electronic properties, leading to similar biological activities. Common bioisosteres for the nitro group include the cyano (-CN), trifluoromethyl (-CF₃), and pentafluorosulfanyl (-SF₅) groups.[21][22][23] The synthesis of these analogs would typically start from a different precursor, but it is a crucial strategy in lead optimization. For instance, a 5-bromo-6-fluoro-1H-indazole could be a versatile intermediate for introducing these groups via palladium-catalyzed cross-coupling reactions.

Data Presentation for SAR Studies

To facilitate the analysis of structure-activity relationships, it is crucial to present the data in a clear and organized manner. The following table provides a template for summarizing the synthesized derivatives and their corresponding biological activities.

Compound ID R¹ (N1-substituent) R⁵ (C5-substituent) R⁶ (C6-substituent) Biological Activity (IC₅₀/EC₅₀, µM)
1 H-NO₂-FInitial Hit
1a -CH₃-NO₂-F
1b -Benzyl-NO₂-F
2a H-NH₂-F
2b H-NHCOCH₃-F
3a H-NO₂-N(CH₃)₂
3b H-NO₂-Morpholino

Conclusion

The this compound scaffold is a rich starting point for the generation of diverse chemical libraries for SAR studies. The protocols outlined in this guide provide a robust framework for systematically exploring the chemical space around this core. By strategically modifying the N1/N2, C5, and C6 positions, researchers can fine-tune the physicochemical and pharmacological properties of these derivatives, leading to the identification of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

Application Notes & Protocols: 6-Fluoro-5-nitro-1H-indazole as a Strategic Intermediate for Novel Antiprotozoal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the field of medicinal chemistry, the indazole core is recognized as a privileged scaffold—a molecular framework that is capable of binding to multiple biological targets.[1][2] This versatility has made indazole derivatives the foundation of numerous therapeutic agents, from anti-inflammatory drugs to oncology treatments.[1][3] Within the urgent search for new antiprotozoal therapies to combat neglected tropical diseases like leishmaniasis and Chagas disease, the 5-nitroindazole substructure has emerged as a particularly potent pharmacophore.[4][5][6]

This guide provides a detailed examination of 6-fluoro-5-nitro-1H-indazole , a key intermediate designed for the synthesis of next-generation antiprotozoal agents. We will explore the scientific rationale behind its molecular design, provide detailed synthetic protocols for its preparation and derivatization, and contextualize its application with supporting biological data from closely related analogs.

Scientific Rationale: Causality Behind Experimental Design

The efficacy of this compound as a precursor for antiprotozoal drugs is not coincidental; it is the result of a strategic combination of three key molecular features: the indazole scaffold, the bio-reducible nitro group, and the modulating fluorine atom.

The Indazole Scaffold: A Versatile and Stable Core

The bicyclic structure of indazole provides a rigid and synthetically tractable foundation for drug candidates. Its aromatic nature allows for various chemical modifications, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

The 5-Nitro Group: The Engine of Antiprotozoal Activity

The defining feature of this class of compounds is the nitro group, which functions as a prodrug.[7][8] In the low-oxygen environment of many protozoan parasites, host-specific enzymes like nitroreductases transfer electrons to the nitro group.[7] This reduction initiates a cascade, forming highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, and ultimately, cytotoxic free radicals.[8] These reactive species indiscriminately damage parasitic DNA, proteins, and lipids, leading to rapid cell death.[7] This mechanism of action is shared with established nitro-heterocyclic drugs like metronidazole and benznidazole.[8]

The 6-Fluoro Group: Enhancing Drug-Like Properties

The incorporation of a fluorine atom is a well-established strategy in modern drug design to enhance pharmacokinetic and pharmacodynamic properties. Its small size allows it to replace a hydrogen atom with minimal steric hindrance, while its high electronegativity can profoundly influence the molecule's behavior by:

  • Blocking Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes (e.g., cytochrome P450s). Placing a fluorine atom at a potential site of metabolism can increase the drug's half-life.

  • Improving Membrane Permeability: Selective fluorination can increase the lipophilicity of a molecule, enhancing its ability to cross parasitic cell membranes and reach its intracellular targets.

  • Modulating Acidity/Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, which can be used to optimize a compound's ionization state for improved absorption or target binding.

Proposed Synthesis of this compound

Experimental Protocol: Synthesis via Diazotization

This protocol describes the conversion of 2-fluoro-4-methyl-5-nitroaniline to this compound. The reaction proceeds through the formation of a diazonium salt, which then undergoes intramolecular cyclization. A similar, well-documented procedure is the synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene.[10][11]

Step-by-Step Methodology:

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-fluoro-4-methyl-5-nitroaniline (1 equivalent) in glacial acetic acid.

  • Cooling: Cool the solution to 15-20°C in an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of water. Add this solution dropwise to the stirred aniline solution, ensuring the temperature does not rise above 25°C.[10]

  • Reaction: After the addition is complete, continue stirring for 30 minutes at the same temperature to ensure complete formation of the diazonium salt.

  • Cyclization: Remove the ice bath and allow the solution to stand at room temperature for 2-3 days. During this time, the diazonium salt will cyclize to form the indazole ring, with the evolution of nitrogen gas.

  • Concentration: Concentrate the reaction mixture under reduced pressure on a rotary evaporator until the majority of the acetic acid has been removed.

  • Precipitation & Filtration: Add cold water to the residue to precipitate the crude product. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining acid and salts.

  • Drying & Purification: Dry the crude product in a vacuum oven. The this compound can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield the final product.

Synthetic Workflow Diagram

Synthesis of this compound cluster_0 Step 1: Diazotization & Cyclization cluster_1 Step 2: Work-up & Purification start 2-Fluoro-4-methyl-5-nitroaniline reagents 1. NaNO₂, Glacial Acetic Acid 2. Stand for 2-3 days start->reagents Diazotization product This compound reagents->product Intramolecular Cyclization workup 1. Concentration 2. Water Precipitation 3. Filtration product->workup purification Recrystallization (Ethanol/Methanol) workup->purification final_product Purified this compound purification->final_product N-Alkylation of this compound start This compound reagents 1. NaH, Anhydrous DMF 2. Alkyl Halide (R-X) start->reagents Deprotonation product_mix Mixture of N-1 and N-2 Alkylated Isomers reagents->product_mix Alkylation separation Flash Column Chromatography product_mix->separation final_products Purified N-1 Isomer & Purified N-2 Isomer separation->final_products Mechanism_of_Action Prodrug Nitroindazole Prodrug (R-NO₂) Activation Parasite-Specific Nitroreductase Prodrug->Activation Enters Parasite Radical Nitro Radical Anion (R-NO₂⁻•) Activation->Radical 1e⁻ Reduction ReactiveSpecies Cytotoxic Reactive Nitrogen Species (R-NO, R-NHOH) Radical->ReactiveSpecies Further Reduction Damage Macromolecular Damage ReactiveSpecies->Damage DNA DNA Strand Breaks Damage->DNA Proteins Protein Dysfunction Damage->Proteins CellDeath Parasite Cell Death DNA->CellDeath Proteins->CellDeath

References

Application Note and Protocol: Regioselective N-Alkylation of 6-Fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Indazoles in Medicinal Chemistry

The indazole scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of therapeutic agents, demonstrating its versatility and importance in drug discovery.[1][2][3][4][5] The biological activity of these compounds is often critically dependent on the substitution pattern of the indazole core, particularly the position of N-alkylation. The introduction of alkyl groups at the N1 or N2 position can significantly modulate a molecule's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. Consequently, the ability to selectively alkylate the indazole ring at either the N1 or N2 position is of paramount importance for the synthesis of novel drug candidates.[5][6]

However, the N-alkylation of indazoles is often complicated by the presence of two nucleophilic nitrogen atoms, which can lead to the formation of a mixture of N1 and N2 regioisomers, posing significant challenges for synthesis and purification.[1][3] This application note provides a detailed protocol and technical guidance for the regioselective N-alkylation of 6-fluoro-5-nitro-1H-indazole, a key intermediate in the synthesis of various biologically active molecules. We will delve into the mechanistic underpinnings of regioselectivity and provide experimentally validated protocols to achieve either N1- or N2-alkylation with high fidelity.

Mechanistic Insights: Controlling Regioselectivity in Indazole Alkylation

The regiochemical outcome of the N-alkylation of indazoles is a delicate interplay of thermodynamic and kinetic factors, which can be manipulated by the judicious choice of reaction conditions.[1][7] The two nitrogen atoms of the indazole ring exhibit different steric and electronic environments, which influences their nucleophilicity.

The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[1][6][8] This inherent stability can be leveraged to favor the formation of the N1-alkylated product under conditions that allow for thermodynamic equilibration. Conversely, conditions that favor kinetic control can lead to the formation of the N2-alkylated product. The key factors influencing this selectivity are:

  • Base and Solvent System: The choice of base and solvent is arguably the most critical factor in directing the regioselectivity of indazole alkylation.[1][6][9] Strong, non-coordinating bases such as sodium hydride (NaH) in non-polar, aprotic solvents like tetrahydrofuran (THF) tend to favor N1-alkylation.[2][6][10] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often result in a mixture of N1 and N2 isomers.[1][11][12][13]

  • Steric and Electronic Effects: The substituents on the indazole ring can exert significant steric and electronic effects that influence the site of alkylation.[2][3] For instance, bulky substituents at the C7 position can sterically hinder the N1 position, thereby favoring alkylation at the N2 position.[2][3]

  • Nature of the Alkylating Agent: The reactivity and structure of the alkylating agent also play a role in determining the regiochemical outcome.

Below is a diagram illustrating the key factors that govern the regioselectivity of indazole N-alkylation.

G cluster_factors Factors Influencing Regioselectivity cluster_outcome Regiochemical Outcome Base_Solvent Base & Solvent System (e.g., NaH/THF vs. K2CO3/DMF) N1_Alkylation N1-Alkylation (Thermodynamic Product) Base_Solvent->N1_Alkylation Favors (NaH/THF) N2_Alkylation N2-Alkylation (Kinetic Product) Base_Solvent->N2_Alkylation Can favor (specific conditions) Steric_Effects Steric Hindrance (e.g., C7-substituents) Steric_Effects->N2_Alkylation Directs to N2 Electronic_Effects Electronic Effects (Substituent properties) Electronic_Effects->N1_Alkylation Electronic_Effects->N2_Alkylation Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->N1_Alkylation Alkylating_Agent->N2_Alkylation

Caption: Factors governing N-1 vs. N-2 regioselectivity in indazole alkylation.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective N1- and N2-alkylation of this compound.

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N1 position by employing a strong base in a non-polar aprotic solvent.[2][6][10]

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₇H₄FN₃O₂181.131.01.0
Sodium Hydride (60% dispersion in mineral oil)NaH24.001.21.2
Alkyl Halide (e.g., Iodomethane)CH₃I141.941.11.1
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11--
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49--
Ethyl AcetateC₄H₈O₂88.11--
Brine----
Anhydrous Sodium SulfateNa₂SO₄142.04--

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazolide anion.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.[1]

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated this compound.

Workflow Diagram for N1-Alkylation:

G A 1. Dissolve Indazole in Anhydrous THF B 2. Cool to 0°C A->B C 3. Add NaH (1.2 equiv) B->C D 4. Stir (0°C to RT) C->D E 5. Add Alkyl Halide (1.1 equiv) at 0°C D->E F 6. Stir Overnight at RT E->F G 7. Quench with sat. NH4Cl F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry, Concentrate H->I J 10. Purify by Chromatography I->J K N1-Alkylated Product J->K

Caption: Experimental workflow for the selective N1-alkylation of this compound.

Protocol 2: Selective N2-Alkylation (Kinetic Control)

Achieving high selectivity for the N2 position often requires specific conditions that favor kinetic control. One such method involves the use of alkyl 2,2,2-trichloroacetimidates under acidic catalysis.[14][15][16]

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₇H₄FN₃O₂181.131.01.0
Alkyl 2,2,2-trichloroacetimidateCCl₃C(=NH)OR-1.21.2
Trifluoromethanesulfonic acid (TfOH)CF₃SO₃H150.080.1-0.20.1-0.2
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93--
Saturated Aqueous Sodium BicarbonateNaHCO₃84.01--
Brine----
Anhydrous Sodium SulfateNa₂SO₄142.04--

Procedure:

  • Preparation: To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM), add the alkyl 2,2,2-trichloroacetimidate (1.2 equiv).

  • Catalyst Addition: Cool the solution to 0 °C and add trifluoromethanesulfonic acid (0.1-0.2 equiv) dropwise.

  • Reaction Monitoring: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[1]

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N2-alkylated this compound.

Trustworthiness and Self-Validation

To ensure the integrity of the experimental results, it is crucial to perform rigorous characterization of the synthesized products. The regiochemistry of the N-alkylated indazoles must be unambiguously determined.

  • In-process Controls: Monitoring the reaction by LC-MS allows for the tracking of starting material consumption and product formation, as well as the detection of any side products.

  • Product Characterization: The definitive assignment of the N1 and N2 isomers is typically achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY).[11][13] In the HMBC spectrum of the N1-isomer, a correlation is expected between the protons of the N-alkyl group and the C7a carbon of the indazole ring. Conversely, for the N2-isomer, a correlation is typically observed between the N-alkyl protons and the C3 carbon.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the N-alkylation of this compound under the conditions described in the protocols. The regioselectivity is highly dependent on the specific alkylating agent and reaction conditions, and optimization may be required for different substrates.

ProtocolConditionsMajor ProductExpected N1:N2 Ratio
1NaH, THFN1-alkylated>95:5
2Alkyl 2,2,2-trichloroacetimidate, TfOH, DCMN2-alkylated<5:95

Conclusion

The regioselective N-alkylation of this compound is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. By carefully selecting the reaction conditions, it is possible to achieve high selectivity for either the N1 or N2 position. The protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development to successfully navigate the challenges associated with indazole N-alkylation.

References

Application Notes & Protocols: The Strategic Use of 6-Fluoro-5-nitro-1H-indazole in the Synthesis of Advanced PET Imaging Agents for Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The advent of targeted therapies, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors, has revolutionized the treatment landscape for cancers harboring DNA damage response (DDR) deficiencies. The efficacy of these therapies is critically dependent on the expression and engagement of their molecular target, PARP-1. Positron Emission Tomography (PET) provides a non-invasive, quantitative method to assess PARP-1 expression across all tumor sites, enabling patient stratification and real-time monitoring of therapeutic response.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the strategic utilization of 6-Fluoro-5-nitro-1H-indazole as a key starting material for the synthesis of potent, fluorine-18 labeled PARP-targeting PET radiotracers. We will elucidate the rationale behind its use, provide detailed synthetic and radiolabeling protocols, and discuss the application of the resulting imaging agents.

Introduction: The Rationale for Targeting PARP with PET

Poly(ADP-ribose) polymerase (PARP) enzymes, especially PARP-1, are central to the repair of single-strand DNA breaks.[3] In cancers with mutations in homologous recombination repair genes like BRCA1/2, inhibiting PARP-1 induces a state of "synthetic lethality," leading to catastrophic DNA damage and tumor cell death.[2][3] This has led to the approval of several PARP inhibitors (PARPis) such as Olaparib and Rucaparib.[2][4]

However, not all patients with BRCA mutations respond to PARPis, and resistance can develop. A PET imaging agent that can quantify PARP-1 expression in vivo offers immense clinical utility for:

  • Patient Selection: Identifying patients with sufficient PARP-1 expression to benefit from PARPi therapy.[1][2]

  • Treatment Monitoring: Assessing whether the drug is engaging its target at therapeutic concentrations.[5]

  • Understanding Resistance: Investigating changes in PARP-1 expression as a mechanism of acquired resistance.

Several successful PARP-targeted PET tracers, such as [¹⁸F]FluorThanatrace ([¹⁸F]FTT) and [¹⁸F]PARPi, are derivatives of clinical PARP inhibitors.[6] The synthesis of these complex molecules requires versatile and strategically functionalized building blocks. This compound represents such a scaffold, offering key functionalities for elaboration into a high-affinity PARP-1 targeting molecule suitable for radiolabeling with fluorine-18.

The Role of the this compound Scaffold

The choice of this particular indazole derivative is underpinned by sound chemical and pharmacological principles. The indazole core itself is a common motif in kinase inhibitors.

  • The 6-Fluoro Group: Provides a site for potential late-stage radiofluorination or, more commonly, serves as a bioisostere that can enhance binding affinity and modulate pharmacokinetic properties. Its presence is a key feature in many potent PARP inhibitors.

  • The 5-Nitro Group: This electron-withdrawing group is crucial for several reasons. It can be a key pharmacophore element contributing to target binding. From a synthetic standpoint, it activates the indazole ring for certain reactions and, critically, can be chemically transformed. Its reduction to a 5-amino group provides a versatile chemical handle for coupling with other molecular fragments, a common strategy in the modular synthesis of complex drug molecules.[5]

The logical pathway from this starting material to a final PET tracer involves its elaboration into a precursor molecule that can be radiolabeled with fluorine-18.

A This compound B Chemical Elaboration (e.g., C3-functionalization, N1-alkylation) A->B Core Modification C Precursor Synthesis (Introduction of leaving group for radiolabeling, e.g., Tosylate) B->C Functional Group Interconversion D [18F]Radiolabeling (Nucleophilic Substitution) C->D [18F]Fluoride Introduction E Final PET Tracer (e.g., [18F]FTT analogue) D->E Purification & Formulation

Caption: Synthetic workflow from starting material to PET tracer.

Synthesis of a Radiolabeling Precursor from this compound

This section outlines a representative, multi-step protocol to synthesize a tosylate precursor suitable for radiolabeling, inspired by the structure of Rucaparib and its analogue [¹⁸F]FTT. The synthesis is modular, involving the preparation of a functionalized indazole piece and its subsequent coupling.

Protocol 3.1: C3-Iodination of the Indazole Core

The introduction of a halogen at the C3 position is a key step to enable subsequent cross-coupling reactions.[7]

Rationale: Iodination at the C3 position creates a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of the rest of the PARP inhibitor scaffold. N-protection of the indazole is often required to direct the regioselectivity of the reaction and improve solubility.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • N-Iodosuccinimide (NIS)

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • N-Protection: Dissolve this compound (1 eq.) in DCM. Add DMAP (0.1 eq.) followed by Boc₂O (1.1 eq.). Stir at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected indazole.

  • C3-Iodination: Dissolve the N-Boc protected indazole (1 eq.) in DMF. Add powdered KOH (2 eq.) and NIS (1.2 eq.).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with sodium thiosulfate solution and brine. Dry, concentrate, and purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) to yield N-Boc-3-iodo-6-fluoro-5-nitro-1H-indazole .

Protocol 3.2: Synthesis of the Tosylate-Functionalized Coupling Partner

This involves preparing the second half of the molecule, which contains the leaving group for subsequent [¹⁸F]-radiolabeling.

Rationale: This protocol synthesizes the azabicyclo-octane portion of a Rucaparib-like molecule, incorporating a hydroxyethyl group that will be converted into a tosylate leaving group for the final radiofluorination step.

Materials:

  • Appropriate bicyclic amine precursor

  • 2-(2-Bromoethoxy)tetrahydro-2H-pyran (THP-protected bromoethanol)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Hydrochloric acid (for deprotection)

Step-by-Step Procedure:

  • Alkylation: To a solution of the bicyclic amine (1 eq.) in ACN, add K₂CO₃ (3 eq.) and 2-(2-bromoethoxy)tetrahydro-2H-pyran (1.2 eq.).

  • Reaction: Heat the mixture to 80 °C and stir for 12 hours. Cool to room temperature, filter, and concentrate the filtrate.

  • Deprotection: Dissolve the crude product in methanol and add 4M HCl. Stir at room temperature for 2 hours to remove the THP protecting group. Neutralize with NaHCO₃ and extract with DCM.

  • Tosylation: Dissolve the resulting alcohol (1 eq.) in pyridine at 0 °C. Slowly add TsCl (1.1 eq.) and allow the reaction to warm to room temperature and stir overnight.

  • Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with copper sulfate solution (to remove pyridine), water, and brine. Dry, concentrate, and purify by column chromatography to yield the tosylated coupling partner .

Protocol 3.3: Suzuki Coupling and Final Precursor Assembly

Rationale: This step joins the two key fragments and converts the nitro group into the final amide functionality present in the target molecule, completing the synthesis of the radiolabeling precursor.

Materials:

  • N-Boc-3-iodo-6-fluoro-5-nitro-1H-indazole (from 3.1)

  • Appropriate boronic acid or ester derivative of the tosylated coupling partner

  • Pd(PPh₃)₄ (Palladium catalyst)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane/Water solvent mixture

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Appropriate acid chloride for acylation

Step-by-Step Procedure:

  • Suzuki Coupling: Combine the iodinated indazole (1 eq.), the boronic ester (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and Na₂CO₃ (3 eq.) in a mixture of dioxane and water (4:1).

  • Reaction: Degas the mixture with argon, then heat to 90 °C for 8-12 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Dry the organic layer and concentrate. Purify by column chromatography.

  • Nitro Reduction: Dissolve the coupled product in a mixture of ethanol and water. Add NH₄Cl (5 eq.) and iron powder (10 eq.). Heat to reflux for 2-4 hours.

  • Filtration: Cool the reaction and filter through Celite, washing with ethanol. Concentrate the filtrate.

  • Acylation & Deprotection: The resulting amine can be acylated with the desired acid chloride. Finally, remove the Boc protecting group under acidic conditions (e.g., TFA in DCM) to yield the final tosylate precursor .

[¹⁸F]-Radiolabeling and Quality Control

The final step is the incorporation of the positron-emitting fluorine-18 radionuclide. The protocol for [¹⁸F]FTT is well-established and involves a nucleophilic substitution reaction.[8][9]

cluster_0 Automated Synthesizer Module A [18F]Fluoride Trapping (QMA Cartridge) B Elution (K2CO3 / Kryptofix 2.2.2) A->B C Azeotropic Drying (MeCN, heat, vacuum) B->C D Reaction with Precursor (Tosylate Precursor in DMSO, 100-120°C) C->D E Semi-Prep HPLC Purification D->E F Formulation (Ethanol/Saline) E->F G Sterile Filtration F->G H Final [18F]Tracer for QC G->H

Caption: Automated radiosynthesis workflow for an [¹⁸F]-labeled PET tracer.

Protocol 4.1: Automated Radiosynthesis of the [¹⁸F]PARP Tracer

Rationale: This protocol describes a typical automated synthesis using a commercial module, which ensures radiation safety, reproducibility, and compliance with Good Manufacturing Practice (GMP). The nucleophilic substitution of the tosylate group with [¹⁸F]fluoride is the key reaction.

Materials & Equipment:

  • Automated radiosynthesis module (e.g., GE TRACERlab, Siemens Explora)

  • Cyclotron-produced [¹⁸F]Fluoride in [¹⁸O]H₂O

  • Anion exchange cartridge (e.g., QMA Sep-Pak)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Tosylate Precursor (from section 3)

  • Semi-preparative HPLC system with a radioactivity detector

  • Sterile filtration unit (0.22 µm)

Step-by-Step Procedure:

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge.

  • Elution: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in MeCN/Water.

  • Azeotropic Drying: Remove the water by heating the reaction vessel under a stream of nitrogen or vacuum. Add anhydrous MeCN and repeat the evaporation process two more times to ensure the [¹⁸F]F⁻/K₂₂₂ complex is anhydrous.

  • Radiolabeling Reaction: Add a solution of the tosylate precursor (~5-10 mg) in anhydrous DMSO to the dried [¹⁸F]F⁻/K₂₂₂ complex.

  • Heating: Seal the reaction vessel and heat to 100-120 °C for 10-15 minutes.[9]

  • Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto a semi-preparative HPLC column to separate the [¹⁸F]-labeled product from unreacted precursor and other impurities.

  • Formulation: Collect the product peak in a flask containing sterile water. Remove the HPLC solvent via rotary evaporation or by passing the solution through a C18 Sep-Pak cartridge, washing with water, and eluting the final product with ethanol.

  • Final Formulation: Dilute the ethanolic solution with sterile saline for injection and pass it through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Table 1: Typical Production Parameters
ParameterTypical ValueReference
Synthesis Time60-70 minutes[9]
Radiochemical Yield (decay-corr.)20-50%[8][9]
Molar Activity (at end of synthesis)> 50 GBq/µmol[8]
Radiochemical Purity> 98%
Protocol 4.2: Quality Control (QC) of the Final Product

Rationale: Rigorous QC is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration to subjects.

Tests to be Performed:

  • Appearance: Visual inspection for color and particulate matter.

  • pH: Must be within a physiologically acceptable range (typically 4.5 - 7.5).

  • Radiochemical Purity & Identity: Analytical HPLC to confirm the retention time matches the non-radioactive standard and to determine purity.

  • Radionuclidic Identity: Measurement of the half-life of the final product.

  • Residual Solvents: Gas Chromatography (GC) to ensure levels of ethanol, acetonitrile, and DMSO are below USP limits.

  • Kryptofix Content: Spot test to ensure K₂₂₂ levels are below 50 µg/mL.

  • Bacterial Endotoxin Test (LAL): To ensure sterility.

  • Sterility: Incubation of a sample over 14 days to confirm the absence of microbial growth.

Application: In Vivo Imaging of PARP-1 Expression

Once synthesized and quality-controlled, the [¹⁸F]-labeled PARP tracer can be used for preclinical and clinical PET imaging.

Experimental Example: Assessing Drug-Target Engagement

Hypothesis: Administration of a therapeutic dose of a PARP inhibitor (e.g., Olaparib) will block the binding of the [¹⁸F]PARP tracer to PARP-1 in tumors, leading to a reduced PET signal.

Procedure:

  • Animal Model: Use immunodeficient mice bearing xenografts of a human cancer cell line with known PARP-1 expression (e.g., a BRCA-mutated ovarian or breast cancer line).

  • Baseline Scan: Anesthetize a mouse and inject the [¹⁸F]PARP tracer (~5-10 MBq) intravenously. Acquire a dynamic PET/CT scan for 60-90 minutes.

  • Treatment: Administer a therapeutic dose of Olaparib to the same mouse.

  • Blocking Scan: After a suitable time for the drug to distribute (e.g., 2-4 hours), perform a second PET/CT scan with another injection of the [¹⁸F]PARP tracer.

  • Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and reference tissues (e.g., muscle). Calculate the tumor uptake (e.g., as % Injected Dose per gram, %ID/g, or Standardized Uptake Value, SUV).

Expected Outcome: A significant reduction in tumor uptake of the [¹⁸F]PARP tracer in the blocking scan compared to the baseline scan, demonstrating that the therapeutic drug is occupying the PARP-1 binding sites.[1][5] This confirms target engagement in vivo.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of sophisticated PET imaging agents targeting PARP-1. Its strategic functionalization allows for the modular construction of complex precursors suitable for efficient fluorine-18 radiolabeling. The resulting radiotracers are powerful tools in oncological research and clinical practice, offering a non-invasive window into the biology of PARP-1 and the action of PARP inhibitors. The protocols outlined herein provide a robust framework for researchers to develop and utilize these next-generation imaging agents to advance the field of precision medicine.

References

Method for introducing substituents at the C3 position of 6-Fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting protein kinases and other key biological targets.[1] The 6-fluoro-5-nitro-1H-indazole variant, in particular, serves as a critical building block for advanced pharmaceutical intermediates. Functionalization of the indazole core is paramount for modulating pharmacological activity, and the C3 position is a primary site for introducing molecular diversity. However, direct substitution at the C3 position can be challenging due to the electronic nature of the heterocyclic ring system.[2] This guide provides a detailed overview and validated protocols for two primary strategies to introduce substituents at the C3 position of this compound: 1) Halogenation followed by Palladium-catalyzed cross-coupling , and 2) Direct C-H functionalization via Minisci-type radical addition . The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided for researchers in drug discovery and development.

Introduction: The Challenge and Importance of C3-Functionalization

The indazole ring is a bioisostere of indole, and its derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3][4] The electronic properties of the indazole nucleus, a fusion of an electron-rich pyrazole ring and a benzene ring, dictate its reactivity.[5] Direct electrophilic substitution is often challenging, and functionalization typically requires specific strategies to achieve regioselectivity.

The C3 position of the 1H-indazole tautomer is notably less reactive towards C-H activation compared to other positions or its 2H-indazole counterpart.[2] The presence of an electron-withdrawing nitro group at the C5 position further deactivates the ring towards traditional electrophilic substitution but simultaneously activates it towards nucleophilic or radical attack, a feature we can exploit. This guide focuses on reliable methods to overcome these challenges and efficiently generate diverse C3-substituted analogs of this compound.

Strategy 1: C3-Halogenation as a Gateway to Cross-Coupling

The most robust and versatile approach to C3-functionalization begins with the introduction of a halogen (iodine or bromine) at the target position. This "pre-functionalization" strategy transforms the relatively inert C-H bond into a highly reactive C-X bond, which serves as a handle for a vast array of palladium-catalyzed cross-coupling reactions.[1] Iodination is often preferred as the resulting C-I bond is more reactive in subsequent oxidative addition steps.

Scientific Rationale

The C3-iodination of indazoles proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically performed with molecular iodine in the presence of a base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), in a polar aprotic solvent like DMF.[1][6] The base deprotonates the N1-H of the indazole, forming an indazolide anion. This anion significantly increases the electron density of the heterocyclic ring, enhancing its nucleophilicity and facilitating the attack on the electrophilic iodine source to selectively form the C3-iodo derivative.

cluster_0 Experimental Workflow: C3-Iodination SM 6-Fluoro-5-nitro- 1H-indazole Reagents I₂, K₂CO₃ DMF Reaction Stir at RT (Monitor by TLC) Reagents->Reaction Combine Workup Aqueous Workup & Extraction Reaction->Workup Reaction Complete Purification Recrystallization or Column Chromatography Workup->Purification Product 3-Iodo-6-fluoro-5-nitro- 1H-indazole Purification->Product

Caption: General workflow for the C3-iodination of this compound.

Protocol 2.1: C3-Iodination of this compound

This protocol is adapted from established procedures for the iodination of nitroindazoles.[1][6]

Materials:

  • This compound

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram of indazole).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • In a separate container, dissolve iodine (1.2 eq) in a minimal amount of DMF.

  • Add the iodine solution dropwise to the stirred indazole solution at room temperature over 15-20 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully pour the reaction mixture into an ice-water slurry.

  • Quench the excess iodine by adding saturated aqueous Na₂S₂O₃ solution until the orange/brown color disappears.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 3-iodo-6-fluoro-5-nitro-1H-indazole.

Strategy 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

With the 3-iodo-6-fluoro-5-nitro-1H-indazole intermediate in hand, a vast number of substituents can be introduced using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron species, is one of the most reliable and widely used methods for forming C(sp²)-C(sp²) bonds.[5]

Scientific Rationale

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle begins with the oxidative addition of the 3-iodo-indazole to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination , which forms the new C-C bond, releases the C3-arylated indazole product, and regenerates the active Pd(0) catalyst to continue the cycle. The choice of ligand, base, and solvent is critical for reaction efficiency and preventing side reactions.

pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-I pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² (C3-Substituted Indazole) start R¹-I (3-Iodo-Indazole) boronic R²-B(OH)₂ + Base cluster_1 Minisci-type Alkylation Workflow Radical_Gen R-COOH + AgNO₃ + (NH₄)₂S₂O₈ Radical R• (Nucleophilic Radical) Radical_Gen->Radical Oxidative Decarboxylation Addition Radical Addition at C3 Radical->Addition Indazole Protonated Indazole Indazole->Addition Oxidation Oxidation & Deprotonation Addition->Oxidation Product C3-Alkyl-Indazole Oxidation->Product

References

Application Notes & Protocols: 6-Fluoro-5-nitro-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Fluoro-5-nitro-1H-indazole in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] Unlike HTS, which screens large libraries of complex molecules, FBDD identifies low molecular weight fragments (<300 Da) that bind weakly but efficiently to a biological target.[3][4] These initial hits serve as starting points for structure-guided optimization, where they are grown, linked, or merged to generate potent, drug-like molecules.[5][6]

Within this paradigm, the selection of fragments is of paramount importance. This compound is a heterocyclic compound that embodies several desirable features for an FBDD campaign. The indazole scaffold is a recognized "privileged" structure in medicinal chemistry, frequently appearing in bioactive compounds.[7] The strategic inclusion of both a fluorine atom and a nitro group provides distinct advantages for screening and subsequent optimization.

  • The Role of Fluorine : The fluorine atom is a bioisostere for hydrogen but possesses unique electronic properties.[8] Its high electronegativity can modulate the pKa of nearby functional groups and lead to favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions.[8][9] Crucially, the ¹⁹F nucleus is 100% abundant, has a spin of ½, and exhibits a large chemical shift dispersion, making it an exceptional probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11] This allows for rapid and sensitive screening of fluorinated fragments with minimal background signal.[12]

  • The Utility of the Nitro Group : The nitro group is a strong electron-withdrawing group and a versatile hydrogen bond acceptor. Its presence can significantly influence the binding orientation and electronic properties of the indazole core. In medicinal chemistry, nitroaromatic compounds have been developed as drugs for various diseases, often acting as bioactivatable prodrugs.[13][14] While potential toxicity is a consideration, in an FBDD context, the nitro group serves as a valuable chemical handle and interaction point that can be retained or modified during hit-to-lead optimization.

This guide provides a detailed overview and actionable protocols for utilizing this compound in an FBDD workflow, leveraging key biophysical techniques to identify and validate its interaction with a target protein.

Physicochemical Properties of this compound

A foundational understanding of the fragment's properties is essential for designing effective screening experiments.

PropertyValueSource
Molecular Formula C₇H₄FN₃O₂[15]
Molecular Weight 181.12 g/mol [16]
Appearance Yellow solid[15]
Storage Room temperature, sealed in dry conditions
¹H NMR (400 MHz, DMSO-d6) δ: 13.7 (br, 1H), 8.78 (d, J=7.4 Hz, 1H), 8.34 (s, 1H), 7.68 (d, J=11.8Hz, 1H)[15]

FBDD Workflow Using this compound

A typical FBDD cascade involves a primary screen to identify binders, followed by orthogonal validation and structural characterization to confirm the binding mode. The unique properties of this compound make it particularly amenable to an NMR-led screening campaign, followed by validation with Surface Plasmon Resonance (SPR) and structural elucidation by X-ray crystallography.

FBDD_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Structural Biology cluster_3 Phase 4: Lead Generation Primary_Screen Primary Screen: ¹⁹F NMR Spectroscopy Cocktail_Prep Fragment Cocktail Preparation NMR_Acquisition ¹⁹F NMR Data Acquisition Cocktail_Prep->NMR_Acquisition Screen vs. Target Hit_Deconvolution Hit Deconvolution NMR_Acquisition->Hit_Deconvolution Identify Hit-containing Cocktails Validation Orthogonal Validation: Surface Plasmon Resonance (SPR) Hit_Deconvolution->Validation Confirmed Hit Affinity Determine Affinity (KD) & Kinetics Validation->Affinity Structure Structural Elucidation: X-ray Crystallography Affinity->Structure Soaking Crystal Soaking or Co-crystallization Structure_Determination Structure Solution & Binding Mode Analysis Soaking->Structure_Determination SBDD Structure-Based Drug Design (SBDD) Structure_Determination->SBDD

Caption: FBDD workflow for this compound.

Part 1: Primary Screening Protocol using ¹⁹F NMR

Rationale: ¹⁹F NMR is an exceptionally powerful primary screening method for fluorinated fragments.[10] Because proteins are devoid of fluorine, the ¹⁹F NMR spectrum provides a clean window to observe the fragment directly.[11] Binding to a large protein target causes line broadening and a chemical shift perturbation of the fragment's ¹⁹F signal, providing an unambiguous indicator of interaction. Screening in cocktails (mixtures) significantly increases throughput.[12]

Materials:

  • This compound

  • Target protein of interest (≥95% purity, at 10-50 µM)

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4 in 99.9% D₂O)

  • Other fluorinated fragments for cocktailing

  • NMR spectrometer with a fluorine-observe probe (e.g., 500 MHz or higher)

Protocol:

  • Fragment Library Preparation:

    • Prepare a 100 mM stock solution of this compound in deuterated dimethyl sulfoxide (DMSO-d6).

    • Create fragment cocktails by mixing 8-10 fluorinated fragments, including this compound, in an NMR tube. Ensure the ¹⁹F chemical shifts of the fragments in the cocktail are well-resolved. The final concentration of each fragment in the screening sample should be between 100-200 µM.

    • Expert Insight: The "cocktailing" strategy is key to high throughput.[12] The large chemical shift dispersion of ¹⁹F NMR makes it possible to screen multiple compounds simultaneously without signal overlap, a significant advantage over ¹H-based methods.[11]

  • NMR Sample Preparation:

    • Prepare two sets of NMR samples for each cocktail.

    • Reference Sample: Add the fragment cocktail to the NMR buffer.

    • Target Sample: Add the fragment cocktail to the NMR buffer containing the target protein (e.g., 25 µM final concentration).

    • Trustworthiness Check: Ensure the final DMSO concentration is identical in all samples (typically ≤1%) to avoid artifacts.

  • ¹⁹F NMR Data Acquisition:

    • Acquire a simple 1D ¹⁹F NMR spectrum for both the reference and target samples.

    • Typical parameters on a 500 MHz spectrometer might include a spectral width of ~200 ppm, 16k data points, and a recycle delay of 2 seconds. The number of scans will depend on the sample concentration and spectrometer sensitivity.

    • Expert Insight: Ligand-observed NMR methods like this are ideal for FBDD as they can reliably detect very weak binding events (mM to µM range), which are characteristic of fragment hits.[2][17]

  • Data Analysis and Hit Identification:

    • Compare the spectrum of the Target Sample to the Reference Sample.

    • A positive "hit" is identified by a change in the ¹⁹F signal corresponding to a specific fragment. This can be:

      • Line Broadening: The peak becomes wider due to the change in relaxation properties upon binding to the large protein.

      • Chemical Shift Perturbation (CSP): The peak shifts its position (ppm).

    • If a hit is observed in a cocktail, the individual fragments from that cocktail must be screened separately to identify the specific binder. This is known as deconvolution.

Part 2: Orthogonal Hit Validation by Surface Plasmon Resonance (SPR)

Rationale: SPR is a label-free biophysical technique that provides real-time quantitative data on binding affinity (K_D) and kinetics (k_on, k_off).[3][18] It serves as an excellent orthogonal method to validate hits from the primary NMR screen, eliminating false positives and providing the first quantitative measure of binding strength.[19]

SPR_Workflow cluster_0 Setup cluster_1 Measurement cluster_2 Analysis Prep 1. Ligand Immobilization (Target Protein on Chip) Analyte 2. Analyte Preparation (Fragment in Buffer) Association 3. Association (Inject Fragment) Dissociation 4. Dissociation (Buffer Flow) Association->Dissociation Regeneration 5. Regeneration (Strip Fragment) Dissociation->Regeneration Regeneration->Association Next Cycle (Higher Concentration) Sensorgram 6. Generate Sensorgram Fitting 7. Fit Data to Model Sensorgram->Fitting Kinetics 8. Determine KD, kon, koff Fitting->Kinetics

Caption: Key steps in an SPR experiment for fragment validation.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip (e.g., CM5 for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20 and 1% DMSO)

  • Purified target protein

  • This compound

Protocol:

  • Protein Immobilization:

    • Activate the carboxyl groups on a CM5 sensor chip surface using a 1:1 mixture of EDC/NHS.

    • Inject the target protein (typically 20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., 5000-10000 Response Units, RU).

    • Deactivate any remaining active esters by injecting ethanolamine.

    • Expert Insight: A reference flow cell should be prepared in parallel (activated and deactivated with no protein) to subtract non-specific binding and bulk refractive index changes from the signal. This is critical for reliable data.[20]

  • Binding Analysis:

    • Prepare a dilution series of this compound in running buffer. For fragments, concentrations typically range from low µM to low mM.

    • Inject each concentration of the fragment over the protein and reference flow cells for a set association time (e.g., 60 seconds), followed by a buffer-only injection for the dissociation phase (e.g., 120 seconds).

    • Between cycles, inject a regeneration solution (e.g., a pulse of high salt or low pH) if necessary to remove all bound fragment and return to baseline.

  • Data Processing and Interpretation:

    • The raw data (sensorgram) shows the binding response (in RU) over time.[20]

    • Subtract the signal from the reference flow cell from the active protein flow cell.

    • Plot the steady-state response against the fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K_D).

    • Alternatively, perform a full kinetic analysis by fitting both the association and dissociation curves to determine the on-rate (k_on) and off-rate (k_off).

    • Trustworthiness Check: A good quality hit will show a concentration-dependent binding response that fits well to a kinetic model. Poorly soluble or aggregating compounds often yield sensorgrams with non-ideal shapes, which should be treated with caution.[19]

Part 3: Structural Elucidation by X-ray Crystallography

Rationale: The ultimate validation for an FBDD hit is a high-resolution crystal structure of the protein-fragment complex.[21] This provides definitive proof of binding and reveals the precise binding site, orientation, and key interactions of the fragment, which is essential information for structure-based design.[3][22]

Materials:

  • High-purity (>95%), concentrated target protein

  • Crystallization screens and reagents

  • This compound

  • Cryoprotectant

  • X-ray diffraction source (synchrotron preferred)

Protocol:

  • Protein Crystallization:

    • Obtain well-diffracting crystals of the apo-protein (protein without any ligand). This is often the most challenging bottleneck.[23] The crystals must be robust and diffract to a high resolution (ideally <2.5 Å).[24]

  • Fragment Soaking:

    • Prepare a soaking solution by dissolving this compound directly into the crystallization mother liquor or a cryoprotectant solution. A high concentration (e.g., 10-50 mM) is typically required to achieve sufficient occupancy due to the weak binding of fragments.

    • Transfer an apo-crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

    • Expert Insight: Crystal soaking is generally higher throughput than co-crystallization (crystallizing the protein in the presence of the fragment).[3] However, if soaking disrupts the crystal lattice, co-crystallization becomes the necessary alternative.

  • Data Collection and Structure Determination:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully analyze the resulting electron density maps (2Fo-Fc and Fo-Fc) to unambiguously identify the bound fragment. The electron density should clearly match the size and shape of this compound.

  • Binding Mode Analysis:

    • Refine the protein-fragment complex structure.

    • Analyze the binding pocket to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) between the fragment and protein residues. The fluorine and nitro groups should be inspected for specific interactions that contribute to binding affinity and selectivity. This structural information is the foundation for the next phase of medicinal chemistry.[6]

Conclusion

This compound is a strategically designed fragment with high potential for FBDD campaigns. Its fluorine handle enables sensitive and high-throughput primary screening by ¹⁹F NMR, while its indazole core and nitro group provide valuable interaction points for protein binding. By following a rigorous workflow of NMR screening, SPR validation, and crystallographic analysis, researchers can confidently identify and characterize its binding to a target of interest. The detailed structural information obtained from this process provides a clear and actionable path for the rational, structure-guided evolution of this fragment hit into a potent and selective lead compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Fluoro-5-nitro-1H-indazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. The following troubleshooting guides and frequently asked questions are based on established literature and practical laboratory experience to ensure the success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.

Question 1: My final yield of this compound is significantly lower than reported in the literature. What are the most likely causes?

Answer: Low yield is a frequent issue that can often be traced to one of three areas: incomplete reaction, competing side reactions, or mechanical loss during workup and purification.

  • Incomplete Reaction: The primary cause is often insufficient reaction time or suboptimal temperature. The nitration of 6-fluoro-1H-indazole requires careful temperature control; if the temperature is too low, the reaction may proceed very slowly or stall.

    • Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A persistent spot corresponding to the starting material (6-fluoro-1H-indazole) indicates an incomplete reaction.

    • Solution: Ensure the reaction is stirred for the recommended duration. If incomplete, consider extending the reaction time by 30-60 minute intervals, monitoring by TLC. Verify that the temperature of the reaction bath is accurate.

  • Competing Side Reactions: The formation of undesired byproducts is a major contributor to yield loss. The most common side reactions are the formation of regioisomers and over-nitration.

    • Regioisomer Formation: While the 5-nitro isomer is the major product, small quantities of the 7-nitro and 4-nitro isomers can also form. The electron-withdrawing nature of the pyrazole ring directs nitration to the 5- and 7-positions, and the fluorine at C6 also influences regioselectivity.

    • Over-Nitration: Use of excess nitrating agent or poor temperature control can lead to the formation of dinitro-indazole species.[1]

    • Solution: Strictly control the stoichiometry of the nitrating agent (e.g., potassium nitrate). A slight molar excess is often used, but a large excess should be avoided.[1][2] Maintain the reaction temperature rigorously, typically at 0°C, by using an ice bath and adding reagents slowly.[2]

  • Workup and Purification Losses: The product can be lost during aqueous workup if the pH is not carefully controlled, or during chromatographic purification.

    • Solution: During the quench with a basic solution (e.g., sodium bicarbonate), ensure the pH is brought to neutral slowly to avoid localized heating.[2] When performing column chromatography, choose an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to achieve good separation without excessive band broadening.[2][3]

Workflow for Diagnosing Low Yield

G cluster_analysis Crude Analysis Results cluster_solutions Corrective Actions start Low Yield / Impure Product check_crude Analyze Crude Mixture (TLC, LC-MS, 1H NMR) start->check_crude sm_present Starting Material Present? check_crude->sm_present multi_spots Multiple Product Spots Present? check_crude->multi_spots tar Tarry / Dark Mixture? check_crude->tar sm_present->multi_spots No incomplete Incomplete Reaction: - Extend reaction time - Verify temperature sm_present->incomplete Yes multi_spots->tar No side_rxn Side Reactions Occurred: - Check stoichiometry - Optimize purification multi_spots->side_rxn Yes degradation Degradation Occurred: - Improve temperature control - Use slower reagent addition tar->degradation Yes end Review Workup/Purification for Mechanical Loss tar->end

Caption: Troubleshooting workflow for low yield.

Question 2: My TLC and LC-MS show multiple product peaks with the same mass. How do I identify them and prevent their formation?

Answer: Observing multiple product signals with identical mass is a classic sign of regioisomer formation. In the nitration of 6-fluoro-1H-indazole, the primary side products are often the 6-fluoro-4-nitro-1H-indazole and 6-fluoro-7-nitro-1H-indazole isomers.

  • Identification: The most definitive method for identifying these isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants and chemical shifts of the aromatic protons are unique for each isomer.

    • 5-Nitro (Desired): You will typically see two doublets in the aromatic region. The proton at C4 will be a doublet coupled to the fluorine at C6, and the proton at C7 will be a doublet coupled to the fluorine.

    • Other Isomers: The substitution pattern will result in different splitting patterns. For example, a 7-nitro isomer would likely show two doublets in the aromatic region with different coupling constants compared to the 5-nitro product.

  • Prevention and Control: While completely eliminating isomer formation is difficult, it can be minimized.

    • Temperature: Lower reaction temperatures (e.g., -5°C to 0°C) generally favor the thermodynamically more stable product and can improve selectivity.

    • Nitrating Agent: The choice of nitrating agent and solvent can influence the isomer ratio. The standard KNO₃/H₂SO₄ system is commonly used, but exploring other conditions may be warranted if isomer formation is excessive.[2]

  • Separation: Flash column chromatography is the most effective method for separating these isomers. A shallow solvent gradient and high-quality silica gel are recommended for optimal resolution.[2]

Frequently Asked Questions (FAQs)

Question 1: What is the most reliable synthetic route for preparing this compound?

Answer: The most direct and commonly cited method is the electrophilic nitration of commercially available 6-fluoro-1H-indazole.[2] This one-step synthesis is efficient but requires careful control of reaction conditions to minimize side product formation.

The typical procedure involves:

  • Dissolving 6-fluoro-1H-indazole in concentrated sulfuric acid at 0°C.

  • Adding potassium nitrate portion-wise while maintaining the temperature at 0°C.

  • Stirring the reaction at low temperature for a short period (e.g., 10-30 minutes) after the addition is complete.[2]

  • Quenching the reaction by pouring it onto ice and neutralizing with a base (e.g., saturated sodium bicarbonate solution).

  • Extracting the product with an organic solvent like ethyl acetate and purifying by column chromatography.[2]

An alternative route involves the cyclization of a pre-functionalized precursor, such as reacting a 2-fluoro-5-nitro-substituted benzaldehyde or acetophenone with hydrazine.[4][5] This multi-step approach can sometimes offer better control over regioselectivity but is less atom-economical.

Primary Synthetic Pathway and Key Side Reactions

G cluster_side Side Products SM 6-Fluoro-1H-indazole Reagents KNO3 / H2SO4 0 °C SM->Reagents Product This compound (Desired Product) Reagents->Product Isomer Regioisomers (e.g., 7-nitro, 4-nitro) Reagents->Isomer Poor Regioselectivity Over Over-Nitration Product (Di-nitro species) Reagents->Over Excess Reagent / High Temperature

Caption: Synthesis of this compound and major side reactions.

Question 2: How can I effectively purify the crude product to isolate high-purity this compound?

Answer: Flash column chromatography on silica gel is the standard and most effective method for purification.[2][3]

  • Recommended Solvent Systems:

    • Dichloromethane/Methanol (e.g., 98:2 v/v)[2]

    • Ethyl Acetate/Hexanes (gradient elution, e.g., starting from 10% EtOAc and gradually increasing)

  • Procedure:

    • Dissolve the crude solid in a minimal amount of dichloromethane or the eluent mixture.

    • Adsorb the crude material onto a small amount of silica gel ("dry loading"). This technique generally provides better separation than loading the material as a concentrated solution ("wet loading").

    • Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization can be attempted if the crude product is already of moderate purity (>90%), but it is often less effective at removing closely-eluting regioisomers.

Question 3: What are the critical safety precautions for this synthesis?

Answer: The synthesis involves several hazardous materials and conditions that require strict adherence to safety protocols.

  • Corrosive and Oxidizing Acids: Concentrated sulfuric acid is highly corrosive and will cause severe burns. Nitrating mixtures (a combination of a nitrate salt or nitric acid with sulfuric acid) are powerful oxidizing agents.

    • Precaution: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton). Work in a certified chemical fume hood. Always add acid to water/ice, never the other way around.

  • Exothermic Reaction: Nitration reactions are highly exothermic. A runaway reaction can occur if the temperature is not controlled, leading to a rapid increase in temperature and pressure, and potentially violent decomposition.

    • Precaution: Maintain strict temperature control using an ice/salt bath if necessary. Add the nitrating agent slowly and in small portions.[2] Have a larger ice bath ready to immerse the reaction flask in case of an unexpected temperature rise.

  • Nitro Compounds: The product and many potential side products are nitroaromatic compounds. This class of compounds can be toxic and should be handled with care.

    • Precaution: Avoid inhalation of dust or vapors and prevent skin contact.

Summary of Key Side Products
Side ProductPotential CauseIdentification Method
6-Fluoro-7-nitro-1H-indazole Lack of complete regioselectivity in the nitration reaction.¹H NMR (different aromatic splitting), LC-MS (different retention time), TLC (different Rf).
6-Fluoro-4-nitro-1H-indazole Lack of complete regioselectivity in the nitration reaction.¹H NMR (different aromatic splitting), LC-MS (different retention time), TLC (different Rf).
Di-nitro Indazole Species Excess nitrating agent; elevated reaction temperature.[1]Mass Spectrometry (higher M+ peak), ¹H NMR (fewer aromatic protons).
Unreacted 6-Fluoro-1H-indazole Insufficient reaction time; temperature too low; insufficient nitrating agent.TLC, LC-MS (matches starting material).

References

Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 6-Fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthetic manipulation of 6-fluoro-5-nitro-1H-indazole. This versatile building block is of significant interest to medicinal chemists and drug development professionals due to the prevalence of the functionalized indazole scaffold in a wide range of biologically active compounds.[1][2] However, its unique electronic properties, stemming from the electron-withdrawing nitro and fluoro groups, present specific challenges in achieving desired reactivity and selectivity.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to help you navigate the complexities of N-alkylation, palladium-catalyzed cross-coupling, and nitro group reduction.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven insights.

Category 1: N-Alkylation & N-Arylation

The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), leading to potential regioselectivity issues during substitution reactions.[3][4]

Question: My N-alkylation of this compound is yielding a difficult-to-separate mixture of N1 and N2 isomers. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the N-alkylation of indazoles is a common and critical challenge. The outcome is governed by a delicate interplay of steric effects, electronic properties of the indazole ring, and the specific reaction conditions employed.[4][5]

  • For N1-Selectivity (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][5] To favor the N1-alkylated product, conditions that allow for thermodynamic equilibration are often successful.

    • Causality: The choice of base and solvent system is paramount. Using sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) has been demonstrated to be highly effective for achieving N1 selectivity.[3][5][6] The sodium cation is believed to coordinate with the N2 atom and the lone pair of the adjacent nitrogen, sterically hindering the approach of the electrophile to the N2 position.[4]

    • Troubleshooting Steps:

      • Switch to NaH/THF: If you are using a base like K₂CO₃ in a polar solvent like DMF, switch to NaH in anhydrous THF.

      • Control Temperature: Add the NaH portion-wise at 0 °C to control the deprotonation step before adding the alkylating agent.[7]

      • Consider the Electrophile: Using α-halo carbonyl or β-halo ester electrophiles can also promote equilibration towards the more stable N1-substituted product.[5]

  • For N2-Selectivity (Kinetic Product): While often the minor product, certain conditions can favor N2 alkylation.

    • Causality: N2-alkylation can sometimes be favored under kinetic control. Recent studies have shown that using alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like copper(II) triflate can provide excellent N2 selectivity.[8] The electron-withdrawing nature of the 5-nitro and 6-fluoro groups on your specific substrate may also influence the N1/N2 ratio, sometimes favoring the N2 isomer under certain conditions.[5][6]

    • Troubleshooting Steps:

      • Explore Acid-Promoted Alkylation: If N2 is the desired product, consider using an alkyl trichloroacetimidate with TfOH as the promoter.[8]

      • Base and Solvent Screening: Experiment with potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. While this often gives mixtures, the ratio may shift in favor of N2 depending on the substrate.

Question: I am observing low yield or no reaction during my N-alkylation attempts. What are the common causes?

Answer: Low reactivity can be frustrating but is often traceable to a few key experimental parameters.

  • Potential Cause 1: Incomplete Deprotonation. The N-H of the indazole must be fully deprotonated to form the reactive indazolide anion.

    • Solution: Ensure your base is fresh and active. Sodium hydride is particularly susceptible to deactivation by moisture. Use a fresh bottle or wash the NaH with dry hexanes before use. Ensure you are using a sufficient molar excess of the base (typically 1.2-2.0 equivalents).

  • Potential Cause 2: Poor Quality Reagents or Solvents.

    • Solution: Ensure your alkylating agent is pure. Use anhydrous solvents, as water will quench the base and the indazolide anion. If you are unsure about your solvent quality, consider distilling it over an appropriate drying agent.[9][10]

  • Potential Cause 3: Insufficient Reaction Temperature or Time.

    • Solution: While initial deprotonation is often done at 0 °C, the subsequent alkylation may require heating. Monitor the reaction by Thin Layer Chromatography (TLC). If no progress is observed at room temperature after several hours, gradually increase the temperature (e.g., to 40-60 °C) and continue monitoring.[9]

Category 2: Palladium-Catalyzed Cross-Coupling

Functionalization of the indazole core often involves creating new C-C or C-N bonds using palladium-catalyzed reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[11][12][13] This typically requires a pre-functionalized indazole (e.g., a bromo- or iodo-indazole).

Question: My Suzuki-Miyaura coupling reaction with a halogenated this compound is sluggish or fails completely. What should I check?

Answer: The success of a Suzuki-Miyaura coupling hinges on the health of the palladium catalyst and the proper combination of reagents.[14][15] The electron-deficient nature of your substrate can also play a significant role.

  • Causality & Troubleshooting: The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. A failure in any step will halt the reaction.

    • Catalyst/Ligand Choice: The electron-withdrawing groups on your substrate make the oxidative addition step more favorable. However, the unprotected N-H of the indazole can coordinate to the palladium center and inhibit catalysis.[16]

      • Solution: Use a pre-catalyst or a ligand system known to be robust for heteroaromatic substrates. Buchwald's phosphine ligands (e.g., SPhos, XPhos) are often effective. [1, 1-bis'(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is also a reliable choice for coupling with heteroaryl halides.[17]

    • Base and Solvent: The base is crucial for activating the boronic acid for transmetalation.[14]

      • Solution: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. Ensure the base is finely powdered and dry. The solvent system must be able to dissolve both the organic and inorganic components. A mixture of 1,4-dioxane and water is a standard choice.[11][12]

    • Oxygen Contamination: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

      • Solution: Thoroughly degas your reaction mixture. This can be done by bubbling argon or nitrogen through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[10]

    • Boronic Acid Quality: Boronic acids can undergo decomposition (protodeboronation) or form inactive trimeric anhydrides (boroxines) upon storage.

      • Solution: Use fresh, high-quality boronic acid. If in doubt, you can try using the corresponding boronate ester (e.g., a pinacol ester), which is often more stable.

ParameterRecommendation 1Recommendation 2Recommendation 3
Catalyst Pd(dppf)Cl₂ (2-5 mol%)Pd₂(dba)₃ with SPhos (1:2 ratio)Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv.)Cs₂CO₃ (2-3 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)DME/H₂O (4:1)Toluene/H₂O (4:1)
Temperature 80-100 °C80-100 °C80-110 °C

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling.

Question: My Buchwald-Hartwig amination is not working. How can I optimize it for this electron-poor substrate?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation but is sensitive to the choice of ligand, base, and substrate electronics.[13][18]

  • Causality & Troubleshooting:

    • Ligand Selection is Critical: The ligand stabilizes the palladium catalyst and facilitates the key reductive elimination step. For electron-deficient aryl halides like yours, bulky, electron-rich phosphine ligands are essential.

      • Solution: Use ligands from the Buchwald family, such as BrettPhos or RuPhos. These ligands are designed to promote the difficult reductive elimination from electron-poor aryl groups.[19][20]

    • Base Compatibility: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.

      • Solution: Ensure the base is handled under inert conditions as it is highly reactive and hygroscopic. Note that ester or other base-sensitive functional groups may not be compatible with strong bases like NaOtBu.[19] In such cases, a weaker base like K₂CO₃ or Cs₂CO₃ might be attempted, but this often requires a more active catalyst system and higher temperatures.

    • Amine Coupling Partner: Primary and secondary alkyl or aryl amines can be used. Hindered amines may react more slowly.

      • Solution: If using a primary amine, you may observe double arylation as a side product. Using a slight excess of the amine can sometimes mitigate this.

G cluster_0 Troubleshooting Palladium-Catalyzed Coupling Start Low or No Product Check_Degas Was the reaction properly degassed? Start->Check_Degas Check_Catalyst Is the Catalyst/Ligand appropriate for the substrate? Check_Degas->Check_Catalyst Yes Redo_Setup Action: Degas solvent and setup under inert atmosphere. Check_Degas->Redo_Setup No Check_Base Is the Base active and appropriate? Check_Catalyst->Check_Base Yes Change_Ligand Action: Switch to bulky, electron-rich ligand (e.g., SPhos). Check_Catalyst->Change_Ligand No Check_Reagents Are starting materials (e.g., boronic acid) pure? Check_Base->Check_Reagents Yes Change_Base Action: Use fresh, dry, finely powdered base (e.g., K3PO4). Check_Base->Change_Base No Success Reaction Optimized Check_Reagents->Success Yes Purify_SM Action: Use fresh boronic acid or purify starting materials. Check_Reagents->Purify_SM No Redo_Setup->Start Change_Ligand->Start Change_Base->Start Purify_SM->Start

Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling reactions.

Category 3: Reduction of the Nitro Group

Converting the 5-nitro group to a 5-amino group is a common transformation that opens up a new set of functionalization possibilities, such as amide bond formation or diazotization.

Question: My attempt to reduce the 5-nitro group is incomplete or is also reducing other functional groups on my molecule. How can I achieve a clean, chemoselective reduction?

Answer: The chemoselective reduction of a nitro group in the presence of other reducible functionalities is a classic challenge in organic synthesis.[21] The method must be chosen carefully to avoid unwanted side reactions.

  • Potential Issue 1: Over-reduction or Side Reactions.

    • Causality: Highly reactive reducing agents like lithium aluminum hydride (LiAlH₄) are generally not suitable as they will reduce many other functional groups. Catalytic hydrogenation with H₂/Pd-C is a very common method but can be too aggressive, potentially causing dehalogenation (if a halogen is present) or reduction of other groups.[22]

    • Solution:

      • Tin(II) Chloride (SnCl₂): A classic and reliable method for selectively reducing aromatic nitro groups is using tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate, often with heating.[23] This method is tolerant of many other functional groups.

      • Iron (Fe) or Zinc (Zn) in Acetic Acid: Using metal powders like iron or zinc in acetic acid is an effective, inexpensive, and mild method for nitro group reduction.[22][23]

      • Sodium Dithionite (Na₂S₂O₄): This reagent is effective for reducing nitro groups in aqueous or biphasic systems and is compatible with many functional groups, though it may not be suitable if your molecule contains other easily reducible moieties like imines.[23]

  • Potential Issue 2: Catalyst Poisoning during Hydrogenation.

    • Causality: If you are attempting catalytic hydrogenation and the reaction stalls, it's possible that your substrate or an impurity is poisoning the catalyst.

    • Solution: Try using a different catalyst. Raney Nickel is an alternative to Pd/C that is sometimes less prone to dehalogenation of aryl chlorides and bromides.[22] Alternatively, transfer hydrogenation using a hydrogen donor like hydrazine hydrate or ammonium formate with Pd/C can sometimes be milder and more effective.[23]

Frequently Asked Questions (FAQs)

Q: What is the impact of the 6-fluoro and 5-nitro substituents on the reactivity of the indazole ring?

A: Both the fluorine atom and the nitro group are strongly electron-withdrawing. Their combined effect significantly lowers the electron density of the entire bicyclic ring system. This has several consequences:

  • Acidity: The N-H proton is more acidic compared to an unsubstituted indazole, making deprotonation easier.

  • Nucleophilicity: The ring is less nucleophilic, which can slow down certain reactions.

  • Electrophilicity: The benzene portion of the ring is more susceptible to nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present, although this is less common than cross-coupling.

  • Cross-Coupling: The electron-deficient nature makes the C-X bond (where X is a halogen) more reactive towards oxidative addition by a Pd(0) catalyst, which can be beneficial for cross-coupling reactions.[18]

Q: What analytical techniques are recommended for monitoring these reactions?

A:

  • Thin Layer Chromatography (TLC): This is the most common and immediate way to monitor reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between your starting material, product(s), and any major byproducts. Visualizing under UV light is usually effective due to the aromatic nature of the compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For a more detailed analysis, LC-MS is invaluable. It can confirm the consumption of starting material and the formation of a product with the expected molecular weight. It is also excellent for identifying isomeric products, such as the N1 and N2 alkylation products, which may have very similar TLC retention factors but can often be separated by HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final, purified product. For distinguishing N1 and N2 isomers, changes in the chemical shifts of the indazole ring protons are characteristic and can be used for definitive assignment.

Q: Are there any specific safety precautions for working with this compound?

A: Yes. Standard laboratory safety protocols should always be followed. Additionally:

  • Nitroaromatics: Many nitroaromatic compounds are potentially energetic or have toxicological properties. Handle them with care, avoid excessive heating of the dry solid, and always use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reagents: Many reagents used in these functionalizations are hazardous. For example, sodium hydride is highly flammable and reacts violently with water. Palladium catalysts and phosphine ligands should be handled in a fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Detailed Experimental Protocols

Protocol 1: Regioselective N1-Alkylation using NaH/THF

This protocol is designed to favor the formation of the N1-alkylated product.[5][6]

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to create a ~0.1 M solution.

  • Deprotonation: Cool the flask to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) portion-wise over 10 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. You may observe gas evolution (H₂).

  • Electrophile Addition: Add the alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 equiv.) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring progress by TLC.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling (Example with a Bromo-Indazole)

This protocol provides a general starting point for coupling an arylboronic acid to a bromo-indazole derivative.[11][17]

  • Setup: In an oven-dried Schlenk flask, combine the N-protected 3-bromo-6-fluoro-5-nitro-1H-indazole (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane [Pd(dppf)Cl₂·CH₂Cl₂] (0.05 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (in a 4:1 ratio) via syringe to create a ~0.1 M solution.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 8-12 hours. Monitor the reaction progress by LC-MS or TLC.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Caption: Key functionalization pathways for this compound.

References

Technical Support Center: Regioselectivity in Reactions of 6-Fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Fluoro-5-nitro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reactions involving this versatile but challenging heterocyclic compound. Here, we address common issues related to regioselectivity in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I am performing an N-alkylation on this compound and obtaining a mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?

A1: The formation of both N1 and N2 isomers is a common challenge in the alkylation of indazoles. The indazolide anion, formed upon deprotonation, is an ambident nucleophile with two reactive nitrogen atoms.[1] The regiochemical outcome is a delicate balance of steric and electronic factors, as well as the specific reaction conditions employed.[2] To favor the N1-alkylated product, which is often the thermodynamically more stable isomer, consider the following strategies:[2][3][4]

  • Choice of Base and Solvent: This is the most critical factor. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in a non-polar aprotic solvent such as anhydrous tetrahydrofuran (THF) is highly effective for achieving N1 selectivity.[1][2][3] The sodium cation is believed to coordinate with the N2 atom and the nitro group, sterically hindering alkylation at the N2 position and directing the electrophile to N1.[1][2]

  • Thermodynamic Control: In some cases, allowing the reaction to reach thermodynamic equilibrium can favor the more stable N1-substituted product.[2][3][4] This may involve longer reaction times or elevated temperatures. A recently developed scalable method involves a two-step, one-pot procedure using an aldehyde as the alkylating agent precursor, followed by reduction, which operates under thermodynamic control to selectively yield the N1 isomer.[5][6]

Q2: My goal is the N2-alkylated isomer of this compound. What conditions favor N2-alkylation?

A2: While the 1H-indazole tautomer is generally more stable, specific conditions can be employed to promote kinetic control and favor alkylation at the N2 position.[7][8]

  • Mitsunobu Reaction: The Mitsunobu reaction has been shown to have a strong preference for producing the N2-alkylated regioisomer of indazoles.[1][3]

  • Acid-Promoted Alkylation: A highly selective N2-alkylation of indazoles can be achieved using primary, secondary, or tertiary alkyl 2,2,2-trichloroacetimidates as alkylating agents, promoted by either trifluoromethanesulfonic acid or copper(II) triflate.[9][10] Quantum mechanical analysis suggests that while the 1H-indazole is the more stable tautomer, the energy barrier for N1 alkylation is significantly higher, leading to high N2 selectivity.[9]

  • Polar Aprotic Solvents with Weaker Bases: Using carbonate bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can sometimes lead to a higher proportion of the N2 isomer, although mixtures are common.[1]

Q3: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound. Which position is most likely to react, and why am I seeing substitution at the fluorine atom?

A3: In this compound, the benzene ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group.[11] The fluorine atom at the 6-position is the most probable site for substitution. Here's the rationale:

  • Activation by the Nitro Group: The nitro group at the C5 position strongly withdraws electron density from the aromatic ring through both inductive and resonance effects.[12] This makes the ring electron-deficient and susceptible to attack by nucleophiles.[11]

  • Stabilization of the Meisenheimer Complex: The rate-determining step in an SNAr reaction is typically the attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[13][14] When the nucleophile attacks the carbon bearing the fluorine (C6), the negative charge can be delocalized onto the oxygen atoms of the adjacent nitro group, providing significant stabilization.[11][13]

  • Fluorine as a Good Leaving Group in SNAr: While fluoride is generally considered a poor leaving group in SN1 and SN2 reactions, in SNAr reactions, the trend is often reversed.[15][16] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the slow step of the reaction.[15][17]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor N1:N2 Regioselectivity in Alkylation 1. Reaction is under kinetic control, favoring the N2 product. 2. Use of polar aprotic solvents (e.g., DMF, DMSO) with carbonate bases.[1] 3. Steric hindrance at the C7 position can disfavor N1 alkylation.1. Switch to conditions that favor thermodynamic control. The NaH/THF combination is the most widely reported method for high N1 selectivity.[1][3] 2. Allow for longer reaction times or use higher temperatures to permit equilibration to the more stable N1 isomer.[3]
Low or No Conversion in N-Alkylation 1. Insufficiently strong base to deprotonate the indazole (pKa is predicted to be around 9.98).[18][19][20] 2. Poor solubility of the indazole salt. 3. Inactive or insufficiently reactive alkylating agent.1. Switch to a stronger base like NaH.[1] 2. If using carbonate bases, consider switching to Cs₂CO₃ in dioxane at elevated temperatures to improve solubility and yield.[1] 3. Check the purity and reactivity of your electrophile. Consider converting an alkyl halide to a more reactive tosylate or iodide.
Difficulty Separating N1/N2 Isomers The N1 and N2 isomers often have very similar polarities, making chromatographic separation challenging.1. Optimize the reaction to maximize the formation of the desired isomer, minimizing the need for difficult purification.[1] 2. Employ high-performance column chromatography with a shallow gradient. 3. Consider derivatization of the mixture to facilitate separation, followed by removal of the directing group.
No SNAr Reaction or Low Yield 1. Nucleophile is not strong enough. 2. Reaction temperature is too low. 3. Deactivation of the nucleophile by an acidic proton on the indazole nitrogen.1. Use a stronger nucleophile or add a base to generate the nucleophile in situ. 2. Gently heat the reaction mixture. Monitor by TLC or LC-MS to avoid decomposition. 3. Add a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) to deprotonate the indazole first, then add the nucleophile.

Visualizing Reaction Pathways

To better understand the decision-making process in these reactions, the following diagrams illustrate the key competing pathways.

Troubleshooting N-Alkylation Regioselectivity Indazole This compound Base Add Base (e.g., NaH, K2CO3) Indazole->Base Anion Indazolide Anion (Ambident Nucleophile) Base->Anion N1_Attack Attack at N1 Anion->N1_Attack Path A N2_Attack Attack at N2 Anion->N2_Attack Path B N1_Product N1-Alkylated Product (Thermodynamically Favored) N1_Attack->N1_Product N2_Product N2-Alkylated Product (Kinetically Favored) N2_Attack->N2_Product Conditions1 Conditions: NaH / THF Thermodynamic Control N1_Product->Conditions1 Conditions2 Conditions: Mitsunobu Acid-catalyzed Kinetic Control N2_Product->Conditions2

Caption: Competing N1 vs. N2 alkylation pathways.

SNAr Reaction on this compound Start This compound Attack Nucleophilic Attack at C6 Start->Attack Nucleophile Nucleophile (Nu-) Nucleophile->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) Attack->Meisenheimer Rate-determining step Elimination Elimination of F- Meisenheimer->Elimination Product 6-Substituted-5-nitro-1H-indazole Elimination->Product

Caption: Mechanism of SNAr on this compound.

Experimental Protocols

Protocol 1: Selective N1-Alkylation using NaH/THF

This protocol is optimized for achieving high regioselectivity for the N1-alkylated product.[1][3]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide or tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add NaH (1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (1.1-1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Gentle heating (e.g., 50 °C) may be required for less reactive electrophiles.[7]

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a general procedure for the substitution of the fluorine atom with a primary or secondary amine.[13]

Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Dissolve this compound (1.0 eq.) in DMF or DMSO in a round-bottom flask.

  • Base Addition: Add the base (K₂CO₃ or Et₃N, 2.0 eq.). Stir for 15 minutes at room temperature.

  • Nucleophile Addition: Add the amine nucleophile (1.1 - 1.5 eq.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

How to avoid the formation of isomers during 6-Fluoro-5-nitro-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the regioselective synthesis of 6-fluoro-5-nitro-1H-indazole. The formation of unwanted isomers is a common hurdle in the electrophilic nitration of the indazole scaffold. This document provides in-depth explanations, troubleshooting strategies, and a validated protocol to maximize the yield of the desired 5-nitro isomer while minimizing the formation of common byproducts.

Section 1: Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of isomers when nitrating 6-fluoro-1H-indazole. Why is this happening?

A: This is a classic issue of regioselectivity in electrophilic aromatic substitution (EAS). The position of the incoming nitro group is directed by the combined electronic effects of the existing fluorine substituent and the fused pyrazole ring of the indazole system.

  • Fluorine (at C6): Halogens are deactivating yet ortho, para-directing substituents.[1][2] This is due to a conflict between their electron-withdrawing inductive effect (-I) and their electron-donating resonance effect (+R) from lone pairs. For the C6 fluorine, this directs incoming electrophiles to the C5 (ortho) and C7 (ortho) positions.

  • Indazole Ring System: The indazole nucleus itself directs nitration primarily to the C3, C5, and C7 positions. The N1 nitrogen's lone pair strongly activates the C7 and C5 positions (analogous to pyrrole), making them electron-rich and susceptible to electrophilic attack.

The challenge arises because both the fluorine atom and the indazole ring activate the C5 and C7 positions, leading to a potential mixture of 5-nitro and 7-nitro isomers. A third common isomer, 4-nitro-6-fluoro-1H-indazole, can also form. Achieving high selectivity for the 5-nitro position requires precise control over reaction conditions to exploit the subtle differences in the activation energies for the formation of each isomeric intermediate.

Q2: What are the primary isomeric byproducts I should be looking for?

A: The most common isomers formed alongside the desired this compound are:

  • 6-Fluoro-7-nitro-1H-indazole: Often a significant byproduct due to the strong ortho-directing effect of the fluorine atom and activation from the N1 position.

  • 6-Fluoro-4-nitro-1H-indazole: Formation is also possible, though typically in smaller amounts unless reaction conditions are poorly controlled.

Q3: What are the most critical experimental factors for controlling the isomer ratio?

A: Based on extensive studies of aromatic nitration, the following factors are paramount:

  • Temperature: This is the single most critical parameter. Nitration is a highly exothermic reaction.[3] Lowering the reaction temperature (e.g., -10 °C to 0 °C) increases selectivity. At higher temperatures, the reaction has enough energy to overcome the small activation energy barriers between different isomeric pathways, leading to a less selective, more thermodynamically controlled product mixture.

  • Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A standard mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is effective but can be aggressive.[4] Using potassium nitrate (KNO₃) in H₂SO₄ often provides a slower, more controlled release of the nitronium ion (NO₂⁺), which can enhance regioselectivity.

  • Rate of Addition: The nitrating agent must be added slowly and dropwise to the substrate solution. This maintains a low concentration of the electrophile at any given moment and, critically, allows the cooling bath to dissipate the heat generated from the reaction, preventing localized temperature spikes that would compromise selectivity.

Q4: How can I accurately determine the isomer ratio in my product mixture?

A: The most reliable method is ¹H NMR spectroscopy. The aromatic protons of each isomer will have unique chemical shifts and coupling constants, allowing for quantification by integration. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector is also an excellent method for separating and quantifying the isomers.[5]

Section 2: Troubleshooting Guide for Poor Regioselectivity

Observation Potential Cause Recommended Solution
High percentage (>15%) of 7-nitro or 4-nitro isomer. Reaction temperature was too high. The exothermic reaction likely raised the internal temperature, even if the cooling bath was set correctly.Maintain a strict internal reaction temperature between -10 °C and 0 °C. Use a calibrated low-temperature thermometer. Add the nitrating agent much more slowly.
Reaction is very fast and turns dark immediately. Nitrating agent was added too quickly or is too concentrated. This leads to localized overheating and runaway side reactions.Prepare the nitrating mixture by adding the nitric acid or KNO₃ to the sulfuric acid (not the reverse) and pre-cool it to the reaction temperature before addition. Use a syringe pump for a slow, controlled addition rate.
Inconsistent isomer ratios between batches. Inefficient mixing. Pockets of high reagent concentration can form, leading to localized temperature spikes and poor selectivity.Use vigorous mechanical stirring. Ensure the reaction vessel is appropriately sized so the stirrer can create a deep vortex for efficient mixing.
Low overall yield and significant tar/byproduct formation. Reaction conditions are too harsh. This can be due to elevated temperatures or overly aggressive nitrating agents, leading to oxidation and decomposition.Switch to a milder nitrating system. Try using potassium nitrate (KNO₃) dissolved in sulfuric acid instead of a nitric/sulfuric acid mixture. This often provides a more controlled reaction.[6]

Section 3: Optimized Protocol for Regioselective Synthesis

This protocol is designed to maximize the formation of the 5-nitro isomer by maintaining strict temperature control and using a controlled nitrating agent.

Safety Precautions: This procedure involves highly corrosive and strong oxidizing acids. All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. The reaction is highly exothermic.

Materials:

  • 6-Fluoro-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Potassium Nitrate (KNO₃)

  • Deionized Water

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Low-temperature thermometer

  • Dropping funnel or syringe pump

  • Cooling bath (ice-salt or cryocooler)

Step-by-Step Methodology:
  • Substrate Solution Preparation:

    • In a clean, dry three-neck flask equipped with a mechanical stirrer and a thermometer, add 6-fluoro-1H-indazole (1.0 eq).

    • Cool the flask in an ice bath. Slowly and carefully, add concentrated H₂SO₄ (approx. 5 mL per gram of indazole) while stirring. The indazole will dissolve to form a solution.

    • Once fully dissolved, cool the solution to -10 °C using an ice-salt or acetone/dry ice bath.

  • Nitrating Agent Preparation (Perform in a separate flask):

    • Carefully add potassium nitrate (KNO₃, 1.05 eq) in small portions to a separate flask containing chilled concentrated H₂SO₄ (approx. 2 mL per gram of KNO₃).

    • Stir the mixture until the KNO₃ is fully dissolved.

    • Cool this nitrating mixture to -10 °C .

  • Nitration Reaction:

    • Slowly add the cold nitrating mixture to the stirred indazole solution via a dropping funnel or syringe pump over a period of 60-90 minutes .

    • CRITICAL: Meticulously monitor the internal reaction temperature and ensure it does not rise above 0 °C . Adjust the addition rate as necessary to maintain this temperature range.

    • After the addition is complete, allow the reaction to stir at -5 °C to 0 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Work-up and Isolation:

    • Fill a large beaker with a substantial amount of crushed ice and water (approx. 10-15 g of ice per mL of sulfuric acid used).

    • Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. A precipitate should form.

    • Allow the mixture to stir until all the ice has melted.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral (test with pH paper).

    • Perform a final wash with a cold, dilute solution of sodium bicarbonate to neutralize any residual acid, followed by a final wash with cold deionized water.

  • Drying and Purification:

    • Dry the crude product under vacuum. The crude product can be analyzed by ¹H NMR to determine the isomeric ratio.

    • For further purification, proceed to Section 4.

Section 4: Isomer Separation and Purification

Even under optimized conditions, small amounts of isomers may form. Fractional crystallization is an effective method for purification.

Protocol: Purification by Fractional Crystallization

This method relies on the differential solubility of the indazole isomers in a mixed solvent system.[7]

  • Solvent Screening: A mixture of a water-soluble organic solvent (e.g., ethanol, methanol, or acetone) and water is typically effective.

  • Procedure:

    • Dissolve the crude product mixture in a minimum amount of the hot organic solvent (e.g., ethanol).

    • Slowly add hot water to the solution until it just begins to turn cloudy (the saturation point).

    • Add a few more drops of the hot organic solvent to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath.

    • The desired this compound isomer, often being less soluble, should crystallize out first.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.

    • Dry the purified product and check its purity by NMR and HPLC. The mother liquor will be enriched in the other isomers.

Section 5: Visual Guides and Workflows

Reaction Pathway and Isomer Formation

G cluster_start Starting Material cluster_reagents Nitrating Conditions cluster_products Products 6-Fluoro-1H-Indazole 6-Fluoro-1H-Indazole Reagents KNO₃ / H₂SO₄ -10°C to 0°C P_desired This compound (Desired Product) Reagents->P_desired Major Pathway (Controlled Temp) P_iso1 6-Fluoro-7-nitro-1H-indazole (Isomer 1) Reagents->P_iso1 Side Pathway P_iso2 6-Fluoro-4-nitro-1H-indazole (Isomer 2) Reagents->P_iso2 Side Pathway G Start Start Synthesis Analysis Analyze Isomer Ratio (NMR / HPLC) Start->Analysis Success Success: Proceed to Purification Analysis->Success Ratio OK (<5% isomers) Failure High Isomer Content Analysis->Failure Ratio Not OK (>5% isomers) CheckTemp Was Temp < 0°C Throughout Addition? CheckRate Was Addition Rate Slow (>60 min)? CheckTemp->CheckRate Yes Action1 Action: Decrease Temp & Slow Addition Rate CheckTemp->Action1 No CheckRate->Success Yes (Consider Milder Reagents) Action3 Action: Use Syringe Pump CheckRate->Action3 No Failure->CheckTemp Action1->Start Re-run Action2 Action: Slow Addition Rate Action3->Start Re-run G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Indazole in H₂SO₄ C Cool Both Solutions to -10°C A->C B Prepare Nitrating Mix (KNO₃ in H₂SO₄) B->C D Slowly Add Nitrating Mix to Indazole Solution C->D E Maintain Temp < 0°C D->E F Stir for 2-3h After Addition E->F G Quench on Ice F->G H Filter Precipitate G->H I Wash with H₂O then NaHCO₃ H->I J Dry Crude Product I->J

References

Stability issues of 6-Fluoro-5-nitro-1H-indazole under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Stability of 6-Fluoro-5-nitro-1H-indazole

Welcome to the technical support guide for this compound. This versatile building block is crucial in many synthetic and drug discovery programs. However, its unique substitution pattern—a fluorine atom activated by a para-nitro group on an indazole scaffold—presents specific stability challenges, particularly under acidic and basic conditions. This guide is structured to provide researchers, scientists, and drug development professionals with a clear understanding of these issues, offering practical troubleshooting advice and robust experimental protocols to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding the stability of this compound.

Q1: What is the primary stability concern with this compound? The most significant stability issue arises under basic (alkaline) conditions. The compound is highly susceptible to nucleophilic aromatic substitution (SNAr), where the fluorine atom is displaced by a nucleophile.[1][2]

Q2: How stable is the compound under acidic conditions? Generally, this compound exhibits greater stability in acidic media compared to basic media. While indazole derivatives can undergo hydrolysis, and strong mineral acids can affect nitroalkanes, this compound is relatively robust under typical acidic conditions used in synthesis (e.g., reaction workups with dilute HCl).[3][4][5] However, prolonged exposure to harsh acidic conditions (high temperature, concentrated acid) may lead to slow degradation.

Q3: What degradation product should I expect under basic conditions? In the presence of aqueous bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the primary degradation product is 6-Hydroxy-5-nitro-1H-indazole . This occurs via the displacement of the fluoride ion by a hydroxide ion.

Q4: Can I use amine bases (like triethylamine or DIPEA) with this compound? Caution is advised. Amine bases can also act as nucleophiles in an SNAr reaction, especially at elevated temperatures. This could lead to the formation of a 6-(dialkylamino)-5-nitro-1H-indazole byproduct. If a base is required, consider using a non-nucleophilic, sterically hindered base or inorganic carbonates at low temperatures.

Q5: How can I monitor the degradation of this compound during my experiment? Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent methods. The degradation product, 6-Hydroxy-5-nitro-1H-indazole, is significantly more polar than the starting material and will have a lower Rf value on a normal-phase TLC plate. An HPLC method can quantify the disappearance of the starting material and the appearance of degradation products over time.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide addresses specific problems you might encounter and provides logical steps for resolution.

Issue 1: Unexpected yellow/orange color development in the reaction mixture upon adding a base.
  • Probable Cause: This is a classic indicator of the formation of a Meisenheimer complex, which is the key intermediate in the SNAr reaction.[1] This negatively charged intermediate is often highly colored. The appearance of this color strongly suggests that the fluorine atom is being displaced.

  • Troubleshooting Steps:

    • Immediate Action: If possible, cool the reaction to 0°C or lower to slow the degradation rate.

    • Re-evaluate Base Choice: If using a strong or nucleophilic base (e.g., NaOH, amines), consider switching to a weaker inorganic base like sodium bicarbonate (NaHCO₃) if the reaction chemistry allows.

    • Solvent Effects: The rate of SNAr can be influenced by the solvent. Aprotic polar solvents (like DMF or DMSO) can accelerate this reaction. If feasible, consider a less polar solvent.

Issue 2: Low yield after a basic aqueous workup.
  • Probable Cause: The compound has likely degraded during the workup. Even a brief exposure to a basic aqueous solution (pH > 8) can cause significant loss of material to the 6-hydroxy byproduct.

  • Troubleshooting Steps:

    • Minimize Contact Time: Perform the basic wash as quickly as possible, using pre-chilled solutions.

    • Avoid Strong Bases: Do not use 1M NaOH for washes. Use a saturated sodium bicarbonate solution and check the aqueous layer's pH to ensure it does not exceed ~8.5.

    • Alternative Workup: Consider a non-basic workup. If you need to remove acidic impurities, a water wash followed by a brine wash may be sufficient.

Issue 3: Multiple spots on TLC/HPLC after reaction, even with a clean starting material.
  • Probable Cause: You are likely seeing the starting material, the desired product, and one or more degradation products.

  • Troubleshooting Steps:

    • Co-spotting: On a TLC plate, spot your starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane). This will help confirm which spot corresponds to the parent compound.

    • Run a Control: Set up a small-scale control experiment where the starting material is stirred under the final reaction conditions (solvent, temperature, base) but without other reagents. Analyze this control by TLC/HPLC to confirm if degradation is occurring independently of the main reaction.

    • Refer to the Workflow: Use the troubleshooting workflow diagram below to systematically diagnose the issue.

Troubleshooting Workflow Diagram

G start Stability Issue Encountered (e.g., Low Yield, Extra Spots) cond Under Acidic or Basic Conditions? start->cond acid_obs Observation in Acid? cond->acid_obs  Acidic base_obs Observation in Base? cond->base_obs  Basic acid_prolonged Prolonged exposure to strong, hot acid? acid_obs->acid_prolonged Yes acid_mild Mild/Workup Conditions? acid_obs->acid_mild No base_color Yellow/Orange Color? base_obs->base_color Yes base_yield Low Yield / Purity? base_obs->base_yield No acid_sol_slow Result: Slow Hydrolysis Action: Reduce time/temp acid_prolonged->acid_sol_slow acid_sol_ok Result: Degradation Unlikely Action: Investigate other variables acid_mild->acid_sol_ok base_sol_snar Result: S(N)Ar Degradation Probable Cause: Meisenheimer complex Action: Lower temp, use weaker base base_color->base_sol_snar base_sol_workup Result: S(N)Ar Degradation Probable Cause: Workup conditions Action: Use NaHCO3, reduce time, keep cold base_yield->base_sol_workup

Caption: Troubleshooting workflow for stability issues.

Section 3: Mechanistic Insights: The Chemistry of Degradation

Understanding the underlying chemical mechanisms is key to preventing degradation. The reactivity of this compound is dominated by the electronic interplay of its functional groups.

Degradation Under Basic Conditions: A Classic SNAr Pathway

The combination of a potent electron-withdrawing group (the nitro group at C5) and a good nucleofugal leaving group (the fluorine atom at C6) makes the aromatic ring electron-deficient and primed for nucleophilic attack.[1][6] The nitro group is para to the fluorine, which is a highly activating position for SNAr because it allows the negative charge of the intermediate to be stabilized through resonance directly onto the oxygen atoms of the nitro group.[2]

The process occurs in two steps:

  • Nucleophilic Attack: A nucleophile (like OH⁻) attacks the carbon atom bearing the fluorine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

  • Leaving Group Expulsion: The aromaticity of the ring is restored as the leaving group (F⁻) is expelled, resulting in the substituted product.

Proposed Mechanism of Basic Hydrolysis

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Expulsion of Leaving Group Start This compound + OH⁻ Intermediate Meisenheimer Complex (Resonance Stabilized, Colored) Start->Intermediate Slow, Rate-Determining Final 6-Hydroxy-5-nitro-1H-indazole + F⁻ Intermediate->Final Fast

Caption: S(N)Ar degradation pathway in basic media.

Section 4: Recommended Protocol for Forced Degradation Study

To quantitatively assess the stability of this compound and validate a stability-indicating analytical method, a forced degradation study is essential. This protocol is based on ICH guidelines.[7][8]

Objective: To determine the degradation profile of this compound under hydrolytic (acidic and basic) stress conditions.
Materials:
  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with a UV detector (e.g., monitoring at 254 nm or λmax)

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • pH meter

Step-by-Step Protocol:
  • Stock Solution Preparation:

    • Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.

  • Acidic Stress Condition:

    • In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the vial at 60°C.

    • Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize each aliquot with an equivalent volume of 0.1 M NaOH.

    • Dilute the neutralized sample with mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Stress Condition:

    • In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Crucially, perform this at room temperature initially due to the compound's high sensitivity to base.

    • Withdraw aliquots (e.g., 100 µL) at much shorter time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately neutralize each aliquot with an equivalent volume of 0.1 M HCl.

    • Dilute the neutralized sample with mobile phase to an appropriate concentration for HPLC analysis.

  • Control Sample:

    • Prepare a control by mixing 1 mL of the stock solution with 9 mL of deionized water.

    • Keep this sample at room temperature alongside the stress samples.

  • Analysis:

    • Analyze all samples by a validated HPLC method.

    • Monitor for the decrease in the peak area of the parent compound and the appearance of any new peaks (degradants).

    • Calculate the percentage of degradation at each time point. Aim for 5-20% degradation to ensure the method is stability-indicating without degrading the sample completely.[8]

Section 5: Summary of Stability Profile

This table summarizes the predicted stability and primary degradation pathways for this compound under various conditions.

ConditionReagent/StressTemperaturePredicted StabilityPrimary Degradation PathwayKey Product
Acidic Hydrolysis 0.1 M - 1 M HClRoom Temp - 60°CHigh Very slow hydrolysis or other minor pathwaysMinimal degradation expected
Basic Hydrolysis 0.1 M NaOHRoom TempVery Low Nucleophilic Aromatic Substitution (SNAr)6-Hydroxy-5-nitro-1H-indazole
Basic (Mild) sat. NaHCO₃ (aq)Room TempModerate Slow Nucleophilic Aromatic Substitution (SNAr)6-Hydroxy-5-nitro-1H-indazole
Thermal (Neutral) Heat (Solid state)< Melting PointHigh N/AStable
Oxidative H₂O₂Room TempModerate to High Potential for oxidation of the indazole ringN-oxides or other oxidized species

References

Overcoming poor solubility of 6-Fluoro-5-nitro-1H-indazole in reaction media

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Poor Solubility in Reaction Media

Welcome to the technical support center for 6-Fluoro-5-nitro-1H-indazole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the limited solubility of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your own experimental setups. Poor solubility is a frequent impediment to achieving desired reaction kinetics, yields, and purity. This resource provides a structured, question-and-answer guide to systematically address and overcome this critical issue.

Part 1: Frequently Asked Questions - Understanding the Solubility Challenge

This section addresses the fundamental properties of this compound and the direct consequences of its poor solubility.

Q1: What are the known physicochemical properties of this compound that influence its solubility?

Understanding a compound's physical and chemical properties is the first step in predicting its behavior in different solvents. The structure of this compound—a rigid, planar heterocyclic system with both a hydrogen bond donor (indazole N-H) and polar groups (nitro)—results in strong intermolecular forces in the solid state, making it difficult for solvent molecules to break apart the crystal lattice.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for SolubilitySource
Molecular FormulaC₇H₄FN₃O₂-[1]
Molecular Weight181.12 g/mol -[1]
AppearanceYellow to Orange SolidIndicates a crystalline solid, often associated with lower solubility.[2]
Boiling Point401.2 ± 25.0 °C (Predicted)High boiling point suggests strong intermolecular forces.[2]
Density1.629 ± 0.06 g/cm³ (Predicted)-[2]
pKa10.92 ± 0.40 (Predicted)The indazole N-H is weakly acidic. Solubility may be increased in basic media via deprotonation to form a more soluble salt.[2]
SolubilityNo data availableThe lack of reported quantitative solubility data in common solvents highlights the challenge.[3]
Q2: From a structural standpoint, why is this compound poorly soluble?

The solubility of a molecule is governed by the principle of "like dissolves like." this compound possesses a dual chemical nature, which creates a solubility challenge.

  • Polar Features : The molecule contains a nitro group (-NO₂) and an indazole ring system with two nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the nitro-group oxygens and the pyrazole-type nitrogen are hydrogen bond acceptors. These features suggest an affinity for polar solvents.[4]

  • Nonpolar Features : The fused bicyclic aromatic core is inherently nonpolar and hydrophobic. This rigid structure contributes to strong crystal lattice energy.

The molecule is therefore not perfectly suited for either highly polar (like water) or purely nonpolar (like hexanes) solvents. Its poor solubility arises from the fact that the strong intermolecular forces within its own crystal structure are more energetically favorable than the interactions it can form with many common solvents.

cluster_molecule This compound cluster_solubility Solubility Behavior Molecule C₇H₄FN₃O₂ Polar Polar Groups (-NO₂, Indazole N-H) Molecule->Polar H-bonding potential Nonpolar Nonpolar Core (Fused Aromatic Rings) Molecule->Nonpolar Hydrophobic character WeakSolvation Inefficient Solvation Polar->WeakSolvation in nonpolar solvents Nonpolar->WeakSolvation in polar protic solvents (e.g., water) PoorSol Poor Solubility StrongLattice Strong Crystal Lattice Energy StrongLattice->PoorSol WeakSolvation->PoorSol caption Structural factors contributing to poor solubility. G start Start: Dissolve this compound test_dmf Test Polar Aprotic Solvents (e.g., DMF, DMSO, NMP) start->test_dmf test_other_aprotic Test Other Aprotics (e.g., Acetonitrile, Acetone) test_dmf->test_other_aprotic Soluble? [No] success Proceed with Reaction test_dmf->success Soluble? [Yes] test_polar_protic Test Polar Protic Solvents (e.g., Acetic Acid, Alcohols) test_other_aprotic->test_polar_protic Soluble? [No] test_other_aprotic->success Soluble? [Yes] use_cosolvent Consider Co-Solvent System (e.g., DMF/Toluene, DMSO/DCM) test_polar_protic->use_cosolvent Soluble? [No] test_polar_protic->success Soluble? [Yes] use_cosolvent->success Soluble? [Yes] fail Advanced Troubleshooting (See Q6) use_cosolvent->fail Soluble? [No] caption Systematic workflow for solvent selection.

References

Common pitfalls in the characterization of 6-Fluoro-5-nitro-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Hub: 6-Fluoro-5-nitro-1H-indazole Derivatives

From the desk of the Senior Application Scientist

Welcome to the technical support center for the characterization of this compound derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with this important, yet challenging, heterocyclic scaffold. The unique electronic properties imparted by the fluorine and nitro substituents can lead to specific, often predictable, pitfalls during synthesis, purification, and analysis.

This hub is structured as a series of troubleshooting guides and frequently asked questions (FAQs) drawn from field experience and the scientific literature. Our goal is to explain the causality behind these challenges and provide robust, self-validating protocols to help you generate high-quality, reproducible data.

Section 1: Synthesis & Purification Pitfalls

This section addresses common issues encountered during the synthesis and purification of functionalized this compound derivatives.

FAQ 1: My N-alkylation reaction produced two distinct products that are very difficult to separate. What is happening and how can I confirm their identity?

Answer:

This is the most common pitfall and is almost certainly due to the formation of N-1 and N-2 regioisomers. The indazole core has two reactive nitrogen atoms, and alkylation often proceeds at both sites, leading to a mixture.[1] The ratio of these isomers is highly dependent on the reaction conditions (base, solvent, electrophile) and the steric and electronic nature of other substituents on the indazole ring.[2]

The Underlying Chemistry: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3] However, the reaction can be kinetically controlled, leading to significant amounts of the N-2 product. Differentiating these isomers is non-trivial as they often have very similar polarities, making chromatographic separation challenging.

Troubleshooting & Identification Strategy:

  • Initial Assessment (TLC/HPLC): If you see two spots/peaks with similar retention factors, assume you have a mixture of regioisomers.

  • Spectroscopic Confirmation: Do not rely on ¹H NMR alone. The definitive method for assignment is 2D NMR, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment. This technique reveals 2- and 3-bond correlations between protons and carbons.

    • For the N-1 isomer: Look for a correlation between the protons of the N-CH₂ group and the C-7a carbon of the indazole ring.[2]

    • For the N-2 isomer: Look for a correlation between the protons of the N-CH₂ group and the C-3 carbon of the indazole ring.[3]

  • Improving Selectivity: To favor the thermodynamically preferred N-1 isomer, consider using sodium hydride (NaH) in a non-polar aprotic solvent like THF.[3] For conditions favoring the N-2 isomer, Mitsunobu conditions have been shown to be effective.[3]

(A detailed protocol for HMBC analysis is provided in Section 4).

FAQ 2: I'm observing sample decomposition or low recovery after chromatography on silica gel. What causes this instability?

Answer:

Nitroaromatic compounds, including 5-nitroindazoles, can exhibit instability under certain conditions. The primary causes of decomposition during purification are typically related to prolonged exposure to acidic or basic media and thermal stress.

Causality:

  • Acidity of Silica Gel: Standard silica gel is inherently acidic (pH ≈ 4-5). The electron-withdrawing nitro group makes the indazole ring system sensitive to acid-mediated hydrolysis or degradation, especially if the compound is left on the column for an extended period.[4]

  • Thermal Stress: Concentrating fractions at high temperatures can lead to decomposition. Nitro compounds can be thermally labile.

  • Strongly Basic Conditions: While less common during purification, exposure to strong bases during workup can also lead to side reactions.

Recommended Solutions:

  • Use Deactivated Silica: If you suspect acid-catalyzed decomposition, use silica gel that has been pre-treated with a base (e.g., washed with triethylamine in your eluent system) or use a different stationary phase like alumina (neutral or basic).

  • Minimize Residence Time: Perform flash chromatography as quickly as possible. Avoid letting the compound sit on the column.

  • Reduce Temperature: Concentrate your purified fractions using a rotary evaporator at a reduced temperature (<35 °C).

  • Alternative Purification: For highly polar derivatives, consider reversed-phase chromatography (C18) where the mobile phase (typically water/acetonitrile or water/methanol) provides a less harsh environment.

FAQ 3: What are the best starting conditions for HPLC analysis and purification of my derivative?

Answer:

Due to the presence of both a polar nitro group and a relatively non-polar aromatic system, finding the right HPLC conditions is crucial. Standard C18 columns may not always provide the best peak shape or resolution.

Expert Recommendations:

For analytical and preparative HPLC, a phenyl-based stationary phase often provides superior selectivity for nitroaromatic compounds due to π-π interactions between the column's phenyl groups and your compound's aromatic system.

Starting Method for Purity Assessment:

ParameterRecommended Starting ConditionTroubleshooting Tips
Column Phenyl-Hexyl or Pentafluorophenyl (PFP/F5), 3-5 µmIf peak tailing occurs, consider an RP-Amide column for better interaction with polar groups.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier ideal for LC-MS.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile generally provides sharper peaks and lower backpressure than methanol.
Gradient 5% to 95% B over 15 minutesAdjust the gradient slope to improve the separation of closely eluting impurities.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)Decrease flow rate for better resolution of critical pairs.
Detection UV at 254 nm and a wavelength near the λmaxThe nitroaromatic system typically has strong absorbance around 254 nm.[5][6]
Temperature 30-40 °CIncreasing temperature can improve peak shape and reduce viscosity, but check for thermal stability first.

(A detailed HPLC protocol is provided in Section 4).

Section 2: Spectroscopic Characterization Pitfalls

This section focuses on resolving ambiguities in NMR and Mass Spectrometry data.

FAQ 4: How can I interpret the complex aromatic region of my ¹H and ¹⁹F NMR spectra?

Answer:

The combination of the indazole ring system, a fluorine atom, and a nitro group creates a complex spectroscopic puzzle. The key is to systematically analyze the coupling constants (J-values).

Interpreting the Spectrum:

  • Identify the Indazole Protons: In a this compound, you should expect three aromatic protons: H-3, H-4, and H-7.

    • H-3: This proton is part of the pyrazole ring and typically appears as a singlet or a narrow doublet, coupling only weakly to other protons.

    • H-4 and H-7: These protons are on the benzene ring. They will appear as doublets due to ortho coupling with the fluorine atom and with each other.

  • Analyze the Coupling Constants:

    • ³JHH (ortho): Expect a coupling of ~8-9 Hz between H-4 and the N-H proton (if visible) and between adjacent protons on a substituted ring.

    • ³JHF (ortho): The coupling between F-6 and H-7 will be in the range of 8-11 Hz.[7][8]

    • ⁴JHF (meta): The coupling between F-6 and H-4 will be smaller, around 4-7 Hz.[7][8]

  • Use ¹⁹F NMR: The ¹⁹F NMR spectrum will show a single resonance for the F-6 atom. The multiplicity of this peak will be a doublet of doublets (dd) due to coupling to H-7 (ortho) and H-4 (meta), confirming your assignments.

  • The N-H Proton: The indazole N-H proton is often broad and may exchange with trace water in the solvent (especially in CDCl₃). It is typically more clearly visible in DMSO-d₆. It will couple to adjacent protons, which can help in its assignment.

FAQ 5: My ESI-Mass Spectrum shows an M-30 and M-46 peak. Are these impurities?

Answer:

These are unlikely to be impurities and are, in fact, characteristic fragment ions for nitroaromatic compounds. This type of fragmentation can occur within the ion source of the mass spectrometer, even with "soft" ionization techniques like electrospray ionization (ESI).[9]

Typical Fragmentation Pathways:

  • [M+H]⁺ - 30 (Loss of NO): The protonated molecule can lose a nitric oxide radical (•NO), which has a mass of 30 Da. This is a very common fragmentation pathway for nitro compounds.[10]

  • [M+H]⁺ - 46 (Loss of NO₂): The molecule can also lose a nitro radical (•NO₂), corresponding to a mass loss of 46 Da. This results in a phenyl-type cation.

  • [M+H]⁺ - 18 (Loss of H₂O): In some cases, particularly if the collision energy is high, a loss of water can be observed.[11]

Self-Validating Tip: If you are using tandem MS (MS/MS), select your [M+H]⁺ ion as the parent ion. If the M-30 and M-46 ions appear as major fragments, you can be confident they are derived from your target compound and not from co-eluting impurities.

Section 3: Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing a common laboratory problem: an unexpected peak observed during a purity check by HPLC.

G start Problem: HPLC shows an unexpected peak for a purified sample. q1 Is the peak also present in the solvent blank injection? start->q1 a1_yes Conclusion: Peak is a solvent/system artifact. Action: Use fresh HPLC-grade solvent. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 What is the mass of the peak? (Run LC-MS) a1_no->q2 a2_isomer Mass is identical to the main peak. q2->a2_isomer Identical Mass a2_related Mass corresponds to a starting material, reagent, or known byproduct (e.g., de-nitrated, hydrolyzed). q2->a2_related Related Mass a2_unknown Mass is unknown. q2->a2_unknown Unknown Mass c1 Diagnosis: Likely an N1/N2 regioisomer or other structural isomer. Action: Use 2D NMR (HMBC/NOESY) to confirm structure. Optimize reaction/purification for selectivity. a2_isomer->c1 c2 Diagnosis: Incomplete reaction or side product. Action: Re-purify the sample. Monitor reaction more closely by TLC/LCMS. a2_related->c2 c3 Diagnosis: Potential unknown impurity or degradation product. Action: Check sample stability. Re-run synthesis with higher purity reagents. Consider MS/MS fragmentation for structural clues. a2_unknown->c3

Caption: Troubleshooting workflow for an unexpected HPLC peak.

Section 4: Key Experimental Protocols

Protocol 1: Definitive Regioisomer Assignment using ¹H-¹³C HMBC NMR

This protocol allows for the unambiguous structural assignment of N-1 vs. N-2 substituted indazole derivatives.[2][3]

  • Sample Preparation: Prepare a concentrated sample (~10-20 mg) in 0.6 mL of high-purity DMSO-d₆. DMSO is recommended as it effectively dissolves most indazole derivatives and keeps the N-H proton from exchanging too rapidly.

  • Acquire Standard Spectra: Obtain high-quality ¹H and ¹³C{¹H} spectra. Fully assign all proton and carbon resonances as much as possible using these 1D spectra.

  • Set up the HMBC Experiment:

    • Use a standard pulse program for gradient-selected HMBC (e.g., hsqcetgpsi on Bruker instruments).

    • Set the long-range coupling delay (D6 on Bruker) to optimize for a ⁿJCH coupling of 8-10 Hz. A delay of 50-60 ms is a good starting point. This optimizes the experiment for observing 2- and 3-bond correlations.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions (e.g., sine-bell).

    • Locate the ¹H signal for the protons on the carbon attached to the indazole nitrogen (e.g., the N-CH₂-R group).

    • Examine the vertical trace from this proton signal to identify all correlated ¹³C signals.

  • Assign the Regiochemistry:

    • N-1 Isomer: A clear cross-peak will be visible between the N-CH₂ protons and the quaternary carbon C-7a .

    • N-2 Isomer: A clear cross-peak will be visible between the N-CH₂ protons and the C-3 methine carbon.

Protocol 2: Standard Reversed-Phase HPLC Method for Purity Assessment

This protocol provides a robust starting point for analyzing the purity of this compound derivatives.[5][6]

  • System Preparation: Ensure the HPLC system is thoroughly flushed and equilibrated. Use freshly prepared, filtered, and degassed mobile phases.

  • Column: Ascentis® Phenyl or Discovery® HS F5, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid (v/v)

    • B: Acetonitrile with 0.1% Formic Acid (v/v)

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 35 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) %B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

  • Sample Preparation: Prepare a stock solution of your compound in acetonitrile or DMSO at ~1 mg/mL. Dilute with a 50:50 mixture of Mobile Phase A:B to a final concentration of ~0.1 mg/mL.

  • Self-Validation: Run a blank injection (diluent only) before your sample to ensure the system is clean. Purity should be calculated based on the area percent of the main peak relative to all other peaks observed. For definitive peak tracking and identification, couple this method to a mass spectrometer.

References

Validation & Comparative

Comparing the reactivity of 6-Fluoro-5-nitro-1H-indazole with other substituted indazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Reactivity of 6-Fluoro-5-nitro-1H-indazole and Its Analogs

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its bicyclic structure, composed of fused benzene and pyrazole rings, offers a unique three-dimensional architecture that can be strategically functionalized to modulate interactions with various biological targets.[3] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[2][3]

Among the vast library of indazole-based building blocks, This compound stands out as a particularly versatile and reactive intermediate. The strategic placement of a fluorine atom and a nitro group on the benzo portion of the scaffold dramatically influences its chemical behavior. This guide provides an in-depth comparison of the reactivity of this compound against other substituted indazoles, supported by mechanistic principles and experimental insights to aid researchers in designing efficient and robust synthetic strategies.

Pillar 1: The Decisive Role of Electronic Effects on Reactivity

The reactivity of the indazole ring is fundamentally governed by the electronic nature of its substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the aromatic system, thereby dictating its susceptibility to different types of chemical transformations.

In the case of This compound , the molecule is adorned with two powerful EWGs:

  • The Nitro Group (-NO₂): This is one of the strongest deactivating groups in aromatic chemistry. Through a combination of a strong negative inductive effect (-I) and a powerful negative resonance effect (-M), it significantly reduces the electron density of the ring. While this deactivates the ring toward electrophilic aromatic substitution, it critically activates it for nucleophilic aromatic substitution (SNAr) .[4][5]

  • The Fluorine Atom (-F): As the most electronegative element, fluorine exerts a potent inductive electron-withdrawing effect (-I). Crucially, in the context of SNAr reactions, it serves as an excellent leaving group.[6][7]

The synergistic effect of having a nitro group positioned ortho to the fluorine leaving group is the key to the exceptional reactivity of this molecule in SNAr reactions. This specific arrangement allows for the resonance stabilization of the negatively charged intermediate (the Meisenheimer complex), which is the rate-determining step of the reaction.[4]

Pillar 2: Comparative Analysis in Nucleophilic Aromatic Substitution (SNAr)

The primary utility of this compound lies in its high reactivity towards nucleophiles, enabling the facile introduction of a wide array of functional groups at the C6 position.

Mechanism of SNAr Activation

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial attack of a nucleophile on the carbon bearing the fluorine atom is the slow, rate-determining step.[4] The presence of the ortho-nitro group is essential for stabilizing the resulting high-energy anionic σ-complex (Meisenheimer complex) through delocalization of the negative charge.

SNAr_Mechanism Figure 1: SNAr Mechanism on this compound cluster_0 Step 1: Nucleophilic Attack (Rate-Determining) cluster_1 Step 2: Elimination of Leaving Group Reactant This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate Slow Product 6-Substituted-5-nitro-1H-indazole + F⁻ Intermediate_ref->Product Fast

Caption: SNAr Mechanism on this compound.

Reactivity Comparison: Leaving Group Effects

In SNAr reactions, the reactivity trend for halogens as leaving groups is often counterintuitive when considering C-X bond strengths. The rate-determining step is the nucleophilic attack, which is facilitated by the polarization of the carbon-halogen bond.[4] Consequently, the highly electronegative fluorine atom makes the attached carbon more electrophilic and susceptible to attack.

SubstrateLeaving GroupRelative Reactivity in SNArRationale
This compound FHighest Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and accelerating the rate-determining nucleophilic attack.[4][8]
6-Chloro-5-nitro-1H-indazoleClHighChlorine is a good leaving group and activates the ring, but less effectively than fluorine.
6-Bromo-5-nitro-1H-indazoleBrModerateThe C-Br bond is weaker, but bromine is less electronegative than F or Cl, resulting in a less electrophilic carbon center.[9]
6-Iodo-5-nitro-1H-indazoleILowestWhile the C-I bond is the weakest, the low electronegativity of iodine provides the least activation for the initial nucleophilic attack.[9]
Reactivity Comparison: Influence of Substituent Position

The position of the electron-withdrawing group relative to the leaving group is paramount. Only ortho and para positions allow for direct resonance stabilization of the Meisenheimer intermediate.

SubstratePositional RelationshipPredicted SNAr ReactivityRationale
This compound OrthoHigh The nitro group at C5 is ortho to the fluorine at C6, enabling direct resonance delocalization of the negative charge in the Meisenheimer complex.[4]
6-Fluoro-7-nitro-1H-indazolePara (through pyrazole ring)HighThe nitro group at C7 is para to the fluorine at C6, also allowing for effective resonance stabilization.
4-Fluoro-5-nitro-1H-indazoleOrthoHighThe C5-nitro group is ortho to the C4-fluorine, providing strong activation.
6-Fluoro-1H-indazole(No activating group)Very LowWithout the strongly activating nitro group, the indazole ring is not sufficiently electron-deficient to undergo SNAr under mild conditions.

Pillar 3: Synthetic Transformations and Experimental Protocols

The enhanced reactivity of this compound opens avenues for diverse functionalization. Below is a general workflow illustrating its synthetic utility, followed by a representative experimental protocol.

workflow A This compound B SNAr Reaction (e.g., R-NH₂, K₂CO₃, DMSO) A->B C 6-Amino-5-nitro-1H-indazole Derivatives B->C D Nitro Group Reduction (e.g., Fe/HCl or H₂, Pd/C) C->D E 5,6-Diamino-1H-indazole Derivatives D->E F Further Functionalization (e.g., Cyclizations, Acylations) E->F

Caption: Synthetic utility of this compound.

Protocol: SNAr Amination of this compound

This protocol describes a typical nucleophilic aromatic substitution reaction with an amine, a common transformation in the synthesis of kinase inhibitors and other pharmaceutical agents.

Materials:

  • This compound (1.0 equiv)

  • Desired amine (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.

  • Solvent and Reagent Addition: Add DMSO (or DMF) to the flask to create a stirrable slurry. Add the amine nucleophile to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water, which should precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with water. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality: The use of a polar aprotic solvent like DMSO or DMF is crucial as it effectively solvates the cation (K⁺) but not the carbonate anion, enhancing the base's reactivity. The carbonate acts as a base to deprotonate the amine nucleophile in situ or to scavenge the HF byproduct. Heating provides the necessary activation energy for the initial nucleophilic attack.

Comparative Reactivity in Other Transformations
  • Reduction of the Nitro Group: The nitro group on the indazole ring can be readily reduced to an amino group, a critical transformation that significantly alters the electronic properties of the molecule and provides a handle for further derivatization.[10] Standard conditions such as catalytic hydrogenation (H₂, Pd/C), or reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl) are highly effective.[10][11]

  • Palladium-Catalyzed Cross-Coupling: While the C-F bond is generally not reactive in cross-coupling, other halo-indazoles are workhorses in these reactions. For instance, 6-bromo- or 6-iodo-5-nitro-1H-indazole would be excellent substrates for Suzuki, Heck, or Buchwald-Hartwig reactions. The general reactivity trend for the halide in these transformations is I > Br >> Cl, governed by the ease of the oxidative addition step.[9][12][13]

Conclusion

The unique electronic architecture of This compound renders it a superior substrate for nucleophilic aromatic substitution when compared to other substituted indazoles. The synergistic activation provided by the ortho-nitro group and the excellent leaving group ability of fluorine make it a highly valuable building block for the efficient introduction of diverse functionalities at the C6 position. Understanding these reactivity principles allows researchers and drug development professionals to strategically design and optimize synthetic routes, accelerating the discovery of novel and potent indazole-based therapeutic agents.

References

A Comparative Guide to the Biological Activity of 6-Fluoro-5-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the indazole scaffold represents a privileged heterocyclic motif with a remarkable spectrum of biological activities. The strategic introduction of substituents allows for the fine-tuning of its pharmacological profile. This guide provides a comprehensive comparative analysis of the anticipated biological activities of 6-fluoro-5-nitro-1H-indazole derivatives. While direct comparative experimental data for a series of compounds with this specific substitution pattern is emerging, we can infer potential activities and structure-activity relationships (SAR) by examining closely related analogs. This guide will delve into the rationale behind this specific substitution pattern, present available data on related compounds, and provide detailed experimental protocols to enable further research and validation.

The inclusion of a fluorine atom at the 6-position is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity. The nitro group at the 5-position is a key feature in several bioactive molecules, particularly in the fields of oncology and infectious diseases, where it can be bioreduced to generate cytotoxic reactive nitrogen species. The combination of these two moieties on the indazole core presents a compelling avenue for the discovery of novel therapeutic agents.

Comparative Analysis of Anticipated Biological Activities

Based on the known bioactivities of structurally related indazole derivatives, the this compound scaffold is anticipated to exhibit significant potential in anticancer, antimicrobial, and anti-inflammatory applications.

Anticancer Potential

Numerous indazole derivatives have been investigated as potent anticancer agents, with several reaching clinical trials. The presence of a nitro group can enhance cytotoxic activity. For instance, derivatives of 6-nitro-1H-indazole have shown promising antiproliferative effects. A study on novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives revealed significant activity against the NCI-H460 lung carcinoma cell line, with some nitro-based indazoles exhibiting IC50 values in the range of 5–15 μM. This suggests that the 6-nitro substitution is a key contributor to the cytotoxic effects of these compounds. While direct data for this compound is not available, the activity of these related compounds underscores the potential of the 6-nitroindazole scaffold in the development of new anticancer agents.

Table 1: Antiproliferative Activity of Related Nitroindazole Derivatives

Compound ClassCancer Cell LineReported Activity (IC₅₀)Reference
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazolesNCI-H460 (Lung Carcinoma)5–15 µM[1]
3-Chloro-6-nitro-1H-indazole derivativesLeishmania majorPromising growth inhibition[2]
5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamidesA549 (Lung) & MCF7 (Breast)Comparable to Pazopanib and Doxorubicin[3]
Antimicrobial Activity

The indazole nucleus is a versatile scaffold for the development of antimicrobial agents. The introduction of a nitro group is a well-established strategy for enhancing antimicrobial potency. For example, 2-azetidinone derivatives of 6-nitro-1H-indazole have been synthesized and screened for their in vitro antibacterial, antifungal, and antitubercular activities, showing promising results against selected microorganisms.

Table 2: Antimicrobial Activity of Related Nitroindazole Derivatives

Compound ClassActivity TypeTarget MicroorganismReported Activity (MIC)Reference
2-Azetidinone derivatives of 6-nitro-1H-indazoleAntibacterial, Antifungal, AntitubercularVarious strainsPromising results[4]
Benzo[g]indazole DerivativesAntibacterialN. gonorrhoeae62.5 µg/mL[1]
Anti-inflammatory Properties

Indazole derivatives have also been explored for their anti-inflammatory potential. For instance, 6-nitroindazole has been investigated for its ability to inhibit inflammatory mediators. In one study, 6-nitroindazole demonstrated a 71.36% inhibition of inflammation at a dose of 100 mg/kg in a carrageenan-induced paw edema model in rats.[5] This suggests that the this compound core could serve as a promising template for the development of novel anti-inflammatory agents.

Table 3: Anti-inflammatory Activity of a Related Nitroindazole Derivative

CompoundAssayDosePercentage InhibitionReference
6-NitroindazoleCarrageenan-induced paw edema100 mg/kg71.36%[5]

Experimental Protocols

To facilitate the investigation and validation of the biological activities of novel this compound derivatives, detailed experimental protocols are provided below.

Proposed Synthesis of this compound Derivatives

A general synthetic route can be proposed based on established methods for the synthesis of substituted indazoles.

G A Starting Material (e.g., 4-Fluoro-3-methylaniline) B Step 1: Diazotization (NaNO2, HCl) A->B C Step 2: Cyclization (e.g., SnCl2) B->C D 6-Fluoro-1H-indazole C->D E Step 3: Nitration (HNO3, H2SO4) D->E F This compound E->F G Step 4: Derivatization (e.g., Alkylation, Acylation) F->G H Target Derivatives G->H

Caption: Proposed synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • Diazotization of the Starting Aniline: Dissolve the appropriately substituted aniline (e.g., 4-fluoro-3-methylaniline) in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature.

  • Reductive Cyclization: To the diazonium salt solution, add a reducing agent such as tin(II) chloride (SnCl₂) to facilitate the cyclization to the indazole ring.

  • Nitration: Carefully add the synthesized 6-fluoro-1H-indazole to a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) at a controlled temperature to introduce the nitro group at the 5-position.

  • Purification: Purify the resulting this compound using techniques such as recrystallization or column chromatography.

  • Derivatization: Further functionalize the core structure at various positions (e.g., N1-alkylation) to generate a library of derivatives for comparative biological evaluation.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

G A Seed cancer cells in a 96-well plate B Incubate for 24h A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Experimental workflow for the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate at 37°C for 18-24h B->C D Visually inspect for turbidity or use an indicator dye C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Dilution: Perform a serial two-fold dilution of the test compounds in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide Inhibition

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Step-by-Step Protocol:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production and incubate for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant and mix it with the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite, a stable product of NO.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Potential Mechanism of Action and Signaling Pathways

The biological activities of this compound derivatives are likely mediated through various signaling pathways. For their anticancer effects, these compounds could potentially act as kinase inhibitors, a common mechanism for indazole-based anticancer drugs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Activates Transcription Transcription Factors Kinase2->Transcription Activates Indazole 6-Fluoro-5-nitro- 1H-indazole Derivative Indazole->Kinase2 Inhibits Gene Gene Expression (Proliferation, Survival) Transcription->Gene

Caption: Simplified kinase signaling pathway potentially inhibited by this compound derivatives.

Conclusion

The this compound scaffold holds considerable promise for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory conditions. Although direct comparative biological data is currently limited, the analysis of structurally related compounds provides a strong rationale for the synthesis and evaluation of this class of molecules. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the biological activities of these derivatives and to elucidate their structure-activity relationships. Further investigation into this underexplored area of chemical space is highly warranted and could lead to the discovery of new and effective therapeutic candidates.

References

A Head-to-Head Comparison of Catalysts for Key Transformations of 6-Fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide dedicated to the catalytic transformations of 6-fluoro-5-nitro-1H-indazole. This molecule is a crucial building block in medicinal chemistry, and its strategic functionalization is paramount for the development of novel therapeutic agents. This document provides an in-depth, head-to-head comparison of various catalytic systems for the most critical reactions this substrate undergoes. We will move beyond mere protocols to explore the causality behind catalyst selection, ensuring that every experimental choice is justified and every protocol is self-validating.

The indazole scaffold is a privileged structure in drug discovery, appearing in numerous pharmacologically active compounds.[1][2] The presence of both a fluoro and a nitro group on the this compound ring offers unique opportunities for synthetic manipulation. The electron-withdrawing nitro group can be transformed into a versatile amino group, while the C-H bonds and potential halogen substitutions provide sites for carbon-carbon and carbon-nitrogen bond formation. This guide will focus on three cornerstone transformations: the reduction of the nitro group, palladium-catalyzed cross-coupling reactions, and transition-metal-catalyzed C-H functionalization.

Part 1: Catalytic Reduction of the Nitro Group to 6-Fluoro-5-amino-1H-indazole

The reduction of the nitro group to an amine is arguably the most fundamental and widely utilized transformation for this substrate. The resulting 6-fluoro-5-amino-1H-indazole is a key intermediate for synthesizing a variety of bioactive molecules, including kinase inhibitors.[3] The primary challenge in this reaction is achieving high chemoselectivity—reducing the nitro group without affecting the fluorine substituent (hydrodefluorination) or the indazole core.

While stoichiometric reductants like tin(II) chloride or iron powder are effective, catalytic hydrogenation offers a cleaner, more atom-economical alternative.[3]

Catalyst Performance Comparison: Nitro Group Reduction

The choice of catalyst is critical to ensure selective reduction of the nitro group while preserving the C-F bond.[4] Palladium on carbon (Pd/C) is a widely used and efficient catalyst for this purpose.

CatalystTypical LoadingHydrogen SourceReaction ConditionsTypical YieldSelectivity & Key Considerations
10% Pd/C 2-10 mol%H₂ gas (1 atm)Methanol or Ethanol, RT, overnight>90%High selectivity for nitro reduction. Low risk of hydrodefluorination under mild conditions. Catalyst filtration allows for easy removal.[5]
Raney Nickel 5-20% (w/w)H₂ gas (1-50 atm)Methanol or Ethanol, RT-80°C>90%Cost-effective. Highly active, but its pyrophoric nature requires careful handling. Can sometimes promote dehalogenation at higher temperatures and pressures.[4]
Au/TiO₂-VS N/ACO/H₂ORoom TemperatureHighGold-based catalysts are efficient for selective nitro reduction in the presence of other reducible groups under mild, base-free conditions.[6] This represents an environmentally friendly alternative, avoiding high-pressure hydrogen.[6]
In-Depth Analysis & Mechanistic Insight

Palladium on carbon (Pd/C) is the catalyst of choice for many practitioners due to its high efficacy and selectivity under mild conditions.[5] The catalytic cycle for hydrogenation on a palladium surface involves the dissociative adsorption of hydrogen gas onto the metal surface, forming palladium hydride species. The nitro group of the substrate then adsorbs onto the surface and is sequentially reduced to the amine through nitroso and hydroxylamine intermediates. The mild reaction conditions (room temperature, 1 atm H₂) are crucial for preventing the cleavage of the C-F bond, a common side reaction with more aggressive catalysts or harsher conditions.[4]

Raney Nickel is a more economical but often more aggressive catalyst.[4] Its high activity can be advantageous for reducing stubborn nitro groups, but it increases the risk of hydrodefluorination, particularly with fluoroaromatics. Gold nanoparticles supported on metal oxides have emerged as highly chemoselective catalysts that can operate under exceptionally mild conditions, sometimes using sources like CO and H₂O instead of H₂ gas, which is of great industrial potential.[6]

Experimental Protocol: Reduction using 10% Pd/C

This protocol details the catalytic hydrogenation of this compound to 6-fluoro-5-amino-1H-indazole.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (reagent grade)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (e.g., 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete overnight.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude 6-fluoro-5-amino-1H-indazole, which can be purified further if necessary.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming C-C and C-N bonds, enabling the elaboration of the indazole core. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are pillars of modern synthetic chemistry for this purpose.[7][8][9] While this compound itself is not pre-functionalized with a halide for these reactions, its derivatives (e.g., bromo- or iodo-substituted analogs) are common substrates. The choice of catalyst, specifically the palladium source and the phosphine ligand, is critical for achieving high yields and broad substrate scope.[10][11]

Catalyst System Comparison: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling joins an organoboron reagent with an organic halide. For substituted bromo-indazoles, several palladium catalysts have proven effective.[9]

Catalyst System (Precursor + Ligand)Typical Loading (mol%)BaseSolventTemperature (°C)Yield & Scope
Pd(dppf)Cl₂ 2-5K₂CO₃, Cs₂CO₃1,4-Dioxane/H₂O, DME80-100Excellent yields for coupling various boronic acids with bromo-indazoles. Often the catalyst of choice.[8][9]
Pd(PPh₃)₄ 5-10K₂CO₃Toluene, DME90-110A classic, reliable catalyst, though sometimes requires higher loading and temperatures compared to more modern systems.[11]
Pd(OAc)₂ + SPhos/XPhos 1-3K₃PO₄Toluene, Dioxane80-110Buchwald's biarylphosphine ligands often provide high turnover numbers and are effective for challenging substrates.
In-Depth Analysis & Mechanistic Insight

The efficacy of a Suzuki coupling catalyst hinges on the balance between the rates of oxidative addition, transmetalation, and reductive elimination. For electron-rich heterocyclic halides like bromo-indazoles, the oxidative addition of the C-Br bond to the Pd(0) center can be slow. This is where the choice of ligand becomes crucial.

  • Pd(dppf)Cl₂ : The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle and electron-donating properties that stabilize the palladium center and promote both oxidative addition and reductive elimination.[9] It is a robust and highly versatile catalyst for this class of substrates.[8][10]

  • Sterically Hindered Ligands (e.g., XPhos) : Ligands like XPhos are electron-rich and bulky. The steric bulk facilitates the reductive elimination step to release the product, while the electron-rich nature promotes the initial oxidative addition. These are often the most active catalysts, allowing for lower catalyst loadings.[12]

Workflow for Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Bromo-Indazole Derivative + Boronic Acid Reagents Pd Catalyst (e.g., Pd(dppf)Cl₂) + Base (e.g., K₂CO₃) + Solvent (e.g., Dioxane/H₂O) Start->Reagents Combine in flask Inert Degas (N₂ or Ar) Reagents->Inert Heat Heat (e.g., 80-100 °C) Inert->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Filter Filter through Celite Monitor->Filter Upon completion Extract Aqueous Workup & Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product Purified Coupled Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalyst System Comparison: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with amines. This reaction is invaluable for creating libraries of substituted amino-indazoles for pharmaceutical screening.[7]

Catalyst System (Precursor + Ligand)Typical Loading (mol%)BaseSolventTemperature (°C)Yield & Scope
Pd(OAc)₂ + XPhos 2-5KOt-Bu, NaOt-BuToluene, Dioxane100Highly effective for a broad range of amines and aryl halides. The use of a strong, non-nucleophilic base is typical.[12][13]
Pd₂(dba)₃ + BINAP 2-5NaOt-BuToluene80-110A first-generation catalyst system, still effective for many applications but often superseded by more active ligand systems.
Pd-BIAN-NHC Catalysts 1-3VariousTolueneRT-100A newer class of N-heterocyclic carbene (NHC) ligands designed for challenging couplings, even under aerobic conditions.[14]
In-Depth Analysis & Mechanistic Insight

The catalytic cycle for Buchwald-Hartwig amination is sensitive to the choice of base and ligand. Strong, sterically hindered bases like sodium tert-butoxide are required to deprotonate the amine or the intermediate palladium-amine complex without acting as a competing nucleophile.

  • Pd(OAc)₂/XPhos : As with Suzuki coupling, the bulky, electron-rich XPhos ligand accelerates the rate-limiting reductive elimination step, making this a highly general and efficient system.[12]

  • Pd-BIAN-NHC : N-heterocyclic carbene (NHC) ligands form very strong bonds with palladium, creating robust catalysts that can be resistant to degradation. The "large-but-flexible" BIAN-NHC catalysts have been specifically designed to enable the amination of coordinating heterocycles, which can often be challenging substrates.[14]

Part 3: Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization or activation has emerged as a step-economical strategy to modify the indazole core without the need for pre-installed functional groups like halides.[15] These reactions often rely on a directing group to control regioselectivity, with rhodium and palladium catalysts being the most prominent.[16]

Catalyst Performance Comparison: C-H Functionalization
CatalystDirecting GroupReaction TypeOxidant/Co-catalystRegioselectivityKey Considerations
[RhCp*Cl₂]₂ HydrazoneC-H/C-H Cross-CouplingN/AC2 of IndazoleForms functionalized 1H-indazoles via a double C-H activation of aldehyde phenylhydrazones.[17][18]
Rh(III)/Cu(II) ImidateC-H AnnulationCu(OAc)₂N/AUtilizes a cascade C-H activation and intramolecular annulation to build the indazole ring system.[16]
Pd(OAc)₂ N-H of IndazoleDirect ArylationVariousC3 or C7Can functionalize the C3 position after N-protection or the C7 position depending on the directing group.[11][15]
In-Depth Analysis & Mechanistic Insight

C-H activation reactions typically proceed via a concerted metalation-deprotonation (CMD) pathway, where a directing group on the substrate coordinates to the metal center, positioning it to activate a specific C-H bond.

  • Rhodium(III) Catalysts : Cationic Rh(III) species, often generated from precursors like [RhCp*Cl₂]₂, are highly effective for C-H activation.[17] In the synthesis of 1H-indazoles from aldehyde phenylhydrazones, the rhodium catalyst activates an aryl C-H bond and an aldehyde C-H bond in a cascade process, leading to the cyclized product.[17][18]

  • Palladium(II) Catalysts : Palladium is also widely used, particularly for direct arylation reactions. The regioselectivity (e.g., C3 vs. C7) is highly dependent on the directing group employed and the specific reaction conditions.[15]

Catalytic Cycle for Rh(III)-Catalyzed C-H Activation

G RhIII [Rh(III)] Intermediate1 Rhodacycle Intermediate RhIII->Intermediate1 C(aryl)-H Activation Substrate Aldehyde Phenylhydrazone Substrate->Intermediate1 Intermediate2 C-H Insertion Complex Intermediate1->Intermediate2 C(aldehyde)-H Insertion Product 1H-Indazole Product Intermediate2->Product Reductive Elimination Product->RhIII Catalyst Regeneration

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The compound 6-Fluoro-5-nitro-1H-indazole, a key intermediate in pharmaceutical synthesis, demands robust and reliable analytical methods to ensure its quality, purity, and consistency. This guide provides an in-depth comparison of potential analytical methods for this compound and a detailed framework for their cross-validation, ensuring data integrity across different laboratories and techniques.

The choice of an analytical method is not arbitrary; it is a decision guided by the physicochemical properties of the analyte and the intended purpose of the analysis. For a molecule like this compound, with its aromatic structure, polar nitro and amine functionalities, and a fluorine substituent, several analytical techniques are viable. This guide will focus on the two most powerful and commonly employed methods in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical technique hinges on a variety of performance characteristics. The following table summarizes the expected performance of HPLC and GC-MS for the analysis of this compound, based on established principles of analytical chemistry and experience with similar nitroaromatic compounds.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale for this compound
Specificity/Selectivity High, tunable by column chemistry and mobile phase composition.Very high, especially with mass spectrometric detection providing structural information.Both methods offer excellent specificity. GC-MS has an edge in unambiguous peak identification due to mass fragmentation patterns.
Linearity Excellent (R² > 0.999 typical) over a wide concentration range.Good (R² > 0.995 typical), but can be limited by detector saturation at high concentrations.HPLC is generally superior for quantitative analysis over a broader range of concentrations.
Accuracy (% Recovery) Typically 98-102%Typically 95-105%Both methods can achieve high accuracy with proper calibration.
Precision (% RSD) Excellent (≤ 1% for intra-day, ≤ 2% for inter-day)Good (≤ 2% for intra-day, ≤ 5% for inter-day)HPLC generally offers better precision, which is critical for release testing and stability studies.
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)GC-MS is often more sensitive, making it ideal for trace impurity analysis.
Limit of Quantitation (LOQ) Low (ng/mL range)Very Low (pg/mL range)Consistent with LOD, GC-MS is advantageous for quantifying low-level impurities.
Robustness High, with well-developed methods.Moderate, can be sensitive to matrix effects and injection parameters.HPLC methods are often more rugged and transferable between laboratories.

The Imperative of Cross-Validation

In the landscape of pharmaceutical development and manufacturing, it is common for analytical methods to be transferred between laboratories, for example, from a research and development setting to a quality control laboratory. Cross-validation of analytical methods is the formal process of verifying that a validated analytical method produces consistent, reliable, and accurate results when performed by different laboratories, with different analysts, or on different equipment.[1][2] This process is a critical component of ensuring data integrity and is mandated by regulatory agencies such as the FDA and is detailed in guidelines from the International Council for Harmonisation (ICH).[3][4][5][6][7]

The primary objective of cross-validation is to demonstrate the interchangeability of analytical results. This is achieved by comparing the results obtained from the two methods (or two laboratories using the same method) and ensuring they meet predefined acceptance criteria.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a reverse-phase HPLC method suitable for the quantification and purity determination of this compound.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (reagent grade).

  • This compound reference standard.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A linear gradient from 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the calibration range.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol describes a GC-MS method for the identification and quantification of this compound, particularly useful for identifying trace impurities.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • Methanol (GC grade).

  • This compound reference standard.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ion Source Temperature: 230 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in methanol at 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Sample Solution: Dissolve the sample in methanol to a final concentration within the calibration range.

Cross-Validation Workflow

The cross-validation process involves a head-to-head comparison of the two analytical methods. The following workflow outlines the key steps.

CrossValidationWorkflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Phase protocol Define Cross-Validation Protocol & Acceptance Criteria samples Prepare Homogeneous Sample Lots (e.g., 3 batches) protocol->samples labA Laboratory A (e.g., R&D) Analyzes samples using HPLC samples->labA labB Laboratory B (e.g., QC) Analyzes samples using GC-MS samples->labB data_comp Compile and Compare Results (Assay, Purity, Impurity Profile) labA->data_comp labB->data_comp stat_analysis Statistical Analysis (e.g., t-test, F-test) data_comp->stat_analysis acceptance Do Results Meet Acceptance Criteria? stat_analysis->acceptance report Generate Cross-Validation Report acceptance->report Yes investigation Investigate Discrepancies acceptance->investigation No success Methods are Cross-Validated report->success investigation->labA investigation->labB ValidationHierarchy Dev Method Development (HPLC & GC-MS) Val Method Validation (ICH Q2(R2) Guidelines) Dev->Val Establishes Fitness for Purpose CrossVal Cross-Validation Val->CrossVal Ensures Inter-method/Inter-lab Consistency Transfer Method Transfer & Routine Use CrossVal->Transfer Qualifies Method for Deployment

References

Benchmarking Novel Kinase Inhibitors: A Comparative Guide for 6-Fluoro-5-nitro-1H-indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the indazole scaffold represents a privileged structure, forming the core of numerous kinase inhibitors with significant therapeutic potential.[1][2][3] This guide provides a comprehensive framework for benchmarking the performance of a novel class of these compounds: 6-fluoro-5-nitro-1H-indazole-based inhibitors. While specific experimental data for this scaffold is emerging, this document will establish a robust methodology for its evaluation. We will draw comparisons with established kinase inhibitors and provide detailed, field-proven experimental protocols to ensure scientific integrity and reproducibility.

The strategic placement of fluoro and nitro groups on the indazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The electron-withdrawing nature of these substituents can modulate the compound's interaction with the target kinase's active site, potentially leading to enhanced potency and selectivity.[1] This guide will equip researchers with the necessary tools to rigorously test these hypotheses.

Comparative Landscape: Benchmarking Against Established Kinase Inhibitors

To ascertain the therapeutic potential of novel this compound-based inhibitors, it is crucial to benchmark their performance against existing drugs targeting similar pathways. Indazole derivatives have shown promise in inhibiting several key kinase families, including Pim, Fibroblast Growth Factor Receptors (FGFR), and Vascular Endothelial Growth Factor Receptors (VEGFR).[1][3] The following tables provide a comparative overview of selected established inhibitors for these kinase families.

Table 1: Performance of Selected Pim-1 Kinase Inhibitors
CompoundTarget(s)IC50/KiDevelopment Stage
AZD1208 Pan-PimPim-1: 0.4 nM (IC50)Phase 1 Clinical Trials[4][5]
SGI-1776 Pim-1, Flt3Pim-1: 7 nM (IC50)Withdrawn from Clinical Trials[4]
TP-3654 Pan-PimPim-1: 5 nM (Ki)Preclinical[4]
Table 2: Performance of Selected FGFR Inhibitors
CompoundTarget(s)IC50Development Stage
Erdafitinib (Balversa®) Pan-FGFRFGFR1-4FDA Approved[6][7][8]
Pemigatinib (Pemazyre®) FGFR1-3FGFR2 fusions/rearrangementsFDA Approved[7][9][10]
Infigratinib FGFR1-3FGFR2 fusionsApproved[9]
Table 3: Performance of Selected VEGFR-2 Inhibitors
CompoundTarget(s)IC50Development Stage
Sorafenib VEGFR-2, PDGFR-β, Raf-1, B-Raf, c-KIT, Flt-3VEGFR-2: 90 nMFDA Approved[11][]
Sunitinib VEGFRs, PDGFRs, c-KIT, Flt-32-50 nMFDA Approved[11][]
Pazopanib VEGFRs, PDGFRs, c-KIT10-84 nMFDA Approved[]
Ramucirumab VEGFR-2-FDA Approved[13][14]
Apatinib VEGFR-2-In Clinical Development[13]

Foundational Experimental Protocols

The following section details the essential experimental workflows for the synthesis and evaluation of this compound-based inhibitors. These protocols are designed to be self-validating, incorporating necessary controls and clear endpoints.

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the established synthesis of 5-nitroindazole.[15] The proposed synthesis involves the reaction of a fluorinated and nitrated benzaldehyde with hydrazine.

cluster_synthesis Proposed Synthesis of this compound start 2-Fluoro-5-nitrobenzaldehyde hydrazine Hydrazine Hydrate (NH2NH2·H2O) in DMF start->hydrazine Reaction at 23°C for 2h product This compound hydrazine->product Cyclization

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

  • To a stirred solution of 2-fluoro-5-nitrobenzaldehyde (1.0 mmol) in dimethylformamide (DMF) (5 mL) at 23°C, add hydrazine hydrate (3.0 mmol) dropwise.

  • Stir the reaction mixture continuously at the same temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the complete conversion of the starting material.

  • Upon completion, pour the crude reaction mixture into water and extract with ethyl acetate (2 x 15 mL).

  • Combine the organic phases, wash sequentially with water and saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[15]

In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the ability of a test compound to inhibit the activity of a specific kinase. The TR-FRET format is a robust, high-throughput method that minimizes interference from colored or fluorescent compounds.[16][17][18]

cluster_assay TR-FRET Kinase Assay Workflow reagents Kinase, Substrate, ATP, Test Compound incubation Incubate at RT for 1h reagents->incubation detection Add Detection Mix (EDTA, Tb-labeled antibody) incubation->detection readout Read TR-FRET Signal detection->readout Incubate at RT for 30-60 min

Caption: Workflow for a TR-FRET based in vitro kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the target kinase, a biotinylated peptide substrate, ATP, and the this compound-based inhibitor at various concentrations in kinase reaction buffer.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test inhibitor. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for substrate phosphorylation.

  • Detection: Stop the reaction by adding a detection mix containing EDTA and a terbium-labeled anti-phospho-specific antibody.

  • Second Incubation: Incubate the plate for 30-60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16][17]

Cell Viability and Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[19][20][21] This assay is crucial for determining the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines.

cluster_mtt MTT Cell Viability Assay Workflow cell_seeding Seed cells in 96-well plate treatment Add test compound at various concentrations cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT reagent incubation->mtt_addition formazan_incubation Incubate for 4h mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization readout Measure absorbance at 570 nm solubilization->readout

Caption: Workflow for the MTT cell viability and proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound-based inhibitor and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[20]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.[20]

Interpreting the Data: A Logical Framework

The successful benchmarking of a novel inhibitor hinges on a logical and systematic interpretation of the experimental data. The following diagram illustrates the key relationships between the experimental outcomes and the inhibitor's performance characteristics.

cluster_interpretation Data Interpretation Framework ic50_kinase Low IC50 (Kinase Assay) potency High Potency ic50_kinase->potency ic50_cell Low IC50 (MTT Assay) efficacy High Cellular Efficacy ic50_cell->efficacy selectivity High Kinase Selectivity therapeutic_potential Therapeutic Potential selectivity->therapeutic_potential potency->therapeutic_potential efficacy->therapeutic_potential

Caption: Logical framework for interpreting inhibitor performance data.

A potent inhibitor will exhibit a low IC50 value in the in vitro kinase assay. High cellular efficacy is demonstrated by a low IC50 value in the MTT assay, indicating that the compound can effectively reach its target within the cell and exert a biological effect. High selectivity, determined by screening against a panel of kinases, is crucial for minimizing off-target effects and potential toxicity. Together, these three pillars—potency, cellular efficacy, and selectivity—form the basis for assessing the therapeutic potential of a novel this compound-based inhibitor.

Conclusion

References

A Comparative Guide to the Synthesis of 6-Fluoro-5-nitro-1H-indazole: An Assessment of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of published synthesis methods for 6-Fluoro-5-nitro-1H-indazole, a key heterocyclic compound with potential applications in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document aims to move beyond a simple recitation of protocols to offer a critical assessment of their reproducibility, scalability, and underlying chemical principles. By understanding the causality behind the experimental choices, researchers can better anticipate challenges and optimize their synthetic strategies.

Introduction to this compound

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer and anti-inflammatory properties. The introduction of a fluorine atom and a nitro group can significantly modulate the physicochemical and pharmacological properties of the indazole core. Specifically, the 6-fluoro-5-nitro substitution pattern is of interest for its potential to serve as a versatile intermediate for further functionalization, enabling the exploration of novel chemical space in drug development programs. This guide will compare two potential synthetic routes to this target molecule.

Method 1: Direct Nitration of 6-Fluoro-1H-indazole

The most direct approach to this compound is the electrophilic nitration of the readily available starting material, 6-Fluoro-1H-indazole. This method relies on the activation of the indazole ring towards electrophilic aromatic substitution.

Mechanistic Rationale

The nitration of an aromatic system typically involves the generation of a nitronium ion (NO₂⁺) from a mixture of a strong acid, such as sulfuric acid, and a nitrate source, like potassium nitrate. The indazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The fluorine atom at the 6-position is a deactivating group, while the pyrazole portion of the indazole is activating. The regioselectivity of the nitration is directed by the combined electronic effects of the fused ring system and the fluorine substituent, favoring substitution at the 5- and 7-positions.

Experimental Protocol

The following protocol is based on a reported procedure for the nitration of 6-Fluoro-1H-indazole[1].

Materials and Reagents:

  • 6-Fluoro-1H-indazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Ice Bath

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-Fluoro-1H-indazole (1.0 g, 7.35 mmol) in concentrated sulfuric acid (22 mL) at 0 °C using an ice bath.

  • Addition of Nitrating Agent: To the cooled solution, add potassium nitrate (0.74 g, 7.34 mmol) in small portions, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 10 minutes.

  • Work-up: Cool the reaction mixture to 0 °C and carefully neutralize it to a neutral pH with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic phases with saturated brine, and then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol (9.8:0.2) eluent to afford this compound as a yellow solid.

Reported Data and Reproducibility Assessment

The reported yield for this method is 30%[1]. The product was characterized by ¹H NMR and mass spectrometry[1].

¹H NMR (400 MHz, DMSO-d6): δ 13.7 (br, 1H), 8.78 (d, J=7.4 Hz, 1H), 8.34 (s, 1H), 7.68 (d, J=11.8 Hz, 1H)[1]. Mass Spectrum (ESI) m/z: 180 ([M-H]⁻)[1].

Reproducibility Insights:

  • Temperature Control: The nitration reaction is exothermic. Careful control of the temperature during the addition of potassium nitrate is crucial to prevent over-nitration and the formation of byproducts.

  • Regioisomers: The formation of the 7-nitro isomer is a likely side reaction. The purification by column chromatography is essential to isolate the desired 5-nitro product. The reported low yield of 30% may be attributed to the formation of this and other isomeric byproducts.

  • Work-up: The neutralization step with sodium bicarbonate must be performed slowly and with efficient cooling to manage the heat generated from the acid-base reaction.

Workflow Diagram

G cluster_0 Method 1: Direct Nitration Start 6-Fluoro-1H-indazole Step1 Dissolve in conc. H₂SO₄ Cool to 0 °C Start->Step1 Step2 Add KNO₃ portion-wise at 0 °C Step1->Step2 Step3 Stir at RT for 10 min Step2->Step3 Step4 Neutralize with NaHCO₃ (aq) Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Wash, Dry, Concentrate Step5->Step6 Step7 Column Chromatography (DCM/MeOH) Step6->Step7 End This compound Step7->End

Caption: Workflow for the direct nitration of 6-Fluoro-1H-indazole.

Method 2: Multi-step Synthesis via Diazotization and Cyclization

An alternative and potentially more regioselective route involves the construction of the indazole ring from an appropriately substituted aniline precursor. This method offers greater control over the final substitution pattern, potentially leading to a higher yield of the desired isomer.

Mechanistic Rationale

This approach is based on the well-established synthesis of indazoles from o-toluidine derivatives. The key steps involve the diazotization of a primary aromatic amine to form a diazonium salt, followed by an intramolecular cyclization to form the pyrazole ring of the indazole system. The choice of the starting material is critical for the success of this synthesis. A suitable precursor would be 4-fluoro-2-methyl-5-nitroaniline.

Proposed Experimental Protocol

This hypothetical protocol is designed based on established procedures for indazole synthesis from substituted anilines.

Materials and Reagents:

  • 4-Fluoro-2-methyl-5-nitroaniline

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Dissolution: Dissolve 4-fluoro-2-methyl-5-nitroaniline in glacial acetic acid.

  • Diazotization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing and Drying: Wash the combined organic phases with saturated brine and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Reproducibility and Feasibility Assessment

Reproducibility Insights:

  • Starting Material Availability: The feasibility of this method is highly dependent on the commercial availability and cost of the starting material, 4-fluoro-2-methyl-5-nitroaniline.

  • Diazotization Conditions: The diazotization reaction is sensitive to temperature and the rate of addition of the nitrite solution. These parameters must be carefully controlled to avoid decomposition of the diazonium salt and the formation of side products.

  • Regioselectivity: This method is expected to be highly regioselective, yielding predominantly the desired this compound, as the substitution pattern is pre-determined by the starting material. This should result in a simpler purification process and potentially a higher overall yield compared to the direct nitration method.

Workflow Diagram

G cluster_1 Method 2: Multi-step Synthesis Start2 4-Fluoro-2-methyl-5-nitroaniline StepA Dissolve in Acetic Acid Cool to 0-5 °C Start2->StepA StepB Add NaNO₂ (aq) dropwise StepA->StepB StepC Stir at RT (Cyclization) StepB->StepC StepD Quench in ice water Neutralize with NaHCO₃ StepC->StepD StepE Extract with Ethyl Acetate StepD->StepE StepF Wash, Dry, Concentrate StepE->StepF StepG Purify (Recrystallization/Chromatography) StepF->StepG End2 This compound StepG->End2

Caption: Proposed workflow for the multi-step synthesis of this compound.

Comparison of Synthesis Methods

FeatureMethod 1: Direct NitrationMethod 2: Multi-step Synthesis
Starting Material 6-Fluoro-1H-indazole4-Fluoro-2-methyl-5-nitroaniline
Number of Steps 11 (from aniline)
Reported Yield 30%[1]Potentially higher
Regioselectivity Moderate to low (mixture of isomers likely)High
Purification Challenging (requires separation of isomers)Potentially simpler
Key Challenges Controlling nitration, separating isomersAvailability of starting material, control of diazotization
Scalability Potentially limited by purification challengesMore amenable to scale-up if starting material is accessible

Conclusion and Recommendations

Both the direct nitration of 6-fluoro-1H-indazole and a multi-step synthesis from a pre-functionalized aniline present viable, yet distinct, approaches to obtaining this compound.

Method 1 (Direct Nitration) is attractive for its directness. However, the low reported yield and the likely formation of regioisomers present significant challenges for reproducibility and scalability. This method may be suitable for small-scale synthesis where the isolation of the desired product from a mixture is feasible.

Method 2 (Multi-step Synthesis) , while contingent on the availability of the starting material, offers a more controlled and likely higher-yielding route. The pre-defined substitution pattern eliminates the issue of regioisomer formation during the ring-forming step, simplifying purification and improving the overall efficiency. For researchers requiring larger quantities of high-purity this compound, exploring the availability of 4-fluoro-2-methyl-5-nitroaniline or a similar precursor and pursuing this synthetic strategy is highly recommended.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, the purity requirements of the final product, and the availability and cost of the necessary starting materials.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Nitroindazole Derivatives as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Translating Benchtop Potency to Preclinical Success

The indazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] Among these, nitroindazole derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, and antileishmanial agents.[2][3][4] This guide provides a comparative analysis of the in vitro and in vivo efficacy of compounds derived from the 6-nitro-1H-indazole and 5-nitro-1H-indazole core, offering a valuable framework for researchers exploring the therapeutic potential of the structurally related, yet less documented, 6-Fluoro-5-nitro-1H-indazole scaffold.

While specific efficacy data for derivatives of this compound are not extensively available in current literature, the well-documented bioactivity of its non-fluorinated analogs provides a robust foundation for predicting its therapeutic promise. The introduction of a fluorine atom is a common strategy in drug design known to modulate metabolic stability, membrane permeability, and binding affinity, often leading to enhanced pharmacological profiles. Therefore, the data presented herein for 6-nitro and 5-nitro indazole derivatives should be viewed as a critical baseline for envisioning the potential of their fluorinated counterparts.

From Cell-Free Assays to Cellular Responses: The In Vitro Efficacy Landscape

The initial assessment of a compound's therapeutic potential begins with rigorous in vitro testing. This typically involves a tiered approach, starting from target-based enzymatic assays and progressing to cell-based models that more closely mimic the complex biological environment. For nitroindazole derivatives, a significant body of research has focused on their antiproliferative and antiprotozoal activities.

Anticancer Activity: Targeting Uncontrolled Cell Growth

Numerous studies have demonstrated the potent cytotoxic effects of 6-nitro and 5-nitro-1H-indazole derivatives against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Table 1: Comparative In Vitro Anticancer Activity of Substituted Nitroindazole Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
6-Nitro-1H-indazole Benzo[g]indazole derivative 11aNCI-H460 (Lung)5-15[5]
Benzo[g]indazole derivative 11bNCI-H460 (Lung)5-15[5]
Benzo[g]indazole derivative 12aNCI-H460 (Lung)5-15[5]
Benzo[g]indazole derivative 12bNCI-H460 (Lung)5-15[5]
5-Nitro-1H-indazole 3-alkoxy-1-benzyl-5-nitroindazole (NV6)--[2]
3-alkoxy-1-benzyl-5-nitroindazole (NV16)--[2]

Note: Specific IC50 values for NV6 and NV16 against cancer cell lines were not provided in the referenced abstract, but their progression to in vivo studies implies significant in vitro potency.

Antileishmanial Activity: Combating Neglected Tropical Diseases

Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, presents a significant global health challenge. Nitroaromatic compounds, including nitroindazole derivatives, have shown considerable promise as antileishmanial agents. Their mechanism of action is often attributed to the bioreduction of the nitro group within the parasite, leading to the generation of cytotoxic reactive nitrogen species.

Table 2: In Vitro Antileishmanial Activity of Nitroindazole Derivatives

Compound ClassDerivativeTarget SpeciesIC50 (µM)Reference
6-Nitro-1H-indazole 3-Chloro-6-nitro-1H-indazole derivative 4L. infantum5.53[3]
3-Chloro-6-nitro-1H-indazole derivative 5L. infantum4[3]
3-Chloro-6-nitro-1H-indazole derivative 11L. infantum6[3]
3-Chloro-6-nitro-1H-indazole derivative 11L. tropica76[3]
3-Chloro-6-nitro-1H-indazole derivative 13L. major38[3]
5-Nitro-1H-indazole 3-alkoxy-1-benzyl-5-nitroindazole (NV6)L. amazonensis (intracellular amastigotes)0.43[2]
3-alkoxy-1-benzyl-5-nitroindazole (NV16)L. amazonensis (intracellular amastigotes)0.17[2]

The causality behind these experimental choices lies in the need to establish a compound's potency and selectivity. The use of multiple cell lines and parasite species helps to identify broad-spectrum activity versus narrow, targeted effects.

The Crucial Leap: Evaluating Efficacy in Living Systems

While in vitro data provides a vital first look at a compound's potential, in vivo studies in animal models are the true test of its therapeutic viability. These experiments assess not only the compound's efficacy in a complex physiological system but also its pharmacokinetic and safety profiles.

Murine Models of Cutaneous Leishmaniasis

For antileishmanial drug discovery, BALB/c mice are a commonly used model for cutaneous leishmaniasis. The efficacy of treatment is typically measured by the reduction in lesion size and parasite load at the site of infection.

A study on 3-alkoxy-1-benzyl-5-nitroindazole derivatives NV6 and NV16 provides a compelling example of the transition from in vitro promise to in vivo efficacy.[2] Having demonstrated potent activity against intracellular L. amazonensis amastigotes in vitro, these compounds were advanced to a murine model of cutaneous leishmaniasis.[2]

Key In Vivo Findings for 5-Nitroindazole Derivatives: [2]

  • NV6: Administered at 5 and 10 mg/kg, this compound demonstrated significant leishmanicidal activity, leading to a reduction in lesion size and parasite load comparable to the standard-of-care drug, amphotericin B.

  • NV16: While also active, NV16 primarily contributed to a reduction in the ulcer area.

These results underscore the importance of in vivo validation. Although both NV6 and NV16 showed high in vitro potency, their efficacy profiles in a living organism differed, highlighting the complex interplay of factors such as drug distribution, metabolism, and host immune response that cannot be fully recapitulated on the benchtop.

Experimental Protocols: A Foundation for Reproducible Science

The trustworthiness of any scientific claim rests on the ability of other researchers to reproduce the findings. To this end, detailed and validated experimental protocols are paramount.

Synthesis of the 6-Nitro-1H-indazole Scaffold

A common synthetic route to the 6-nitro-1H-indazole core involves the nitrosation of 6-nitroindole in a mildly acidic environment.[6]

Step-by-Step Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde: [6]

  • Dissolve sodium nitrite (NaNO2) in distilled water in a round-bottomed flask equipped with a stirrer.

  • Slowly add 6-nitroindole to the solution at a controlled temperature (e.g., 20°C) with vigorous stirring to form a homogeneous suspension.

  • Add hydrochloric acid (e.g., 6 M HCl) dropwise to the suspension over a period of approximately 30 minutes.

  • Continue stirring the reaction mixture for an additional 90 minutes at the same temperature.

  • Monitor the reaction completion using an appropriate analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture under vacuum and wash the collected precipitate with distilled water.

  • Dry the resulting solid to yield 6-nitro-1H-indazole-3-carbaldehyde.

This aldehyde serves as a versatile precursor for the synthesis of a variety of 3-substituted 6-nitro-1H-indazole derivatives.[6]

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

Workflow for MTT Assay:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To better understand the mechanisms of action and the experimental processes involved, visual representations are invaluable.

G cluster_0 Kinase Inhibition Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Activates Substrate Protein Substrate Protein Receptor Tyrosine Kinase (RTK)->Substrate Protein Phosphorylates Indazole Derivative Indazole Derivative Indazole Derivative->Receptor Tyrosine Kinase (RTK) Inhibits ATP binding ATP ATP ATP->Receptor Tyrosine Kinase (RTK) Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Apoptosis Apoptosis Downstream Signaling->Apoptosis Inhibits

Caption: A simplified signaling pathway illustrating how an indazole derivative can inhibit a Receptor Tyrosine Kinase (RTK), thereby blocking downstream signaling that leads to cell proliferation.

G cluster_1 In Vitro to In Vivo Drug Discovery Workflow Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Cell-based Assays Cell-based Assays In Vitro Screening->Cell-based Assays Lead Identification Lead Identification Cell-based Assays->Lead Identification In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Identification->In Vivo Efficacy Studies Animal Model Animal Model In Vivo Efficacy Studies->Animal Model Preclinical Development Preclinical Development Animal Model->Preclinical Development

Caption: A generalized workflow for drug discovery, highlighting the progression from compound synthesis through in vitro screening to in vivo efficacy studies.

Concluding Remarks and Future Directions

The existing body of research on 6-nitro and 5-nitro-1H-indazole derivatives provides a compelling case for their continued investigation as therapeutic agents. The successful translation of potent in vitro activity to significant in vivo efficacy, particularly in the context of antileishmanial drug discovery, is a testament to the potential of this chemical scaffold.

For researchers working with this compound, this guide serves as both a roadmap and a call to action. The logical next steps involve the synthesis of a focused library of derivatives and their systematic evaluation in the in vitro assays described herein. A key point of investigation will be to determine how the strategic placement of a fluorine atom on the indazole core impacts the potency, selectivity, and pharmacokinetic properties of these novel compounds. By building upon the solid foundation laid by studies on its non-fluorinated analogs, the path to unlocking the full therapeutic potential of the this compound scaffold is well-defined.

References

A Spectroscopic Journey: Comparative Analysis of 6-Fluoro-5-nitro-1H-indazole and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a detailed spectroscopic comparison of the pharmaceutically relevant scaffold, 6-fluoro-5-nitro-1H-indazole, and its key synthetic precursors. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the structural transformations along the synthetic pathway through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By understanding the distinct spectroscopic signatures of each molecule, researchers can confidently track reaction progress, verify structural integrity, and ensure the purity of their target compound.

Introduction: The Significance of the Indazole Scaffold

Indazoles are a class of bicyclic heterocyclic compounds recognized as "bioisosteres" of indoles, enabling them to interact with a wide array of biological targets.[1] The specific compound, this compound, serves as a crucial building block in the synthesis of complex molecules, particularly kinase inhibitors for oncological research.[1] The presence of the fluoro and nitro groups provides handles for further chemical modification, making it a versatile intermediate.

Accurate characterization at each synthetic step is paramount to a successful campaign. This guide provides the foundational spectroscopic data and interpretation required to distinguish the final product from its precursors, ensuring unambiguous structural assignment.

The Synthetic Pathway: From Toluene to Indazole

A common and efficient route to this compound begins with the commercially available starting material, 4-fluoro-3-nitrotoluene. The synthesis involves the transformation of the methyl group into the pyrazole ring of the indazole system. A key intermediate in this process is often an aniline derivative, such as 4-fluoro-2-methyl-5-nitroaniline, which is then cyclized.

The logical progression of this synthesis is outlined below.

G cluster_0 Synthetic Workflow Precursor_1 4-Fluoro-3-nitrotoluene Intermediate 4-Fluoro-2-methyl-5-nitroaniline Precursor_1->Intermediate Amination Product This compound Intermediate->Product Diazotization & Cyclization

Figure 1: Synthetic workflow from precursor to final product.

Comparative Spectroscopic Analysis

The true power of spectroscopy in synthetic chemistry lies in comparison. By observing the appearance, disappearance, and shifting of signals, one can deduce the chemical transformations that have occurred.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom framework of a molecule. The transition from a simple substituted toluene to a bicyclic indazole results in dramatic and predictable changes in the spectrum.

Key Observations:

  • Methyl Protons: The most obvious change is the disappearance of the singlet corresponding to the methyl protons (-CH₃) of the precursors (around 2.5 ppm) upon the formation of the indazole ring.

  • Aromatic Protons: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the changing electronic environment. In this compound, the proton at the 7-position (H-7) is shifted significantly downfield due to the anisotropic effect of the adjacent pyrazole ring and the electron-withdrawing nitro group.[2]

  • Indazole Protons: The appearance of a new singlet for the C3-H proton (around 8.34 ppm) and a broad peak for the N-H proton (often very downfield, >13 ppm) are definitive indicators of indazole ring formation.[2]

CompoundKey ¹H NMR Signals (δ, ppm in DMSO-d₆)
4-Fluoro-3-nitrotoluene Aromatic protons (multiplets), Methyl protons (~2.5 ppm, singlet). Specific literature data for this isomer is sparse.
4-Fluoro-2-methyl-5-nitroaniline Aromatic protons (singlets/doublets), NH₂ protons (broad singlet), Methyl protons (~2.1 ppm, singlet).[3]
This compound 13.7 (broad, 1H, N-H), 8.78 (d, 1H, H-7), 8.34 (s, 1H, H-3), 7.68 (d, 1H, H-4).[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. While less sensitive than ¹H NMR, it provides unambiguous evidence of structural changes.[4]

Key Observations:

  • Methyl Carbon: The signal for the methyl carbon in the precursors (typically 15-25 ppm) is absent in the final product.

  • Aromatic & Heterocyclic Carbons: The formation of the indazole ring introduces new signals for the pyrazole carbons (C3, C7a, C3a). The carbon atom directly attached to the nitro group (C5) is significantly deshielded and appears downfield.[5] The C-F coupling is also an important diagnostic feature.

CompoundKey ¹³C NMR Signals (δ, ppm)
4-Fluoro-3-nitrotoluene Aromatic carbons (120-160 ppm), Methyl carbon (~20 ppm). Specific spectral data is available from suppliers.[6]
4-Fluoro-2-methyl-5-nitroaniline Aromatic carbons, Methyl carbon. Specific data is not widely published but can be predicted based on substituent effects.
This compound The spectrum will show distinct signals for the 7 carbons of the indazole core. The C-F and C-NO₂ carbons will have characteristic chemical shifts influenced by the strong electronic effects of these substituents. Detailed assignments require 2D NMR.
Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the presence and disappearance of key functional groups.

Key Observations:

  • N-H Vibrations: The most telling feature in the product's spectrum is the appearance of a broad N-H stretching vibration around 3300 cm⁻¹, characteristic of the indazole N-H bond.[1]

  • Nitro Group: The strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are present in all three compounds, typically around 1520 cm⁻¹ and 1345 cm⁻¹, respectively.[1]

  • Amine Group: For the aniline intermediate, N-H stretching vibrations for the -NH₂ group would be expected (typically two bands in the 3300-3500 cm⁻¹ region). These are absent in the starting material and the final product.

CompoundKey IR Absorptions (cm⁻¹)
4-Fluoro-3-nitrotoluene ~2900-3100 (C-H stretch), ~1520 (NO₂ asymm. stretch), ~1345 (NO₂ symm. stretch), ~1200-1300 (C-F stretch).[7]
4-Fluoro-2-methyl-5-nitroaniline ~3300-3500 (N-H stretch), ~2900-3100 (C-H stretch), ~1520 (NO₂ asymm. stretch), ~1345 (NO₂ symm. stretch).[3]
This compound ~3330 (N-H stretch), ~3100 (Aromatic C-H stretch), ~1519 (NO₂ asymm. stretch), ~1342 (NO₂ symm. stretch).[1]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, serving as the final confirmation of its identity.

Key Observations:

  • The molecular ion peak ([M]⁺ or [M-H]⁻) will directly correspond to the molecular weight of each compound, providing a clear distinction between the precursor, intermediate, and product. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key MS Signals (m/z)
4-Fluoro-3-nitrotoluene C₇H₆FNO₂[7]155.13[7]Expected [M]⁺ at 155.
4-Fluoro-2-methyl-5-nitroaniline C₇H₇FN₂O₂[3]170.14[3]Expected [M]⁺ at 170.
This compound C₇H₄FN₃O₂181.13Observed [M-H]⁻ at 180.[2]

Experimental Protocols and Characterization Workflow

To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are essential.

Protocol for NMR Sample Preparation and Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.[5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[5]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[8]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[8]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.[8]

Logical Workflow for Spectroscopic Characterization

A systematic approach is crucial for the efficient and accurate characterization of synthetic products. The following workflow ensures that each compound is validated before proceeding to the next step.

G cluster_workflow Characterization Workflow Start Obtain Starting Material (4-Fluoro-3-nitrotoluene) Verify_SM Verify Structure via ¹H NMR & IR Start->Verify_SM Reaction1 Perform Reaction 1 (e.g., Amination) Verify_SM->Reaction1 Isolate_Int Isolate Intermediate Reaction1->Isolate_Int Verify_Int Verify Structure via ¹H NMR, IR, MS Isolate_Int->Verify_Int Reaction2 Perform Reaction 2 (e.g., Cyclization) Verify_Int->Reaction2 Isolate_Prod Isolate Final Product Reaction2->Isolate_Prod Verify_Prod Full Characterization of Product (¹H NMR, ¹³C NMR, IR, HRMS) Isolate_Prod->Verify_Prod End Verified Product Verify_Prod->End

Figure 2: Logical workflow for synthetic progression and analysis.

Conclusion

The spectroscopic journey from 4-fluoro-3-nitrotoluene to this compound is marked by clear and interpretable changes in NMR, IR, and MS data. The disappearance of the methyl group signals, the emergence of the characteristic indazole N-H and C-H protons, and the incremental increase in molecular weight provide a robust, multi-faceted confirmation of the synthetic transformation. By leveraging the comparative analysis presented in this guide, researchers can navigate the synthesis with confidence, ensuring the identity and purity of this valuable chemical intermediate.

References

Navigating the Patent Frontier: A Comparative Guide to 6-Fluoro-5-nitro-1H-indazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives have shown a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides an in-depth evaluation of the patent landscape for a specific, promising subclass: derivatives of 6-Fluoro-5-nitro-1H-indazole. By examining key patents, synthesizing available experimental data, and comparing these compounds to relevant alternatives, this document aims to equip researchers and drug development professionals with the critical insights needed to navigate this competitive and dynamic area of research.

The Emerging Patent Landscape: A Focus on Substituted Indazoles

While a comprehensive patent landscape exclusively focused on this compound derivatives remains nascent, the broader patent activity surrounding substituted indazoles provides a clear indication of their perceived therapeutic value. Recent patent filings highlight a strong industry interest in fluorinated and nitrated indazole cores for the development of novel kinase inhibitors and other targeted therapies.

A notable example is the patent application WO2024179948A1 , which describes indazole compounds as PKMYT1 kinase inhibitors for the treatment of cancer.[3] This application includes claims for compounds such as 4-Bromo-7-fluoro-5-methyl-1H-indazole, demonstrating the current focus on halogenated and otherwise substituted indazoles in oncology.[3] Similarly, patent WO2009106980A2 discloses a series of 6-fluoro-1H-indazole-3-carboxamide derivatives as CB1 receptor agonists, underscoring the versatility of the fluorinated indazole scaffold beyond oncology.[4]

These filings, while not specific to the 6-fluoro-5-nitro substitution pattern, signal a clear trend towards exploring the impact of fluorine and nitro groups on the pharmacological properties of indazole derivatives. The electron-withdrawing nature of these substituents can significantly influence a molecule's binding affinity, metabolic stability, and pharmacokinetic profile, making them attractive modifications for drug design.

Comparative Performance: Insights from Experimental Data

Direct comparative experimental data for this compound derivatives is limited in the public domain. However, by examining studies on structurally related compounds, we can infer the potential performance of this scaffold and identify key structure-activity relationships (SAR).

Anticancer Activity: A Promising Frontier

The majority of research on nitro- and fluoro-substituted indazoles has focused on their potential as anticancer agents. The indazole core is a key feature in several FDA-approved kinase inhibitors, including axitinib and pazopanib.[5]

Table 1: Comparative Antiproliferative Activity of Substituted Indazole Derivatives

Compound ClassSpecific Derivative(s)Target Cancer Cell Line(s)IC50 (µM)Reference
6-Nitro-benzo[g]indazoles 11a, 11b, 12a, 12bNCI-H460 (Lung Carcinoma)5 - 15[6]
Indazole-pyrimidine hybrids 4f, 4iMCF-7 (Breast Cancer)1.629, 1.841[7]
Indazole-pyrimidine hybrids 4a, 4iA549 (Lung Cancer)3.304, 2.305[7]
1H-indazole-3-amine derivative 6oK562 (Leukemia)5.15[8]
Indazole Derivative 2f4T1 (Breast Cancer)0.23 - 1.15[1][9]

As shown in Table 1, 6-nitroindazole derivatives have demonstrated potent antiproliferative activity against lung cancer cells, with IC50 values in the low micromolar range.[6] Furthermore, a study on various indazole derivatives identified compound 2f as having potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 µM.[1][10] This compound was also shown to induce apoptosis and inhibit cell migration and invasion in breast cancer cells.[1] The introduction of a fluorine atom to the indazole ring has also been shown to improve enzymatic activity and cellular potency in certain contexts.[5]

These findings strongly suggest that the this compound scaffold holds significant promise for the development of novel anticancer agents. The combination of a nitro group, known to contribute to cytotoxic effects, and a fluorine atom, which can enhance binding affinity and metabolic stability, represents a compelling strategy for lead optimization.[11][12]

Experimental Protocols: Synthesis and Biological Evaluation

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a key 6-nitro-1H-indazole intermediate and a standard protocol for evaluating antiproliferative activity.

Synthesis of 6-Nitro-1H-indazole

A common route to 6-nitro-1H-indazole involves the cyclization of a substituted N-nitroso-o-toluidine.[13]

Procedure:

  • Nitrosation: 2-methyl-5-nitroacetanilide is treated with sodium nitrite in the presence of an alkanoic acid (e.g., acetic acid) and a dehydrating agent.

  • Cyclization: The reaction mixture is heated to induce cyclization, forming the 6-nitro-1H-indazole ring system.

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield pure 6-nitro-1H-indazole.

This foundational molecule can then be further functionalized, for example, through halogenation at the 3-position, to generate a library of derivatives for screening.[14]

In Vitro Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the antiproliferative effects of test compounds.[7][8][15]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: Following treatment, the media is replaced with a fresh medium containing MTT solution, and the plates are incubated for a further 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing the Path Forward: Workflow and Key Relationships

To provide a clearer understanding of the drug discovery process and the relationships between the key components discussed, the following diagrams are provided.

G cluster_0 Synthesis & Derivatization cluster_1 Biological Evaluation & Lead Optimization Start Substituted Toluidine (e.g., 2-methyl-5-nitroacetanilide) Nitrosation Nitrosation Start->Nitrosation Cyclization Cyclization Nitrosation->Cyclization Core_Scaffold 6-Nitro-1H-indazole Cyclization->Core_Scaffold Fluorination Fluorination Core_Scaffold->Fluorination Target_Scaffold This compound Fluorination->Target_Scaffold Derivatization Further Derivatization (e.g., at N1, C3 positions) Target_Scaffold->Derivatization Library Library of Derivatives Derivatization->Library Screening In Vitro Screening (e.g., MTT Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_ID Lead Identification SAR->Lead_ID Optimization Lead Optimization Lead_ID->Optimization Preclinical Preclinical Studies Optimization->Preclinical

Caption: Drug discovery workflow for this compound derivatives.

G cluster_0 Key Substituents cluster_1 Potential Therapeutic Benefits Scaffold This compound Fluoro 6-Fluoro group Scaffold->Fluoro Nitro 5-Nitro group Scaffold->Nitro Affinity Enhanced Binding Affinity Fluoro->Affinity Stability Improved Metabolic Stability Fluoro->Stability Potency Increased Potency Nitro->Potency Selectivity Modulated Selectivity Nitro->Selectivity

Caption: Relationship between substituents and therapeutic potential.

Conclusion and Future Directions

The patent landscape for substituted indazoles is vibrant and expanding, with a clear trajectory towards the exploration of fluorinated and nitrated derivatives for targeted therapies, particularly in oncology. While direct patenting and extensive experimental data for this compound derivatives are still emerging, the available evidence from structurally related compounds strongly supports the potential of this scaffold. The combination of the 6-fluoro and 5-nitro substitutions offers a compelling strategy for developing potent and selective therapeutic agents.

Future research should focus on the systematic synthesis and evaluation of a diverse library of this compound derivatives. Direct comparative studies against existing kinase inhibitors and other relevant anticancer agents will be crucial in elucidating the true therapeutic potential of this promising class of compounds. As the body of evidence grows, we can expect to see an increase in patent filings specifically claiming this scaffold, further solidifying its importance in the future of drug discovery.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 6-Fluoro-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety protocols, personal protective equipment (PPE), and handling procedures for 6-Fluoro-5-nitro-1H-indazole. As a compound featuring both nitro and fluoro functional groups on an indazole scaffold, it requires careful management due to its potential reactivity and toxicological properties. This document is intended to empower laboratory personnel with the knowledge to handle this chemical safely and effectively, ensuring both personal safety and experimental integrity.

Understanding the Hazard: A Multifaceted Profile

This compound presents a complex hazard profile stemming from its constituent parts. Aromatic nitro compounds can be toxic and may cause systemic effects, while fluorinated organic molecules can exhibit unique reactivity and metabolic pathways.[1][2] The Safety Data Sheet (SDS) for this compound explicitly warns of skin irritation, serious eye irritation, and harm if inhaled.[3] Therefore, a multi-layered approach to safety is not just recommended, but imperative.

Key Hazards at a Glance:
  • Toxicity: Harmful if inhaled, comes into contact with skin, or is swallowed.[1][3] Aromatic nitro compounds, as a class, are known to have the potential to cause systemic effects such as methemoglobinemia.[1]

  • Irritation: Causes skin and serious eye irritation.[3] It may also lead to respiratory tract irritation, presenting as coughing or shortness of breath.[1]

  • Reactivity: While specific reactivity data for this compound is limited, it is prudent to treat it as being incompatible with strong oxidizing agents and strong bases, a common characteristic of nitro compounds.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves (double-gloved recommended)- Chemical Safety Goggles- Lab Coat- Face Shield (if not working in a fume hood)To prevent skin and eye contact with the solid compound and to avoid inhalation of fine particulates.[3]
In-Solution Handling (e.g., reaction setup, workup) - Nitrile or Neoprene Gloves (double-gloved recommended)- Chemical Safety Goggles- Lab Coat- Work within a certified chemical fume hoodTo protect against splashes and to control exposure to any volatile components or aerosols.[4]
Large-Scale Operations (>5g) - Chemical Resistant Gloves (e.g., butyl rubber)- Chemical Safety Goggles and Face Shield- Chemical Resistant Apron or Coveralls- Respiratory Protection (consult safety officer for appropriate type)- Work within a certified chemical fume hoodTo provide a higher level of protection due to the increased quantity of the hazardous material being handled.[5]

Step-by-Step Protocols for Safe Handling

Adherence to standardized procedures is critical for minimizing risk. The following protocols for donning and doffing PPE, as well as for the handling and disposal of this compound, should be followed meticulously.

Donning and Doffing of PPE: A Critical Sequence

Correctly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Gloves: Select the appropriate type and check for any damage. When double-gloving, ensure the outer glove cuff is over the inner glove cuff.

  • Eye Protection: Put on safety goggles.

  • Face Shield: If required, place it over the safety goggles.

Doffing Sequence:

  • Outer Gloves (if double-gloved): Remove and dispose of in the appropriate waste container.

  • Face Shield: Remove by handling the headband.

  • Lab Coat: Remove by rolling it inside out, avoiding contact with the exterior.

  • Safety Goggles: Remove.

  • Inner Gloves: Remove and dispose of.

  • Hand Washing: Wash hands thoroughly with soap and water.[4]

Handling Protocol for this compound
  • Preparation: Before starting, ensure that a current Safety Data Sheet (SDS) is accessible.[3] All necessary PPE should be inspected and donned correctly. The work area, particularly the chemical fume hood, should be clean and uncluttered.

  • Weighing: If possible, weigh the solid compound directly into the reaction vessel within a fume hood to minimize transfer and potential for spills.

  • Transfer: Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.

  • In Case of a Spill:

    • Small Spill: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for hazardous waste disposal.

    • Large Spill: Evacuate the area and follow your institution's emergency procedures.

  • Post-Handling: Decontaminate the work area and any equipment used.

Operational and Disposal Plans

Proper disposal is a critical component of the chemical lifecycle and is essential for environmental protection and regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, used gloves) must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container. As a halogenated aromatic nitro compound, this waste stream must be segregated from non-halogenated waste.[6]

Disposal Protocol
  • Waste Characterization: this compound is to be treated as hazardous waste.[6]

  • Container Management: Use appropriate, leak-proof containers for waste collection. Do not overfill.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (e.g., Toxic, Irritant).

  • Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Review SDS Review SDS Inspect & Don PPE Inspect & Don PPE Review SDS->Inspect & Don PPE Prepare Work Area Prepare Work Area Inspect & Don PPE->Prepare Work Area Weighing/Transfer Weighing/Transfer Prepare Work Area->Weighing/Transfer Reaction/Workup Reaction/Workup Weighing/Transfer->Reaction/Workup Spill Occurs Spill Occurs Weighing/Transfer->Spill Occurs Decontaminate Area Decontaminate Area Reaction/Workup->Decontaminate Area Reaction/Workup->Spill Occurs Segregate Waste Segregate Waste Decontaminate Area->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Store for Disposal Store for Disposal Label Waste->Store for Disposal Assess & Evacuate Assess & Evacuate Spill Occurs->Assess & Evacuate Contain & Clean Contain & Clean Assess & Evacuate->Contain & Clean Dispose of Spill Waste Dispose of Spill Waste Contain & Clean->Dispose of Spill Waste Dispose of Spill Waste->Store for Disposal

Caption: Workflow for Safe Handling of this compound.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its hazards, the consistent use of appropriate personal protective equipment, and strict adherence to established protocols. By integrating these principles into your laboratory's safety culture, you can mitigate risks and ensure a safe environment for groundbreaking research and development.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-5-nitro-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-Fluoro-5-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.